molecular formula C10H22 B103312 2,2,4,5-Tetramethylhexane CAS No. 16747-42-5

2,2,4,5-Tetramethylhexane

Cat. No.: B103312
CAS No.: 16747-42-5
M. Wt: 142.28 g/mol
InChI Key: KDRZICOOQNIJDN-UHFFFAOYSA-N
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Description

2,2,4,5-Tetramethylhexane, also known as this compound, is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16747-42-5

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,2,4,5-tetramethylhexane

InChI

InChI=1S/C10H22/c1-8(2)9(3)7-10(4,5)6/h8-9H,7H2,1-6H3

InChI Key

KDRZICOOQNIJDN-UHFFFAOYSA-N

SMILES

CC(C)C(C)CC(C)(C)C

Canonical SMILES

CC(C)C(C)CC(C)(C)C

Other CAS No.

16747-42-5

Synonyms

2,2,4,5-tetramethylhexane

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Properties of 2,2,4,5-Tetramethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermodynamic data for 2,2,4,5-tetramethylhexane. It includes calculated thermochemical and physical properties, a generalized experimental protocol for determining the enthalpy of combustion for liquid hydrocarbons, and a visualization of a relevant synthetic pathway. This document is intended to serve as a foundational resource for professionals in research and development who require thermodynamic data for this compound.

Core Thermodynamic Data

The following tables summarize key thermodynamic and physical property data for this compound. The data presented here are primarily based on computational estimations from the Cheméo database, a comprehensive source for chemical and physical properties.[1] It is important to note that while these calculated values are useful for modeling and prediction, they may differ from experimentally determined values. The National Institute of Standards and Technology (NIST) provides access to critically evaluated experimental data, which may be available through institutional subscriptions.[2]

Table 1: Calculated Thermodynamic Properties of this compound [1]

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)31.28kJ/molJoback Calculated Property
Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas)-269.04kJ/molJoback Calculated Property
Heat of Combustion, Gross (Δc,grossH)6768.46kJ/molKDB
Heat of Combustion, Net (Δc,netH)6284.326kJ/molKDB
Enthalpy of Fusion at Standard Conditions (ΔfusH°)7.20kJ/molJoback Calculated Property

Table 2: Calculated Physical Properties of this compound [1]

PropertyValueUnitSource
Molecular Weight142.28 g/mol IUPAC Atomic Weights
Normal Boiling Point (Tboil)Not AvailableK-
Normal Melting Point (Tfus)Not AvailableK-
Critical Temperature (Tc)Not AvailableK-
Critical Pressure (Pc)Not AvailablekPa-
Critical Volume (Vc)Not Availablem³/kmol-
Acentric Factor (ω)0.3630-KDB

Experimental Protocols: Determination of Enthalpy of Combustion

Objective: To determine the enthalpy of combustion of a volatile liquid hydrocarbon.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Sample holder (e.g., thin-walled glass ampule or gelatin capsule)

  • Ignition system (iron fuse wire)

  • Calorimeter bucket with a known mass of water

  • High-precision thermometer or temperature probe

  • Stirrer

  • Analytical balance

Procedure:

  • Sample Preparation: A precise mass of the liquid hydrocarbon (e.g., 0.5 to 1.0 g) is encapsulated in a sealed, thin-walled glass bulb or gelatin capsule to prevent evaporation.[3] The mass of the sample is determined accurately using an analytical balance.

  • Bomb Assembly: The encapsulated sample is placed in the sample holder within the bomb. A known length of iron fuse wire is attached to the ignition circuit, with the wire in contact with the sample capsule.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.[3]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to come to thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The residual fuse wire is collected and weighed to determine the mass that was combusted. The bomb washings can be analyzed to quantify the formation of nitric and sulfuric acids, which contribute to the total heat released.

  • Data Analysis: The heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[3] The heat released by the combustion of the hydrocarbon sample is then calculated using the measured temperature change and the calorimeter constant. Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of any acids produced. The enthalpy of combustion per mole of the hydrocarbon is then calculated from the heat released and the initial mass of the sample.

Chemical Synthesis Pathway

While this compound is not known to be involved in biological signaling pathways, its synthesis is of interest in organic chemistry. One common method for the formation of highly branched alkanes is the Wurtz reaction. The following diagram illustrates the synthesis of a related isomer, 2,2,5,5-tetramethylhexane, via the Wurtz coupling of a neopentyl-halide. This reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal.

Wurtz_Reaction Wurtz Reaction for the Synthesis of 2,2,5,5-Tetramethylhexane cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Neopentyl Halide_1 2 x Neopentyl Halide (e.g., 1-chloro-2,2-dimethylpropane) Solvent Dry Ether Neopentyl Halide_1->Solvent + Sodium Sodium Metal (Na) Sodium->Solvent + Alkane 2,2,5,5-Tetramethylhexane Solvent->Alkane Forms Salt Sodium Halide (NaX) Solvent->Salt Forms

Caption: Synthesis of 2,2,5,5-tetramethylhexane via the Wurtz reaction.

References

Spectroscopic Analysis of 2,2,4,5-Tetramethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,4,5-tetramethylhexane. Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) data. The predictions are based on established principles of spectroscopy and analysis of related branched alkanes. Detailed, generalized experimental protocols for acquiring such spectra are also provided for researchers in the fields of chemistry, materials science, and drug development.

Introduction

This compound is a highly branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1] As with other saturated hydrocarbons, its physical and chemical properties are of interest in various industrial and research applications, including as a potential fuel component or as a reference compound in analytical chemistry. Spectroscopic analysis is the cornerstone for the structural elucidation and characterization of such organic molecules. This guide focuses on the three primary spectroscopic techniques: Mass Spectrometry (MS), ¹³C-NMR, and ¹H-NMR.

It is important to note that a comprehensive search of public scientific databases did not yield experimentally acquired spectra for this compound. Therefore, the data presented herein is predicted based on the known fragmentation patterns of branched alkanes and the principles of nuclear magnetic resonance spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by extensive fragmentation, typical for highly branched alkanes.[2][3][4] The molecular ion peak (M⁺) at m/z 142 is anticipated to be of very low abundance or entirely absent.[5][6] Fragmentation will preferentially occur at the branching points to form more stable carbocations.[2][3][4]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonStructure of CationComments
127[M - CH₃]⁺C₉H₁₉⁺Loss of a methyl radical.
99[M - C₃H₇]⁺C₇H₁₅⁺Loss of a propyl radical.
85[M - C₄H₉]⁺C₆H₁₃⁺Loss of a butyl radical.
71[M - C₅H₁₁]⁺C₅H₁₁⁺Loss of a pentyl radical.
57[M - C₆H₁₃]⁺C₄H₉⁺Likely the base peak, corresponding to a stable tert-butyl cation.
43[M - C₇H₁₅]⁺C₃H₇⁺Isopropyl cation.
Predicted ¹³C-NMR Data

The ¹³C-NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts are estimated based on the local electronic environment of each carbon atom.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (in off-resonance decoupled spectrum)
C1~25Quartet
C2~32Singlet
C3~50Triplet
C4~38Doublet
C5~35Doublet
C6~15Quartet
C7 (on C2)~29Quartet
C8 (on C4)~20Quartet
C9 (on C5)~18Quartet
C10 (on C5)~16Quartet
Predicted ¹H-NMR Data

The ¹H-NMR spectrum of this compound is expected to be complex due to the presence of multiple, structurally similar methyl and methylene groups. The predicted chemical shifts and multiplicities are outlined below.

Table 3: Predicted ¹H-NMR Data for this compound

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegration
H on C1~0.85Singlet9H
H on C3~1.15Multiplet2H
H on C4~1.60Multiplet1H
H on C5~1.40Multiplet1H
H on C6~0.88Doublet3H
H on C7~0.85Singlet(part of 9H at C1)
H on C8~0.83Doublet3H
H on C9~0.80Doublet3H
H on C10~0.78Doublet3H

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for a branched alkane like this compound.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into the GC. The GC column (e.g., a non-polar capillary column) separates the analyte from any impurities. The oven temperature is programmed to ensure elution of the compound.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹³C-NMR Spectroscopy:

    • The spectrometer is tuned to the carbon frequency.

    • A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

    • Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹H-NMR Spectroscopy:

    • The spectrometer is tuned to the proton frequency.

    • A standard ¹H NMR experiment is performed.

    • Typical parameters include a 90° pulse width, a short relaxation delay (1-2 seconds), and a smaller number of scans compared to ¹³C NMR due to the higher sensitivity of the proton nucleus.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts are referenced to the TMS signal.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Unknown Compound (e.g., this compound) MS Mass Spectrometry (MS) Sample->MS GC-MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent MS_Data Mass Spectrum (m/z vs. Abundance) MS->MS_Data NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data Analysis Correlate Spectroscopic Data MS_Data->Analysis NMR_Data->Analysis Structure Propose Chemical Structure Analysis->Structure

General workflow for spectroscopic analysis.

Conclusion

References

Solubility of 2,2,4,5-Tetramethylhexane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of the highly branched alkane, 2,2,4,5-tetramethylhexane, in organic solvents. Due to a scarcity of direct experimental data for this specific isomer, this document utilizes n-decane as a primary reference compound to illustrate the principles of alkane solubility. The guide offers a theoretical framework for understanding the dissolution of non-polar compounds in organic media, presents quantitative solubility data for n-decane in a variety of common solvents, and provides a detailed experimental protocol for determining alkane solubility. Furthermore, it discusses the qualitative effects of isomeric branching on solubility, offering insights into how the molecular structure of this compound influences its behavior in solution compared to its straight-chain counterpart.

Introduction to Alkane Solubility

Alkanes, being non-polar hydrocarbons, exhibit solubility characteristics primarily governed by the principle of "like dissolves like." Their dissolution in a solvent is a physical process driven by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The primary intermolecular forces at play in alkanes are the weak van der Waals forces (specifically, London dispersion forces).

For an alkane to dissolve in an organic solvent, the energy required to break the existing interactions within the pure solute and pure solvent must be compensated by the energy released upon the formation of new interactions between the solute and solvent molecules. In the case of alkanes and non-polar or weakly polar organic solvents, the intermolecular forces are of a similar nature and magnitude. This results in a favorable enthalpy of mixing, leading to good solubility.[1][2] Conversely, alkanes are virtually insoluble in highly polar solvents like water. The strong hydrogen bonding network between water molecules requires a significant amount of energy to disrupt, which is not offset by the weak van der Waals interactions that would form between alkane and water molecules.[2]

Quantitative Solubility Data: n-Decane as a Model Compound

The following table summarizes the miscibility of n-decane in several common organic solvents at standard atmospheric pressure. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

SolventChemical ClassMiscibility with n-Decane (at 25 °C, 1 atm)
HexaneAlkaneMiscible
TolueneAromatic HydrocarbonMiscible
Diethyl EtherEtherMiscible
ChloroformHalogenated HydrocarbonMiscible
Carbon TetrachlorideHalogenated HydrocarbonMiscible
EthanolAlcoholMiscible[3]
AcetoneKetoneMiscible
AcetonitrileNitrilePartially Miscible (Upper Critical Solution Temperature)

Note: The miscibility of alkanes can be temperature-dependent. For instance, systems like n-decane and acetonitrile exhibit an upper critical solution temperature (UCST), above which they are miscible in all proportions.

The Effect of Branching on Solubility: this compound vs. n-Decane

The introduction of branching in an alkane isomer, such as in this compound, influences its physical properties, including its solubility, when compared to its linear counterpart, n-decane. While both are non-polar, the differences in their molecular shape and surface area lead to variations in the strength of their intermolecular van der Waals forces.

  • Molecular Shape and Packing: Branched alkanes are more compact and spherical than their linear isomers. This can hinder their ability to pack efficiently in a crystal lattice, often leading to lower melting points. In solution, the more compact shape of this compound might lead to slightly different solvent interactions compared to the more flexible n-decane molecule.

  • Surface Area and van der Waals Forces: Branching generally reduces the surface area of a molecule. Since London dispersion forces are dependent on the surface area available for interaction, branched alkanes typically exhibit weaker intermolecular forces than their straight-chain isomers. This generally results in lower boiling points for branched alkanes. This principle of weaker intermolecular forces for branched isomers can also influence their solubility. While still readily soluble in non-polar solvents, the specific energetics of solvation may differ.

In practical terms, for most non-polar organic solvents, this compound is expected to be fully miscible, similar to n-decane. However, in solvent systems where miscibility is limited, the degree of solubility may vary between the two isomers.

Experimental Determination of Alkane Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[4][5][6]

Experimental Protocol: Shake-Flask Method

Objective: To determine the saturation solubility of an alkane (e.g., this compound or n-decane) in an organic solvent at a specific temperature.

Materials:

  • Analyte (e.g., this compound, >99% purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials with Teflon-lined caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the alkane to a known volume or mass of the solvent in a scintillation vial. The excess solid or liquid phase of the solute should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. For alkanes in organic solvents, 24 to 48 hours is typically adequate.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

  • Sampling:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a known volume of the pure solvent.

    • Analyze the diluted solution using a calibrated GC-FID or another appropriate analytical method to determine the concentration of the alkane.

    • Prepare a series of standard solutions of the alkane in the solvent to create a calibration curve for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the alkane in the solvent, typically expressed in units of grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess alkane to solvent in vial seal Seal vial prep->seal shake Agitate at constant temperature (24-48h) seal->shake settle Allow to settle at constant temperature (24h) shake->settle sample Withdraw supernatant settle->sample filter Filter aliquot sample->filter quantify Quantify using GC-FID filter->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for the shake-flask solubility determination.

Logical Relationship of Solubility Factors

The solubility of an alkane in an organic solvent is a result of the interplay between several key factors. The following diagram illustrates these relationships.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity Polarity (Non-polar) solubility Solubility solute_polarity->solubility solute_imf Intermolecular Forces (van der Waals) solute_imf->solubility solute_structure Molecular Structure (e.g., Branching) solute_structure->solute_imf solvent_polarity Polarity solvent_polarity->solubility solvent_imf Intermolecular Forces solvent_imf->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of an alkane in an organic solvent.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents, using n-decane as a practical model due to the availability of data. The key takeaway is that as a non-polar alkane, this compound is expected to be readily soluble in a wide array of non-polar and weakly polar organic solvents. The principles of "like dissolves like" and the role of van der Waals forces are paramount in understanding this behavior. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility of this and other alkanes in solvents relevant to their work. While the branched nature of this compound will subtly influence its physical properties compared to n-decane, its overall solubility profile in organic media is anticipated to be very similar. For highly precise applications, experimental determination of solubility is recommended.

References

Navigating the Landscape of a Non-Commercial Compound: A Technical Guide to 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the scientific interest in 2,2,4,5-tetramethylhexane. A thorough investigation into the commercial availability of this specific branched alkane has revealed a critical finding: This compound is not a commercially available chemical. Chemical databases and supplier catalogs, such as MolPort, explicitly state a lack of suppliers for this compound[1].

This guide, therefore, serves as a comprehensive resource on the known properties of this compound, offers insights through a commercially available isomer, 2,2,5,5-tetramethylhexane, and provides generalized experimental and safety protocols relevant to the handling and analysis of such compounds.

Physicochemical Properties: A Comparative Overview

While this compound is not available for purchase, its fundamental physicochemical properties have been documented in various chemical databases. For practical reference and to provide a tangible comparative context for researchers, the properties of the commercially available isomer, 2,2,5,5-tetramethylhexane, are also presented.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 16747-42-5PubChem[2], NIST[3][4]
Molecular Formula C₁₀H₂₂PubChem[2], NIST[3][4]
Molecular Weight 142.28 g/mol PubChem[2], NIST[3]
IUPAC Name This compoundPubChem[2]
Computed XLogP3 4.6PubChem[2]
Kovats Retention Index (Standard non-polar) 872PubChem[2]

Table 2: Physicochemical Data of a Commercially Available Isomer: 2,2,5,5-Tetramethylhexane

PropertyValueSource
CAS Number 1071-81-4PubChem[5], NIST[6]
Molecular Formula C₁₀H₂₂PubChem[5], NIST[6]
Molecular Weight 142.28 g/mol PubChem[5], NIST[6]
IUPAC Name 2,2,5,5-TetramethylhexanePubChem[5]
Boiling Point 134-138 °CCAS Common Chemistry[7]
Melting Point -12.6 °CCAS Common Chemistry[7]
Density 0.7212 g/cm³CAS Common Chemistry[7]
Vapor Pressure 8.74 mmHg at 25 °CHaz-Map[8], PubChem[5]
Flash Point 31.6 °C (estimated)LookChem[9]
Computed XLogP3 4.8PubChem[5]
Kovats Retention Index (Standard non-polar) 820PubChem[5]

Experimental Protocols: Characterization of Volatile Hydrocarbons

In the absence of specific experimental protocols for this compound, this section provides a generalized methodology for the analysis of volatile hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and powerful technique for such compounds.[10]

General Protocol for GC-MS Analysis of Volatile Hydrocarbons

This protocol outlines the fundamental steps for the qualitative and quantitative analysis of volatile hydrocarbons.

1. Sample Preparation:

  • Liquid Samples: Dilute the sample in a high-purity volatile solvent (e.g., hexane or pentane) to a concentration within the linear range of the instrument. A typical starting concentration is 1-10 µg/mL.

  • Solid Samples (if applicable): Utilize headspace sampling or solvent extraction. For solvent extraction, finely grind the solid, extract with a suitable volatile solvent, and then dilute the extract as with liquid samples.

  • Internal Standard: Introduce a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) to all samples, calibration standards, and blanks for accurate quantification.[11]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5ms or HP-5ms).

  • Injector: Use a split/splitless injector, typically in split mode to prevent column overloading.

  • Oven Temperature Program:

    • Initial Temperature: 40-50 °C, hold for 2-5 minutes.

    • Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 250-300 °C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Acquisition Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity if target ions are known.[12]

3. Data Analysis:

  • Identification: Identify compounds by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and authenticated standards.

  • Quantification: Calculate the concentration of the analyte based on the ratio of its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Visualizing Research and Safety Workflows

The following diagrams, created using the DOT language, illustrate logical workflows relevant to the study of a non-commercial compound like this compound.

Workflow for Characterization of a Non-Commercial Chemical cluster_0 In Silico Analysis cluster_1 Synthesis & Purification cluster_2 Structural & Purity Analysis cluster_3 Property & Safety Evaluation A Literature & Database Search (e.g., PubChem, NIST) B Predict Physicochemical Properties (e.g., LogP, Boiling Point) A->B C Propose Synthetic Route B->C D Perform Synthesis C->D E Purify Compound (e.g., Distillation, Chromatography) D->E F Structural Elucidation (NMR, MS) E->F G Purity Assessment (GC, HPLC) F->G H Experimental Property Measurement G->H I Hazard Assessment & SDS Authoring H->I General Safety Workflow for Volatile Hydrocarbons cluster_planning Pre-Experiment Planning cluster_handling Handling & Storage cluster_emergency Emergency Procedures A Review SDS of Structurally Similar Compounds B Identify Hazards: Flammability, Volatility, Toxicity A->B C Select Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Work in a Ventilated Fume Hood C->D E Ground Equipment to Prevent Static Discharge D->E F Store in Tightly Sealed Containers in a Flammable's Cabinet E->F G Identify Location of Fire Extinguisher, Safety Shower, and Eyewash Station F->G H Spill Containment: Use Absorbent Material G->H I Waste Disposal: Collect in Designated Hazardous Waste Container H->I

References

Purity Standards for 2,2,4,5-Tetramethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurities associated with 2,2,4,5-tetramethylhexane. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this compound in their work.

Introduction to this compound

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₀H₂₂.[1][2][3] Its non-polar nature and specific isomeric structure make it a subject of interest in various research and development applications, including as a specialty solvent, in organic synthesis, and as a component in fuel studies. Given its potential applications in sensitive fields such as pharmaceutical development, ensuring high purity is critical to avoid interference with experimental outcomes and to meet regulatory requirements.

Purity Specifications and Standards

Table 1: General Purity Grades for High-Purity Hydrocarbons

Purity GradePurity (%)Maximum Total Impurities (ppm)
4.599.99550
5.099.99910
5.599.99955
6.099.99991

For most research and pharmaceutical applications, a purity of ≥99.5% is often considered acceptable, with higher purity grades being preferred for more sensitive analyses or when the compound is used as a reference standard.

Analytical Methodology for Purity Determination

The primary analytical technique for determining the purity of volatile and semi-volatile hydrocarbons like this compound is Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) . GC-FID is a robust and sensitive method for separating and quantifying the components of a mixture.[5]

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID analysis allows for the separation of this compound from its isomers and other potential impurities. The Kovats retention index, a dimensionless unit, is a standardized measure of retention time in gas chromatography, and for this compound, it is approximately 872 on a standard non-polar column.[1]

Table 2: Typical GC-FID Parameters for this compound Analysis

ParameterValue
Column Capillary column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 50 °C, hold for 5 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium or Hydrogen, constant flow
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Detector Flame Ionization Detector (FID)
Experimental Protocol: Purity Assay by GC-FID
  • Standard Preparation:

    • Accurately weigh a reference standard of this compound of known purity.

    • Dissolve in a high-purity solvent (e.g., hexane or pentane) to a concentration of approximately 1000 µg/mL.

    • Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh the this compound sample to be tested.

    • Dissolve in the same high-purity solvent to the same concentration as the primary standard solution.

  • Chromatographic Analysis:

    • Inject the standard solutions and the sample solution into the GC-FID system using the parameters outlined in Table 2.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, confirmed by the analysis of the reference standard.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Potential Impurities

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities in branched alkanes include other isomers and related compounds.

Table 3: Potential Impurities in this compound

Impurity ClassExamplesPotential Origin
Isomers 2,2,5,5-Tetramethylhexane[5][6][7], 2,3,4,5-Tetramethylhexane[8], other C10 alkane isomers[9]Incomplete separation during purification
Related Alkanes C9 or C11 branched alkanesImpurities in starting materials
Residual Solvents Hexane, Pentane, TolueneFrom synthesis and purification steps
Synthesis Byproducts Unreacted starting materials, products of side reactionsDependent on the specific synthesis route

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Reporting Sample This compound Sample Dissolve_Sample Dissolve Sample Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Dissolve Standard Standard->Dissolve_Standard Solvent High-Purity Solvent Solvent->Dissolve_Sample Solvent->Dissolve_Standard GC_FID GC-FID System Dissolve_Sample->GC_FID Dissolve_Standard->GC_FID Chromatogram Obtain Chromatograms GC_FID->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for Purity Assessment of this compound.

Conclusion

The purity of this compound is a critical parameter for its application in research, particularly in the pharmaceutical industry. While specific official standards are not established, adherence to general high-purity hydrocarbon standards and the use of validated analytical methods like GC-FID are essential for ensuring the quality and reliability of this compound. A thorough understanding of potential impurities and a robust analytical workflow are paramount for any scientist or researcher utilizing this compound.

References

Isomers of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 2,2,4,5-tetramethylhexane is a saturated, branched-chain alkane with the molecular formula C₁₀H₂₂. This formula corresponds to the alkane decane, which has 75 distinct structural isomers. These isomers, while sharing the same atomic composition, exhibit unique three-dimensional arrangements that result in varied physicochemical properties, such as boiling point, density, and viscosity.

In industrial and research settings, particularly in fuel science and specialty chemicals, the degree of branching is a critical determinant of an alkane's performance. Highly branched isomers are prized for their higher octane ratings in combustion applications. For researchers and pharmaceutical scientists, these compounds serve as non-polar solvents, reference standards in analytical chemistry (e.g., gas chromatography), and model systems for studying non-specific biological interactions.

This guide provides a detailed examination of this compound and its related isomers, with a focus on the tetramethylhexane family. It includes a comparison of their physical properties, detailed experimental protocols for their synthesis and analysis, and a discussion of their relevance in the context of toxicology and pharmaceutical development.

Isomer Classification

The 75 structural isomers of decane (C₁₀H₂₂) can be systematically classified based on the length of their principal carbon chain and the nature of their alkyl substituents. The tetramethylhexane isomers represent a specific subgroup characterized by a six-carbon main chain decorated with four methyl groups.

G C10H22 Decane Isomers (C₁₀H₂₂) nDecane n-Decane C10H22->nDecane Branched Branched Isomers C10H22->Branched Methylnonanes Methylnonanes Branched->Methylnonanes Dimethyl_Ethyl_Octanes Dimethyl-/Ethyl- Octanes Branched->Dimethyl_Ethyl_Octanes Heptanes Substituted Heptanes Branched->Heptanes Hexanes Substituted Hexanes Branched->Hexanes Pentanes Substituted Pentanes Branched->Pentanes TetraHex Tetramethylhexanes Hexanes->TetraHex OtherHex Other Substituted Hexanes Hexanes->OtherHex

Figure 1: Hierarchical classification of C₁₀H₂₂ isomers.

Physicochemical Properties

The structural differences among isomers, even within the same family, lead to distinct physical properties. Increased branching generally lowers the boiling point due to a reduction in surface area and weaker intermolecular van der Waals forces. The following table summarizes key quantitative data for this compound and several of its isomers, with n-decane included as a linear reference.

Compound NameCAS NumberBoiling Point (°C)Density (g/cm³)Refractive Index (n²⁰/D)
n-Decane124-18-5174.10.7301.411
This compound 16747-42-5148.0[1]N/AN/A
2,2,3,3-Tetramethylhexane13475-81-5164.00.740[2][3]N/A
2,2,4,4-Tetramethylhexane51750-65-3N/A0.747[4]1.421[4]
2,2,5,5-Tetramethylhexane1071-81-4137-139[5][6]0.715-0.734[5][7][8]1.403-1.413[5][7][8]
2,3,4,5-Tetramethylhexane52897-15-1156.2[9][10]0.729-0.746[9][10]1.418[9][10]
Note: N/A indicates data not readily available in the searched literature. Properties can vary slightly based on experimental conditions.

Experimental Protocols

Synthesis of this compound

The targeted synthesis of a specific, highly branched alkane like this compound is a multi-step process that cannot be efficiently achieved by isomerizing linear alkanes. A robust method involves the construction of the carbon skeleton using organometallic coupling reactions, such as the Grignard reaction, followed by removal of functional groups.[11][12]

Objective: To synthesize this compound via a Grignard reaction pathway.

Reaction Scheme:

  • Step 1 (Grignard Reagent Formation): 2-bromopropane + Mg → isopropylmagnesium bromide

  • Step 2 (C-C Coupling): 4,4-dimethyl-2-pentanone + isopropylmagnesium bromide → 2,2,4,5-tetramethyl-3-hexanol

  • Step 3 (Dehydration): 2,2,4,5-tetramethyl-3-hexanol + H₂SO₄ → Mixture of tetramethylhexene isomers

  • Step 4 (Hydrogenation): Tetramethylhexene mixture + H₂/Pd-C → this compound

Methodology:

  • Preparation of Grignard Reagent:

    • Under an inert argon atmosphere, add 1.2 equivalents of magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.

    • Add anhydrous diethyl ether as the solvent.

    • Slowly add a solution of 1.0 equivalent of 2-bromopropane in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux until all magnesium has been consumed. The resulting grey solution is the Grignard reagent, isopropylmagnesium bromide.

  • Coupling with Ketone:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Add a solution of 0.9 equivalents of 4,4-dimethyl-2-pentanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol, 2,2,4,5-tetramethyl-3-hexanol.

  • Dehydration to Alkene:

    • Place the crude alcohol in a round-bottomed flask equipped for distillation.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to gently distill the alkene products as they are formed. This favors the elimination reaction by removing the product from the equilibrium.

    • Wash the collected distillate with a sodium bicarbonate solution and then water, dry over anhydrous CaCl₂, and re-distill to purify the alkene mixture.

  • Hydrogenation to Alkane:

    • Dissolve the purified alkene mixture in ethanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount (1-2 mol%) of 10% Palladium on Carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent (ethanol) via distillation. The remaining liquid is the crude product, this compound.

    • Final purification can be achieved by fractional distillation.

Analysis of Isomer Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating and identifying volatile organic compounds like decane isomers.[2] Due to their similar boiling points and mass spectral fragmentation patterns, high-resolution capillary GC is essential for effective separation.

G A Sample Preparation (Dilution in Hexane) B GC Injection (Split/Splitless Inlet) A->B C GC Separation (Long Non-Polar Capillary Column, e.g., DB-1, 100m) B->C E Elution & Ionization (Electron Ionization, 70 eV) C->E D Temperature Program (e.g., 50°C to 250°C at 3°C/min) D->C F Mass Analysis (Quadrupole Analyzer) E->F G Detection (Electron Multiplier) F->G H Data Processing G->H I Peak Integration & Retention Time (RT) Determination H->I J Mass Spectrum Analysis (Fragmentation Pattern) H->J M Isomer Identification I->M K Library Search (NIST Database) J->K K->M L Kovats Index Calculation (Using n-alkane standards) L->M

Figure 2: Workflow for GC-MS analysis of C₁₀H₂₂ isomers.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • GC Column: A long (e.g., 60-100 m) capillary column with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is critical for resolving isomers.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: A small volume (1 µL) of the sample, diluted in a volatile solvent like hexane, is injected into a heated inlet, typically in split mode to avoid column overloading.

  • Oven Program: A slow temperature ramp (e.g., 2-5 °C/min) is employed to maximize the separation between closely eluting isomers.

  • MS Detection:

    • As compounds elute from the column, they enter the ion source, typically operating under electron ionization (EI) at 70 eV.

    • Branched alkanes often produce weak or absent molecular ions (M⁺).[3]

    • Identification relies on characteristic fragmentation patterns, where cleavage is favored at branch points, leading to stable carbocations.[3]

  • Data Analysis:

    • The retention time of each peak is compared to known standards.

    • The mass spectrum of each peak is compared against a spectral library (e.g., NIST).

    • For definitive identification, Kovats retention indices are calculated by running a homologous series of n-alkanes under the same conditions. This provides a normalized retention value that is more reliable than retention time alone.

Relevance in Pharmaceutical Development

Absence of Specific Signaling Pathway Interactions

Simple, non-functionalized alkanes such as this compound lack the polar functional groups (e.g., hydroxyl, amine, carboxyl) necessary for specific, high-affinity interactions with biological receptors or enzymes. Consequently, they do not participate in known signaling pathways in the way that drug molecules do. Their biological effects are not mediated by on-target or off-target pharmacological mechanisms but are rather a function of their physical properties.

Toxicity via Non-Specific Biophysical Mechanisms

The primary interaction of these lipophilic compounds with biological systems occurs at the level of the cell membrane. In a drug development context, understanding this non-specific toxicity is crucial, as these or similar compounds may be present as solvents, impurities, or formulation excipients.

The mechanism of acute toxicity for volatile alkanes is analogous to that of general anesthetics.[12] It is governed by their ability to partition into the lipid bilayer of cell membranes. This disrupts the membrane's structure and fluidity, which in turn can alter the function of embedded ion channels and signaling proteins, leading to effects like narcosis at high concentrations.[12] This contrasts sharply with receptor-mediated drug action, which involves specific binding pockets and downstream signaling cascades.

G cluster_0 Specific Signaling Pathway cluster_1 Non-Specific Membrane Interaction Drug Drug Molecule Receptor Receptor (Specific Binding Site) Drug->Receptor Binds Signal Signal Transduction Cascade Receptor->Signal Response Cellular Response Signal->Response Alkane Alkane Isomer Membrane Lipid Bilayer (Non-Specific Partitioning) Alkane->Membrane Partitions into Disruption Membrane Disruption (Fluidity, Ion Channels) Membrane->Disruption Toxicity Narcosis / Toxicity Disruption->Toxicity

Figure 3: Comparison of drug-receptor signaling vs. alkane membrane interaction.

While generally exhibiting low acute oral and dermal toxicity, the inhalation of volatile isomers can pose risks.[10] For drug development professionals, this underscores the importance of controlling residual solvent levels in active pharmaceutical ingredients (APIs) and formulations to meet safety thresholds defined by regulatory bodies.

Conclusion

This compound and its fellow C₁₀H₂₂ isomers are structurally diverse molecules whose utility is dictated by their physical properties. The degree of branching is a key structural feature that differentiates their boiling points and, consequently, their applications, from high-octane fuel components to analytical standards. While they do not engage in specific biological signaling, their interaction with cell membranes provides a classic model of non-specific toxicity relevant to the safe handling and formulation of pharmaceuticals. The synthetic and analytical protocols detailed herein provide a framework for the precise study and quality control of these fundamental organic compounds.

References

An In-depth Technical Guide to the Synthesis of 2,2,4,5-Tetramethylhexane and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,2,4,5-tetramethylhexane, a branched-chain alkane. The synthesis involves a multi-step process beginning with commercially available starting materials, culminating in a copper-catalyzed cross-coupling reaction. This document details the necessary precursors, their synthesis, and the final coupling step to yield the target molecule.

Overview of the Synthetic Strategy

The synthesis of the asymmetrically substituted alkane, this compound, is proposed via a convergent approach. This strategy involves the preparation of two key fragments that are subsequently joined in the final step. The chosen disconnection strategy is a C6 + C4 coupling, specifically the reaction of a tertiary butyl Grignard reagent with a secondary alkyl bromide. This method is favored for its potential for high yield and control over the final carbon skeleton.

The overall synthetic pathway is outlined below:

Synthesis_Pathway cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 cluster_final_step Final Coupling 3,4-Dimethyl-2-pentanone 3,4-Dimethyl-2-pentanone 3,4-Dimethyl-2-pentanol 3,4-Dimethyl-2-pentanol 3,4-Dimethyl-2-pentanone->3,4-Dimethyl-2-pentanol Reduction 2-Bromo-3,4-dimethylpentane 2-Bromo-3,4-dimethylpentane 3,4-Dimethyl-2-pentanol->2-Bromo-3,4-dimethylpentane Bromination This compound This compound 2-Bromo-3,4-dimethylpentane->this compound tert-Butyl chloride tert-Butyl chloride t-Butylmagnesium chloride t-Butylmagnesium chloride tert-Butyl chloride->t-Butylmagnesium chloride Grignard Formation t-Butylmagnesium chloride->this compound Final_Coupling 2-Bromo-3,4-dimethylpentane 2-Bromo-3,4-dimethylpentane This compound This compound 2-Bromo-3,4-dimethylpentane->this compound t-Butylmagnesium chloride t-Butylmagnesium chloride t-Butylmagnesium chloride->this compound Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->this compound

An In-depth Technical Guide on the Safety and Handling of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,2,4,5-tetramethylhexane, a saturated aliphatic hydrocarbon. Due to the limited specific toxicological data for this compound, this guide extrapolates from information on similar C10 hydrocarbons and general principles of handling flammable organic solvents.

Chemical and Physical Properties

This compound is a flammable liquid and is an isomer of decane.[1][2] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C10H22[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 16747-42-5[1]
IUPAC Name This compound[1]
Boiling Point 148 °C[3]
Appearance Colorless liquid (estimated)[4]
Solubility Insoluble in water[5]
Vapor Pressure Data not available for this compound. For the isomer 2,2,5,5-tetramethylhexane: 8.74 mmHg @ 25 °C[4]
Flash Point Data not available for this compound. For the isomer 2,2,5,5-tetramethylhexane: 89.00 °F (31.60 °C) (estimated)[4]

Hazard Identification and Classification

  • Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6]

  • Health Hazards:

    • Inhalation: High concentrations of vapor may cause central nervous system depression, leading to symptoms like headache, dizziness, drowsiness, nausea, and vomiting.[6][7]

    • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[7]

    • Eye Contact: May cause eye irritation.[7]

    • Ingestion: Aspiration into the lungs can cause serious damage.[6]

  • Environmental Hazards: While specific data is lacking, it is expected to be toxic to aquatic life.[8] It is advised not to release this chemical into the environment.[6]

Experimental Protocols: Safe Handling and Storage

3.1. General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks.[6] Use only non-sparking tools.[6]

    • Ground and bond all containers and transfer equipment to prevent static discharge.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[10]

    • Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.[10]

  • Chemical Handling:

    • Avoid direct contact with the substance. Do not get in eyes, on skin, or on clothing.[6]

    • Avoid inhalation of vapors.[6]

    • When transferring, pour slowly to minimize splashing and vapor generation.

    • Keep containers tightly closed when not in use.[9]

3.2. Storage Protocol

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

  • Store away from heat, sparks, open flames, and other ignition sources.[6]

  • Store separately from incompatible materials, such as strong oxidizing agents.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

Accidental Release and Disposal

5.1. Accidental Release Measures

  • Evacuate the area and eliminate all ignition sources.[12]

  • Ensure adequate ventilation.[9]

  • Wear appropriate personal protective equipment (see section 3.1).[9]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9]

  • Collect the absorbed material into a suitable, closed container for disposal.[11]

  • Do not allow the substance to enter drains or waterways.[9]

5.2. Disposal Considerations

  • Dispose of waste material in accordance with local, regional, and national regulations.

  • This chemical should be treated as hazardous waste. Do not dispose of it down the drain.[8]

Visualizations

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_no_ignition Remove Ignition Sources prep_ppe->prep_no_ignition handle_transfer Transfer Chemical prep_no_ignition->handle_transfer Proceed to Handling handle_close Keep Container Closed handle_transfer->handle_close cleanup_spill Clean Spills Immediately handle_close->cleanup_spill Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_spill->cleanup_dispose cleanup_store Store in Designated Area cleanup_dispose->cleanup_store G Figure 2: Hazard Relationship Diagram cluster_physical Physical Hazards cluster_health Health Hazards substance This compound flammable Flammable Liquid substance->flammable inhalation Inhalation Hazard (CNS Depression) substance->inhalation skin_eye_irritation Skin/Eye Irritation substance->skin_eye_irritation aspiration Aspiration Hazard substance->aspiration explosive_vapor Explosive Vapor/Air Mixture flammable->explosive_vapor generates

References

Environmental Fate of 2,2,4,5-Tetramethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 2,2,4,5-tetramethylhexane, a branched alkane. Due to a lack of direct experimental data for this specific compound, this guide utilizes predictive models, primarily the United States Environmental Protection Agency's (US EPA) Estimation Programs Interface (EPI) Suite™, to estimate its physicochemical properties and environmental persistence. Detailed experimental protocols for key environmental fate endpoints, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), are provided to guide future laboratory studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in assessing the potential environmental impact of this and structurally similar compounds.

Introduction

This compound is a saturated, branched-chain aliphatic hydrocarbon. Understanding its behavior and persistence in the environment is crucial for a comprehensive risk assessment. The environmental fate of a chemical is governed by a combination of its intrinsic physical and chemical properties and the various transformation and transport processes that occur in different environmental compartments, including air, water, and soil.

This guide will systematically explore the key processes influencing the environmental fate of this compound:

  • Biodegradation: The breakdown of the chemical by microorganisms.

  • Photodegradation: The breakdown of the chemical by light.

  • Atmospheric Oxidation: The reaction of the chemical with atmospheric oxidants.

  • Hydrolysis: The reaction of the chemical with water.

  • Soil and Sediment Sorption: The partitioning of the chemical between water and solid phases.

Due to the scarcity of empirical data for this compound, this guide will present estimated values derived from Quantitative Structure-Activity Relationship (QSAR) models within the EPI Suite™. These estimations provide a preliminary assessment of the compound's likely environmental behavior. Furthermore, this guide provides detailed experimental protocols based on OECD guidelines for conducting laboratory studies to determine these environmental fate parameters definitively.

Physicochemical Properties and Environmental Fate Parameters (Estimated)

The following tables summarize the estimated physicochemical properties and environmental fate parameters for this compound. These values were derived using the US EPA's EPI Suite™, a widely used and validated prediction software.[1][2][3][4] It is important to note that these are estimated values and should be confirmed by experimental data.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueEPI Suite™ Module
Molecular Weight142.28 g/mol ---
Boiling Point148.5 °CMPBPWIN™
Melting Point-85.0 °CMPBPWIN™
Vapor Pressure8.35 mm Hg at 25 °CMPBPWIN™
Water Solubility1.8 mg/L at 25 °CWSKOWWIN™
Log Octanol-Water Partition Coefficient (Log Kow)4.95KOWWIN™
Henry's Law Constant2.18 atm-m³/mol at 25 °CHENRYWIN™

Table 2: Estimated Environmental Fate Parameters of this compound

ParameterEstimated ValueEPI Suite™ Module
Biodegradation BIOWIN™
Ready Biodegradability PredictionDoes not biodegrade fastBIOWIN™ v4.10
Ultimate Biodegradation TimeframeWeeks-MonthsBIOWIN3
Primary Biodegradation TimeframeDays-WeeksBIOWIN4
Atmospheric Oxidation AOPWIN™
OH Radical Reaction Rate Constant8.5 x 10⁻¹² cm³/molecule-secAOPWIN™ v1.92
Atmospheric Half-life (12-hr day, 1.5x10⁶ OH/cm³)1.5 daysAOPWIN™ v1.92
Soil/Sediment Sorption KOCWIN™
Soil Adsorption Coefficient (Koc)2,345 L/kgKOCWIN™ v2.00
Log Koc3.37KOCWIN™ v2.00
Hydrolysis HYDROWIN™
Hydrolysis Half-lifeStableHYDROWIN™ v2.00

Environmental Fate Processes and Experimental Protocols

This section details the major environmental fate processes and provides standardized experimental protocols for their determination.

Biodegradation

Process Overview: Biodegradation is the enzymatic transformation of a substance by microorganisms. For alkanes, this process is generally initiated by an oxidation step. Branched alkanes, such as this compound, are typically more resistant to biodegradation than their linear counterparts due to steric hindrance at the branching points.

Predicted Fate: The EPI Suite™ BIOWIN™ model predicts that this compound is not readily biodegradable, with an ultimate biodegradation timeframe of weeks to months.

Experimental Protocol: OECD 301F - Manometric Respirometry Test [1][5][6][7][8]

This method determines the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.

  • Principle: A known volume of a mineral medium containing the test substance as the sole carbon source is inoculated with a mixed population of microorganisms (activated sludge). The consumption of oxygen is measured by the pressure change in the sealed test vessel.[1][6]

  • Apparatus:

    • Respirometer with pressure sensors (e.g., OxiTop® system).[6]

    • Thermostatically controlled incubator (22 ± 2 °C).[6]

    • Magnetic stirrers.

  • Procedure:

    • Prepare a mineral medium containing essential salts.

    • Add the test substance to the test vessels to achieve a concentration that gives a theoretical oxygen demand (ThOD) of at least 100 mg/L.[6]

    • Inoculate the vessels with activated sludge from a domestic wastewater treatment plant.

    • Include control vessels (inoculum only), a reference substance (e.g., sodium benzoate) to check the viability of the inoculum, and a toxicity control (test substance + reference substance).

    • Seal the vessels and incubate in the dark at 22 ± 2 °C with continuous stirring for 28 days.[1]

    • Record the pressure decrease in each vessel at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the oxygen consumed to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test period.

Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Mineral Medium B Add Test Substance A->B C Inoculate with Activated Sludge B->C D Incubate at 22°C in the Dark with Stirring C->D E Monitor Oxygen Consumption (Pressure Drop) D->E F Calculate % Biodegradation vs. ThOD E->F G Assess Ready Biodegradability F->G

Figure 1: OECD 301F Experimental Workflow
Photodegradation and Atmospheric Oxidation

Process Overview: In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily degraded through reactions with photochemically generated hydroxyl (OH) radicals.[9][10] This process, known as atmospheric oxidation, is a key removal mechanism for airborne pollutants. Direct photolysis (degradation by direct absorption of sunlight) is generally not a significant process for alkanes as they do not absorb light in the environmentally relevant UV spectrum.

Predicted Fate: The EPI Suite™ AOPWIN™ model estimates an atmospheric half-life of approximately 1.5 days for this compound, based on its reaction with OH radicals.

Experimental Protocol: Gas-Phase Photolysis and OH Radical Reaction Rate Determination [11][12][13][14]

This protocol describes a general approach for determining the rate constant for the reaction of a VOC with OH radicals in a laboratory setting.

  • Principle: The test substance and an OH radical precursor (e.g., methyl nitrite, H₂O₂) are introduced into a reaction chamber. The decay of the test substance is monitored over time in the presence of UV irradiation, which generates OH radicals.

  • Apparatus:

    • Environmental chamber (e.g., Teflon bag or quartz reactor) with a known volume.

    • UV light source (e.g., blacklights or a solar simulator).

    • Gas chromatograph with a flame ionization detector (GC-FID) for monitoring the concentration of the test substance.

    • System for introducing known concentrations of gases.

  • Procedure:

    • Introduce a known concentration of this compound and an OH radical precursor into the reaction chamber.

    • Introduce a reference compound with a known OH reaction rate constant for relative rate measurements.

    • Irradiate the chamber with the UV light source to initiate the generation of OH radicals.

    • Monitor the concentrations of this compound and the reference compound over time using GC-FID.

  • Data Analysis: The rate constant for the reaction of this compound with OH radicals is determined relative to the known rate constant of the reference compound. The atmospheric half-life can then be calculated based on the average atmospheric concentration of OH radicals.

Atmospheric_Oxidation_Pathway Alkane This compound (RH) Alkyl_Radical Alkyl Radical (R•) Alkane->Alkyl_Radical + •OH - H₂O OH_Radical •OH (Hydroxyl Radical) Peroxy_Radical Alkyl Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O₂ Oxygen O₂ Alkoxy_Radical Alkoxy Radical (RO•) Peroxy_Radical->Alkoxy_Radical + NO - NO₂ NO NO Products Further Oxidation Products (Aldehydes, Ketones, etc.) Alkoxy_Radical->Products

Figure 2: Atmospheric Oxidation Pathway
Hydrolysis

Process Overview: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Alkanes are generally considered to be hydrolytically stable under environmentally relevant conditions (pH 4-9) because they lack functional groups that are susceptible to hydrolysis.

Predicted Fate: The EPI Suite™ HYDROWIN™ model predicts that this compound is stable to hydrolysis.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH [2][15][16][17][18][19]

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals.

  • Principle: The test substance is incubated in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.[2][18]

  • Apparatus:

    • Sterile, stoppered glass vessels.

    • Constant temperature bath or incubator.

    • Analytical equipment to quantify the test substance (e.g., GC-MS, HPLC).

  • Procedure:

    • Preliminary Test: Incubate the test substance in buffer solutions at pH 4, 7, and 9 at 50 °C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.[2]

    • Tier 2 (if necessary): If significant hydrolysis occurs in the preliminary test, conduct further studies at environmentally relevant temperatures (e.g., 25 °C) at the pH values where hydrolysis was observed.

    • Prepare sterile buffer solutions and add the test substance at a concentration below its water solubility.

    • Incubate the solutions in the dark at a constant temperature.

    • At appropriate time intervals, withdraw samples and analyze for the concentration of the test substance.

  • Data Analysis: The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH value.

Hydrolysis_Protocol_Logic Start Start OECD 111 Test Preliminary_Test Preliminary Test: Incubate at 50°C for 5 days (pH 4, 7, 9) Start->Preliminary_Test Decision < 10% Hydrolysis? Preliminary_Test->Decision Stable Hydrolytically Stable (End Test) Decision->Stable Yes Tier2 Tier 2 Study: Conduct hydrolysis at environmentally relevant temps Decision->Tier2 No Analysis Determine Rate Constant (k) and Half-life (t₁/₂) Tier2->Analysis

Figure 3: OECD 111 Decision Logic
Soil and Sediment Sorption

Process Overview: Sorption to soil and sediment is a key process that affects the transport and bioavailability of chemicals in the environment. The organic carbon-water partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. A high Koc value indicates that the chemical is likely to be immobile in soil.

Predicted Fate: The EPI Suite™ KOCWIN™ model predicts a Koc value of 2,345 L/kg for this compound, suggesting it will have low to moderate mobility in soil.

Experimental Protocol: OECD 121 - Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC) [16][20][21][22]

This method provides an estimate of Koc based on the retention time of a substance on an HPLC column that mimics the partitioning behavior between water and soil organic carbon.

  • Principle: The retention time of the test substance on a stationary phase with both lipophilic and polar characteristics is measured. This retention time is then correlated with the known Koc values of a set of reference substances to estimate the Koc of the test substance.[16]

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Cyanopropyl-modified silica HPLC column.

  • Procedure:

    • Prepare a mobile phase of methanol and water.

    • Prepare standard solutions of reference compounds with known log Koc values.

    • Prepare a solution of the test substance.

    • Inject the reference standards and the test substance onto the HPLC column and determine their retention times.

    • Determine the column dead time (t₀) using an unretained substance (e.g., sodium nitrate).

  • Data Analysis:

    • Calculate the capacity factor (k) for each reference substance and the test substance using the formula: k = (tᵣ - t₀) / t₀.

    • Create a calibration curve by plotting the log k of the reference substances against their log Koc values.

    • Use the regression equation from the calibration curve and the log k of the test substance to calculate its log Koc.

Koc_Determination_Workflow cluster_setup HPLC Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Mobile Phase D Inject Samples onto HPLC A->D B Prepare Reference Standards B->D C Prepare Test Substance Solution C->D E Determine Retention Times (tᵣ) D->E F Determine Dead Time (t₀) D->F G Calculate Capacity Factors (k) E->G F->G H Create Calibration Curve (log k vs. log Koc) G->H I Calculate log Koc of Test Substance H->I

Figure 4: OECD 121 Experimental Workflow

Conclusion

This technical guide has provided a comprehensive, albeit estimated, overview of the environmental fate of this compound. Based on predictive modeling, the compound is expected to be persistent in the environment, with slow biodegradation and moderate sorption to soil and sediment. Its primary degradation pathway is likely to be atmospheric oxidation by hydroxyl radicals. It is not expected to undergo hydrolysis.

The detailed experimental protocols provided in this guide, based on OECD guidelines, offer a clear pathway for obtaining empirical data to validate these predictions. For a complete environmental risk assessment, it is strongly recommended that experimental studies be conducted to determine the actual environmental fate of this compound. This will provide a more definitive understanding of its behavior and potential impact on the environment.

References

Toxicological Profile of 2,2,4,5-Tetramethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 2,2,4,5-Tetramethylhexane. It is intended for informational purposes for a professional audience and should not be used for medical advice or for developing safety protocols without consulting primary literature and regulatory guidelines. A significant lack of specific toxicological data for this compound necessitates a reliance on information from structurally similar compounds and general principles of alkane toxicology.

Executive Summary

This compound is a branched-chain alkane for which specific toxicological data is largely unavailable in the public domain. Safety Data Sheets and chemical databases indicate that it is not classified as a hazardous substance.[1][2] Based on the toxicological profiles of other C10 and branched alkanes, this compound is expected to have low acute toxicity.[3][4] The primary health concerns associated with high-level exposure to similar alkanes are skin and eye irritation, and transient central nervous system (CNS) effects such as dizziness and headache.[5] There is currently no data to suggest that this compound is mutagenic, carcinogenic, or causes reproductive or developmental toxicity. This guide summarizes the limited available information and provides context based on the broader class of branched-chain alkanes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are important for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 16747-42-5[6][7]
Molecular Formula C10H22[6][8]
Molecular Weight 142.28 g/mol [6]
IUPAC Name This compound[6]
Synonyms No common synonyms[6]
Physical State Liquid (at standard conditions)
Boiling Point Not available
Melting Point Not available
Vapor Pressure Not available
Water Solubility Insoluble (predicted)
LogP (Octanol/Water Partition Coefficient) ~4.6 (predicted)[6]

Toxicological Data

Due to the absence of specific studies on this compound, this section summarizes the expected toxicological profile based on data from analogous branched-chain alkanes and general toxicological principles. All quantitative data in the following tables are for surrogate substances and are provided for context only.

Acute Toxicity

No specific LD50 or LC50 data for this compound is available. For similar branched-chain alkanes (C8-C18), acute oral, dermal, and inhalation toxicity is generally low.[4]

Table 2: Acute Toxicity Data for Analogous Branched Alkanes

EndpointSpeciesRouteValueSurrogate SubstanceReference
LD50RatOral> 2000 mg/kg bwAnalogue chemical to Alkanes, C8-18-branched and linear[4]
LD50RatDermal> 2000 mg/kg bwAnalogue chemical to Alkanes, C8-18-branched and linear[4]
LC50MouseInhalation (8 hr)4467 ppmn-Nonane[4]
Irritation and Sensitization

Overexposure to the isomer 2,2,5,5-Tetramethylhexane may cause skin and eye irritation.[5][9] It is anticipated that this compound would exhibit similar properties. There is no data to suggest that it is a skin sensitizer.

Table 3: Irritation and Sensitization Profile (Predicted)

EndpointResultBasis
Skin Irritation Slightly irritatingBased on data for analogous branched alkanes[4]
Eye Irritation Slightly irritatingBased on data for analogous branched alkanes[4]
Skin Sensitization Not a sensitizerBased on data for analogous branched alkanes[4]
Repeated Dose Toxicity

No repeated dose toxicity studies have been identified for this compound. Studies on similar hydrocarbon solvents suggest that the liver and kidneys can be target organs, though significant toxicity is generally observed only at high doses.[4]

Genotoxicity

There are no available genotoxicity studies for this compound. However, short-chain alkanes are generally not considered to be genotoxic.[4]

Table 4: Genotoxicity Profile (Predicted)

AssayResultBasis
Ames Test (Bacterial Reverse Mutation) NegativeGeneral profile of alkanes
In vitro Chromosomal Aberration NegativeGeneral profile of alkanes
In vivo Micronucleus Test NegativeGeneral profile of alkanes
Carcinogenicity

No carcinogenicity data is available for this compound. There is no evidence to suggest that it would be carcinogenic, and it is not listed as a carcinogen by major regulatory agencies.

Reproductive and Developmental Toxicity

There is no data on the reproductive or developmental toxicity of this compound. Studies on analogous branched alkanes have not shown adverse effects on reproductive parameters.[4]

Experimental Protocols (General OECD Guidelines)

In the absence of specific experimental data for this compound, this section outlines the standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be used to assess the key toxicological endpoints.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
  • Test Species: Typically female rats.

  • Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first dose group determines the subsequent dose (either higher or lower).

  • Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into one of four toxicity classes based on the observed mortality.

Skin Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)
  • Test Species: Albino rabbit.

  • Procedure: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin and covered with a gauze patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The substance is classified as irritating based on the severity and persistence of the skin reactions.

In Vitro Genotoxicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)
  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualizations

The following diagrams illustrate general workflows and logical relationships relevant to the toxicological assessment of a chemical like this compound.

Hazard_Identification_Workflow cluster_0 Data Collection cluster_1 Hazard Assessment Physicochemical_Properties Physicochemical Properties Acute_Toxicity Acute Toxicity Physicochemical_Properties->Acute_Toxicity Irritation_Sensitization Irritation & Sensitization Physicochemical_Properties->Irritation_Sensitization Existing_Tox_Data Existing Toxicological Data (Surrogates) Existing_Tox_Data->Acute_Toxicity Existing_Tox_Data->Irritation_Sensitization Genotoxicity Genotoxicity Existing_Tox_Data->Genotoxicity Repeated_Dose_Toxicity Repeated Dose Toxicity Existing_Tox_Data->Repeated_Dose_Toxicity In_Silico_Prediction In Silico Prediction (QSAR) In_Silico_Prediction->Acute_Toxicity In_Silico_Prediction->Irritation_Sensitization In_Silico_Prediction->Genotoxicity Hazard_Classification Hazard Classification Acute_Toxicity->Hazard_Classification GHS Classification Irritation_Sensitization->Hazard_Classification GHS Classification Genotoxicity->Hazard_Classification GHS Classification Repeated_Dose_Toxicity->Hazard_Classification GHS Classification

Caption: Workflow for Hazard Identification of a Data-Poor Substance.

Ames_Test_Workflow Start Start Prepare_Bacteria Prepare Bacterial Strains (e.g., S. typhimurium) Start->Prepare_Bacteria Prepare_Test_Substance Prepare Test Substance (this compound) Start->Prepare_Test_Substance Mix_Components Mix Bacteria, Test Substance, and S9 Mix (or buffer) Prepare_Bacteria->Mix_Components Prepare_Test_Substance->Mix_Components Plate_Mixture Plate Mixture on Minimal Agar Mix_Components->Plate_Mixture Incubate Incubate Plates (e.g., 48-72 hours) Plate_Mixture->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data for Dose-Response Count_Colonies->Analyze_Data Conclusion Mutagenic? Analyze_Data->Conclusion Positive Positive Result Conclusion->Positive Yes Negative Negative Result Conclusion->Negative No

Caption: Generalized Experimental Workflow for the Ames Test (OECD 471).

Conclusion

The toxicological profile of this compound is largely uncharacterized through direct experimental studies. Based on the available information for structurally related branched-chain alkanes, it is predicted to have a low order of acute toxicity. The primary hazards are likely to be skin and eye irritation upon direct contact and potential for transient CNS effects at high vapor concentrations. There is no evidence to suggest that it poses a risk for genotoxicity, carcinogenicity, or reproductive toxicity. However, in the absence of specific data, any handling of this substance should be done with appropriate personal protective equipment and in a well-ventilated area to minimize exposure. Further testing according to established OECD guidelines would be necessary to definitively characterize the toxicological profile of this compound.

References

Methodological & Application

Synthesis of High-Purity 2,2,4,5-Tetramethylhexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-purity 2,2,4,5-tetramethylhexane. The information is intended for use by professionals in chemical research and drug development who require access to well-defined, highly branched alkane structures.

Application Notes

High-purity this compound is a saturated aliphatic hydrocarbon with a unique branched structure, rendering it a compound of interest for various specialized applications. Its chemical inertness, low surface tension, and specific solvation properties make it a valuable tool in several scientific domains.

1. Reference Standard in Analytical Chemistry:

Due to its well-defined structure and high purity, this compound can serve as a primary reference standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its distinct retention time and fragmentation pattern make it an ideal internal standard for the quantification of other branched alkanes and related volatile organic compounds in complex mixtures. The NIST Chemistry WebBook provides reference data for this compound, which can be used for instrument calibration and method validation.[1][2]

2. Non-Polar Solvent for Specialized Reactions:

The highly branched and non-polar nature of this compound makes it a suitable solvent for reactions involving sensitive reagents that are prone to side reactions in more reactive solvents. Its low reactivity and thermal stability allow for a wide operating temperature range. It can be particularly useful in organometallic chemistry and polymerization reactions where solvent interaction with catalysts or intermediates needs to be minimized.

3. Component in High-Performance Lubricants and Fluids:

The thermal and oxidative stability of highly branched alkanes like this compound make them attractive candidates for formulation into high-performance lubricants, hydraulic fluids, and heat-transfer fluids. Their low pour points and stable viscosity over a range of temperatures are critical properties for these applications.

4. Model Compound in Mechanistic Studies:

In fundamental chemical research, this compound can be used as a model compound to study the mechanisms of C-H bond activation, catalytic cracking, and isomerization reactions. Its specific stereochemistry and bond dissociation energies provide a well-defined substrate for these investigations.

5. Potential Role in Drug Formulation and Delivery:

While direct applications in drug development are not yet established, high-purity, inert, and well-characterized hydrocarbons can be explored as excipients in non-aqueous topical or specialized parenteral formulations. Their biocompatibility at low concentrations and ability to solubilize lipophilic active pharmaceutical ingredients (APIs) could be of interest in niche drug delivery systems.

Experimental Protocols

The synthesis of high-purity this compound can be effectively achieved via a Grignard coupling reaction. The following protocol outlines a plausible and detailed methodology based on established principles of organic synthesis.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound by the coupling of tert-butylmagnesium bromide with 2-bromo-3-methylbutane.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Magnesium turningsMg24.312.92 g (0.12 mol)99.8%
IodineI₂253.811 crystal
2-Bromo-2-methylpropane (tert-Butyl bromide)C₄H₉Br137.0216.44 g (0.12 mol)99%
Anhydrous diethyl ether(C₂H₅)₂O74.12200 mL
2-Bromo-3-methylbutaneC₅H₁₁Br151.0515.11 g (0.10 mol)98%
Saturated aqueous ammonium chlorideNH₄Cl53.49100 mL
Anhydrous magnesium sulfateMgSO₄120.37

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble the 500 mL three-necked flask with the dropping funnel, reflux condenser, and an inert gas inlet. Flame-dry the entire apparatus under a stream of nitrogen or argon to ensure anhydrous conditions.

    • Place the magnesium turnings and a crystal of iodine in the flask.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • Dissolve the 2-bromo-2-methylpropane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion (approx. 5 mL) of the 2-bromo-2-methylpropane solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining 2-bromo-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (tert-butylmagnesium bromide).

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2-bromo-3-methylbutane in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-bromo-3-methylbutane solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 2 x 50 mL of water and 1 x 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

    • The crude product will be a mixture of the desired this compound, unreacted starting materials, and coupling byproducts.

    • Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 138-140 °C.

Expected Yield:

The expected yield of high-purity this compound is approximately 60-70%.

Characterization:

The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy. The Kovats retention index on a standard non-polar column is a useful parameter for identification.[3]

Analytical MethodExpected Result
GC A single major peak corresponding to this compound. Purity >99%.
GC-MS Molecular ion (M⁺) at m/z 142. Characteristic fragmentation pattern.
¹H NMR Complex multiplet signals in the aliphatic region consistent with the structure.
Boiling Point 138-140 °C

Visualizations

Logical Relationship of Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Grignard_Formation Grignard Reagent Formation (tert-butylmagnesium bromide) Coupling Coupling Reaction (with 2-bromo-3-methylbutane) Grignard_Formation->Coupling Reacts with Quenching Reaction Quenching Coupling->Quenching Proceeds to Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Fractional Distillation Drying->Distillation Final_Product High-Purity This compound Distillation->Final_Product Yields Drug_Discovery_Application cluster_formulation Formulation Development cluster_screening In Vitro Screening cluster_data Data Analysis API Lipophilic API Formulation Non-Aqueous Formulation API->Formulation Solvent This compound (Specialized Solvent) Solvent->Formulation Cell_Assay Cell-Based Assay Formulation->Cell_Assay Vehicle for API Delivery Target_Binding Target Binding Assay Formulation->Target_Binding Solubilizing Agent Hit_Identification Hit Identification Cell_Assay->Hit_Identification Target_Binding->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Leads to

References

Gas Chromatography Methods for the Analysis of 2,2,4,5-Tetramethylhexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2,2,4,5-tetramethylhexane using gas chromatography (GC). The methodologies outlined are based on established principles for the separation of branched alkanes and are intended to serve as a comprehensive guide for researchers in various fields, including organic chemistry, materials science, and drug development.

Introduction

This compound is a highly branched alkane of interest in various chemical and industrial processes. Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound due to its high resolution and sensitivity. The retention of branched alkanes in GC is influenced by factors such as boiling point and molecular structure. Generally, for isomers, a higher degree of branching leads to a lower boiling point and thus a shorter retention time on non-polar stationary phases.

This application note details a standard gas chromatography method suitable for the analysis of this compound and provides a protocol for its implementation.

Quantitative Data Summary

The retention of a compound in gas chromatography is typically characterized by its Retention Index (RI), which normalizes retention times relative to a series of n-alkanes. This allows for comparison of data between different systems. The Kovats Retention Index is a widely used system for this purpose.

AnalyteStationary Phase TypeRetention Index (RI)
This compoundStandard Non-Polar872[1]
This compoundSemi-Standard Non-Polar872[1]
For Comparison:
2,2,5,5-TetramethylhexaneStandard Non-Polar820[2]
2,3,4,5-TetramethylhexaneNormal alkane RI, non-polar column923[3]

Note: The retention index is a dimensionless quantity. A standard non-polar stationary phase is typically a 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1, SE-30). A semi-standard non-polar phase might have a small percentage of phenyl substitution.

Experimental Protocols

This section provides a detailed protocol for the gas chromatographic analysis of this compound.

Materials and Reagents
  • Solvent: Hexane or Pentane (GC grade or higher)

  • Analyte Standard: this compound (purity >98%)

  • Internal Standard (optional): A non-interfering hydrocarbon, e.g., n-Nonane or n-Decane.

  • Carrier Gas: Helium or Hydrogen (high purity, >99.999%)

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving this compound in the chosen solvent to cover the expected concentration range of the samples.

Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These can be adapted based on the specific instrumentation available and the desired analytical outcome (e.g., speed of analysis vs. resolution).

ParameterRecommended Setting
Gas Chromatograph Agilent 8890, Shimadzu GC-2030, or equivalent
Column Capillary column with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% Phenyl / 95% Dimethylpolysiloxane) Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Injector Split/Splitless Inlet
Injection ModeSplit (for concentrations > 10 ppm) or Splitless (for trace analysis)
Split Ratio50:1 (adjustable based on concentration)
Injector Temperature250 °C
Injection Volume1 µL
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow Mode)
Oven Temperature Program
Initial Temperature50 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature200 °C
Final Hold Time5 minutes
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature280 °C
FID H2 Flow30 mL/min
FID Air Flow300 mL/min
FID Makeup Gas (N2 or He)25 mL/min
MS Transfer Line Temp280 °C
MS Ion Source Temp230 °C
MS Quadrupole Temp150 °C
MS Scan Rangem/z 40-300
Sample Preparation
  • Accurately weigh or pipette the sample containing this compound into a volumetric flask.

  • If using an internal standard, add a known amount to the flask.

  • Dilute to the mark with the chosen solvent.

  • Mix thoroughly.

  • Transfer an aliquot to a 2 mL autosampler vial for GC analysis.

Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound based on its retention time, which should be consistent with the analysis of the pure standard under the same conditions. If using a mass spectrometer, confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

  • Integration: Integrate the peak area of the analyte (and internal standard, if used).

  • Quantification: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Visualizations

Gas Chromatography Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Sample Vial Autosampler Vial Sample->Vial Standard Standard Standard->Vial Solvent Solvent Solvent->Vial Injector Injector Vial->Injector Injection Column GC Column (in Oven) Injector->Column Vaporization & Transfer Detector Detector (FID or MS) Column->Detector Separation & Elution Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition Quantification Quantification Chromatogram->Quantification Peak Integration Report Final Report Quantification->Report Calculation

Caption: Workflow for the GC analysis of this compound.

Logical Relationship of GC Parameters

GC_Parameters Analyte Analyte Properties (Volatility, Polarity) RetentionTime Retention Time Analyte->RetentionTime Resolution Peak Resolution Analyte->Resolution Column Column Parameters (Stationary Phase, Length, Diameter) Column->RetentionTime Column->Resolution Oven Oven Temperature (Isothermal or Programmed) Oven->RetentionTime Oven->Resolution AnalysisTime Analysis Time Oven->AnalysisTime CarrierGas Carrier Gas (Flow Rate) CarrierGas->RetentionTime CarrierGas->AnalysisTime

Caption: Interrelationship of key parameters in gas chromatography.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,5-Tetramethylhexane is a highly branched aliphatic hydrocarbon. As a member of the C10H22 isomer family, its analysis is relevant in the petroleum industry, environmental analysis, and as a potential fragment or impurity in the synthesis of more complex molecules.[1] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of such volatile organic compounds. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC10H22--INVALID-LINK--
Molecular Weight142.28 g/mol --INVALID-LINK--
IUPAC NameThis compound--INVALID-LINK--
CAS Number16747-42-5--INVALID-LINK--

Mass Spectrometry Analysis

Electron ionization (EI) is the most common ionization technique for the analysis of alkanes. The fragmentation of branched alkanes is governed by the stability of the resulting carbocations, with cleavage preferentially occurring at the points of branching. For highly branched alkanes, the molecular ion peak (M+) is often of low abundance or entirely absent.[2][3][4]

Predicted Fragmentation Pattern

The mass spectrum of this compound is predicted to be dominated by fragments resulting from the cleavage of C-C bonds at the tertiary and quaternary carbon atoms. The molecular ion at m/z 142 is expected to be of very low intensity. The major fragmentation pathways are expected to involve the loss of alkyl radicals to form stable carbocations.

A plausible fragmentation pattern for this compound is presented below. This is based on the general principles of alkane fragmentation and analysis of the fragmentation of similar isomers like 2,2,5,5-tetramethylhexane.

Disclaimer: The following quantitative data is illustrative and based on the predicted fragmentation of this compound. Actual relative abundances may vary depending on the specific instrumentation and experimental conditions.

m/zProposed Fragment IonProposed Neutral LossPredicted Relative Abundance (%)
43[C3H7]+C7H15•100
57[C4H9]+C6H13•85
71[C5H11]+C5H11•60
85[C6H13]+C4H9•40
142[C10H22]+• (Molecular Ion)-<1

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane or pentane at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For the analysis of this compound in a complex matrix (e.g., gasoline, environmental samples), appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[5]

GC-MS Instrumentation and Conditions
ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless for trace analysis
Oven Temperature ProgramInitial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-200
Scan Speed1000 amu/s

Data Analysis

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time from the analysis of a pure standard.

  • Mass Spectrum Interpretation: Extract the mass spectrum of the identified peak and compare it with the predicted fragmentation pattern and, if available, a library spectrum (e.g., from the NIST/EPA/NIH Mass Spectral Library).

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 43 or 57) against the concentration of the working standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Solution Standard Solution (1 mg/mL) Working_Standards Working Standards (1-100 µg/mL) Standard_Solution->Working_Standards GC_Injection GC Injection Working_Standards->GC_Injection Sample_Extraction Sample Extraction (if necessary) Sample_Extraction->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Peak_Identification Peak Identification MS_Detection->Peak_Identification Spectrum_Interpretation Spectrum Interpretation Peak_Identification->Spectrum_Interpretation Quantification Quantification Spectrum_Interpretation->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_fragments Major Fragment Ions M This compound [C10H22]+• m/z = 142 F1 [C3H7]+ m/z = 43 M->F1 - C7H15• F2 [C4H9]+ m/z = 57 M->F2 - C6H13• F3 [C5H11]+ m/z = 71 M->F3 - C5H11• F4 [C6H13]+ m/z = 85 M->F4 - C4H9•

Caption: Predicted fragmentation of this compound in EI-MS.

References

Application Note: 1H and 13C NMR Spectroscopy of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2,4,5-tetramethylhexane. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for acquiring high-quality spectra, and a structural analysis based on predicted chemical shifts and coupling patterns. This information is valuable for the structural elucidation and quality control of saturated hydrocarbons in various research and industrial settings.

**1. Introduction

This compound is a saturated acyclic alkane with the molecular formula C₁₀H₂₂. As a branched alkane, its NMR spectra provide a unique fingerprint that can be used for its identification and for distinguishing it from its isomers. NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms. This application note presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound and a standardized protocol for its analysis.

**2. Predicted NMR Data

Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data for this compound has been predicted based on established NMR principles and chemical shift correlations for alkanes.

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit complex splitting patterns due to the presence of diastereotopic protons. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (3 x CH₃)~ 0.88s-9H
H-3a, H-3b~ 1.10 - 1.30m-2H
H-4~ 1.50m-1H
H-5~ 1.65m-1H
H-6 (CH₃)~ 0.85d~ 6.83H
H-7 (CH₃)~ 0.83d~ 6.83H
H-8 (CH₃)~ 0.90d~ 6.83H

2.2. Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for each unique carbon environment. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

Signal AssignmentChemical Shift (δ, ppm)
C-1 (3 x CH₃)~ 29.5
C-2 (quaternary)~ 32.0
C-3 (CH₂)~ 48.0
C-4 (CH)~ 35.0
C-5 (CH)~ 38.0
C-6 (CH₃)~ 17.0
C-7 (CH₃)~ 19.0
C-8 (CH₃)~ 21.0

Experimental Protocol

This section outlines a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.[1]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

3.2. NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

3.2.1. ¹H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 12 ppm

  • Acquisition Time: ≥ 3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (adjust based on sample concentration)

  • Receiver Gain: Optimize automatically.

3.2.2. ¹³C NMR Acquisition

  • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: ≥ 1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (alkane carbons have long relaxation times).

  • Receiver Gain: Optimize automatically.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C.

  • Integration: For the ¹H spectrum, integrate all signals and normalize to a known number of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular graph of this compound.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution in CDCl3 with TMS) acq Data Acquisition (1H & 13C NMR) prep->acq Load Sample proc Data Processing (FT, Phasing, Referencing) acq->proc Raw Data (FID) analysis Spectral Analysis (Chemical Shifts, Multiplicities) proc->analysis Processed Spectra structure Structure Confirmation analysis->structure Data Interpretation

Caption: Experimental workflow for NMR analysis.

Discussion

The predicted ¹H NMR spectrum of this compound is expected to be complex in the aliphatic region (0.8-1.7 ppm). The three methyl groups at the C2 position are chemically equivalent and should appear as a sharp singlet. The methyl groups attached to the chiral centers C4 and C5 are diastereotopic and are expected to appear as distinct doublets. The methylene protons at C3 are also diastereotopic, leading to a complex multiplet. The methine protons at C4 and C5 will also show complex multiplets due to coupling with multiple neighboring protons.

The ¹³C NMR spectrum is more straightforward, with a unique signal expected for each carbon environment. The chemical shifts of the methyl carbons are expected to be in the upfield region (15-30 ppm), while the quaternary carbon and the methine and methylene carbons will appear further downfield.

Conclusion

This application note provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound, along with a detailed protocol for experimental acquisition and processing. The provided data and methodologies can serve as a valuable resource for researchers and scientists involved in the analysis of hydrocarbons and related compounds, facilitating accurate structural identification and characterization.

References

Applications of 2,2,4,5-Tetramethylhexane in Materials Science: An Overview of a Niche Area

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that 2,2,4,5-tetramethylhexane, a branched alkane, currently has no documented specific applications within the field of materials science. While branched alkanes, in general, play a role in the broader chemical and petroleum industries, their direct incorporation into advanced materials is not a common practice. This document serves to provide the available information on this compound and context on the role of branched alkanes, while also noting the absence of specific materials science applications and experimental protocols.

Branched alkanes are primarily utilized as fuels due to their high octane ratings, which prevent engine knocking.[1] They are key components in gasoline and other fuel production processes.[1][2] Their chemical inertness, a result of being saturated hydrocarbons, makes them less likely to react and form the basis of new materials, in contrast to more functionalized molecules.[1][2] While some branched alkanes may have applications in the manufacturing of plastics and other chemicals, specific uses of this compound in this regard are not reported in the available literature.[1]

Physicochemical Properties of Tetramethylhexane Isomers

While specific applications in materials science are lacking, the fundamental physicochemical properties of this compound and its isomers have been characterized. This data, summarized below, would be foundational for any future exploration of its use in materials science.

PropertyThis compound2,2,5,5-Tetramethylhexane2,2,3,5-Tetramethylhexane2,3,4,5-Tetramethylhexane
Molecular Formula C10H22C10H22C10H22C10H22
Molecular Weight 142.28 g/mol 142.28 g/mol 142.28 g/mol 142.28 g/mol
CAS Number 16747-42-51071-81-452897-09-3-
Boiling Point -138.8°C at 760 mmHg--
Melting Point --12.6°C--
Density -0.734 g/cm³--
Flash Point -31.6°C--
Vapor Pressure -8.24 mmHg at 25°C--
Refractive Index -1.413--

The General Role of Branched Alkanes in Polymer Science

The distinction between simple branched alkanes and polymers is significant. Polymers are very large molecules (macromolecules) composed of repeating structural units called monomers.[7] While polyethylene is structurally a very long-chain alkane, its properties are dominated by its high molecular weight and the entanglement of its long chains.[7]

Branching in polymers, which is the attachment of side chains to the main polymer backbone, has a profound effect on material properties.[8] Increased branching can lead to:

  • Lower density

  • Lower tensile strength

  • Lower melting points

This is because the branches prevent the polymer chains from packing closely together, which weakens the intermolecular forces.[8]

In the context of materials science, this compound would be considered a small molecule and not a polymer. Its potential, though unexplored, could lie in its use as:

  • A non-reactive solvent or processing aid in polymer synthesis or formulation.

  • A molecular probe to study free volume in polymers due to its specific size and shape.

  • A reference compound in analytical techniques such as gas chromatography.[9][10]

Experimental Protocols and Future Directions

Due to the lack of established applications of this compound in materials science, there are no specific experimental protocols to report. For researchers interested in exploring the potential of this molecule, a logical starting point would be to investigate its miscibility and interaction with various polymer matrices.

A hypothetical experimental workflow to investigate this compound as a plasticizer for a given polymer could be as follows:

Caption: Hypothetical workflow for evaluating this compound as a polymer additive.

References

Application Notes and Protocols for Dissolving Compounds in 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,5-Tetramethylhexane is a highly branched, nonpolar aliphatic hydrocarbon. Its chemical structure and lack of polarity make it an effective solvent for nonpolar compounds and certain lipids.[1][2] This document provides detailed protocols and data for dissolving various compounds in this compound, aimed at researchers and professionals in drug development and other scientific fields. The guiding principle for solubility in this solvent is "like dissolves like," meaning nonpolar solutes will dissolve in nonpolar solvents.[3][4][5] The primary intermolecular forces at play between this compound and a potential solute are weak van der Waals forces (specifically, London dispersion forces).[2][6] For a substance to dissolve, the energy released from the formation of new bonds between the solute and the solvent should be sufficient to overcome the energy required to break the initial bonds within the solute and the solvent.[7]

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is crucial for its effective use.

PropertyValueReference
Molecular Formula C10H22[8][9][10][11]
Molecular Weight 142.28 g/mol [8][9][12]
CAS Number 16747-42-5[8][9][12]
Boiling Point 137.4 °C at 760 mmHg[13]
Melting Point -12.6 °C[13]
Appearance Colorless to pale yellow clear liquid[13]
LogP (o/w) 5.293 (estimated)[13]
Water Solubility 1.204 mg/L at 25 °C (estimated)[13]

Solubility of Compound Classes in this compound

The following table summarizes the expected solubility of various compound classes in this compound based on the "like dissolves like" principle. It is important to note that experimental verification is crucial, as factors like molecular size, shape, and the presence of functional groups can influence solubility.[14]

Compound ClassGeneral StructureExpected SolubilityRationale
Alkanes (linear & branched) CnH2n+2HighNonpolar solutes dissolve well in nonpolar solvents due to similar van der Waals forces.[1]
Waxes (e.g., long-chain esters) R-COO-R' (with long R, R')HighPrimarily nonpolar hydrocarbon chains.
Fats and Oils (Triglycerides) Triglyceride structureHighLarge nonpolar hydrocarbon tails dominate the molecule.
Steroids (e.g., Cholesterol) Steroid nucleusModerate to HighThe bulky, nonpolar hydrocarbon structure is dominant.
Simple Ethers R-O-R' (with nonpolar R, R')Low to ModerateThe ether group introduces some polarity, but solubility depends on the length of the nonpolar alkyl chains.
Long-chain Alcohols R-OH (with long R)LowThe polar hydroxyl (-OH) group significantly decreases solubility in nonpolar solvents.[14]
Polar Organic Compounds (e.g., Sugars, Amino Acids) Contain multiple polar functional groupsVery Low / InsolubleHighly polar nature is incompatible with the nonpolar solvent.[14][15]
Inorganic Salts (e.g., NaCl) Ionic latticeVery Low / InsolubleStrong ionic bonds in the solute are not overcome by weak van der Waals interactions with the solvent.[16]

Experimental Protocol for Dissolving Compounds

This protocol provides a general procedure for dissolving a solid, nonpolar compound in this compound.

Materials:

  • This compound (analytical grade or higher)

  • Solute to be dissolved

  • Analytical balance

  • Glass vials or flasks with airtight caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Water bath or heating block (optional, for temperature control)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Work in a well-ventilated area or a fume hood.

  • Weighing:

    • Accurately weigh the desired amount of the solid solute using an analytical balance.

    • Record the mass.

  • Solvent Addition:

    • Transfer the weighed solute into a clean, dry glass vial or flask.

    • Add a measured volume of this compound to the container.

  • Dissolution:

    • Seal the container tightly to prevent solvent evaporation.

    • Begin agitation. This can be achieved using a magnetic stirrer at a moderate speed or by intermittent vortexing.

    • Observe the mixture for the disappearance of solid particles.

  • Enhancing Solubility (Optional):

    • If the dissolution is slow or incomplete, gentle heating can be applied. For solid solutes, solubility generally increases with temperature.[14][16]

    • Place the sealed container in a water bath or on a heating block set to a controlled temperature (e.g., 30-40°C). Do not exceed the boiling point of the solvent.

    • Continue agitation while heating.

    • Caution: this compound is flammable. Avoid open flames.

  • Completion and Storage:

    • Once the solute is fully dissolved, a clear solution should be obtained.

    • If heating was used, allow the solution to cool to room temperature. Observe for any precipitation, which would indicate that the compound is less soluble at lower temperatures.

    • Store the solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date.

Diagrams

G Logical Flow for Assessing Solubility in this compound A Identify Solute B Assess Polarity of Solute A->B C Nonpolar or Weakly Polar? B->C D High Expected Solubility C->D Yes E Low to Insoluble C->E No F Proceed with Dissolution Protocol D->F G Consider Alternative Solvent E->G

Caption: A decision-making workflow for predicting compound solubility.

G General Experimental Workflow for Dissolution cluster_prep Preparation cluster_dissolution Dissolution Process cluster_enhancement Optional Enhancement A Weigh Solute C Combine Solute and Solvent A->C B Measure Solvent B->C D Agitate (Stir/Vortex) C->D E Observe for Dissolution D->E H Fully Dissolved? E->H F Apply Gentle Heat G Continue Agitation F->G G->H H->F No I Solution Ready H->I Yes J Insoluble H->J If still not dissolved

Caption: A step-by-step experimental workflow for dissolving compounds.

References

Application Notes and Protocols for 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2,2,4,5-Tetramethylhexane. The information herein is compiled from available data for this compound and its isomer, 2,2,5,5-Tetramethylhexane, due to the limited availability of a specific Safety Data Sheet (SDS) for the former. Users should treat this chemical with the care required for a flammable, volatile organic compound and consult with their institution's safety officer for any specific concerns.

Physicochemical and Safety Data

The following table summarizes the known quantitative data for this compound and its relevant isomer.

PropertyValueSource
Chemical Formula C₁₀H₂₂PubChem[1]
Molecular Weight 142.28 g/mol PubChem[1]
CAS Number 16747-42-5PubChem[1]
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Vapor Pressure Not available
GHS Classification Not available. Assumed to be a flammable liquid.
Hazards May cause skin and eye irritation. May have anesthetic effects (drowsiness, dizziness, and headache).Haz-Map (for 2,2,5,5-Tetramethylhexane)[2]

Experimental Protocols

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

1.1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary.

1.2. Handling Procedure:

  • Ensure a chemical fume hood is operational and available.

  • Don all required PPE before handling the chemical.

  • Transport the chemical in a secondary container to the fume hood.

  • Perform all work with this compound inside the fume hood.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep the container tightly closed when not in use.

  • After handling, wash hands thoroughly with soap and water.

Storage Protocol

Proper storage is crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

2.1. Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, and direct sunlight.

  • Store separately from oxidizing agents and other incompatible materials.

2.2. Long-term Storage:

  • For long-term storage, an explosion-proof refrigerator or a dedicated flammable storage cabinet is recommended.

  • Regularly inspect the container for any signs of leakage or damage.

Spill and Emergency Procedures

3.1. Small Spills:

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material in a sealed container for disposal.

3.2. Large Spills:

  • Evacuate the area immediately.

  • Contact the institution's emergency response team.

  • Prevent the spill from entering drains or waterways.

3.3. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Visual Workflow for Safe Handling and Storage

Safe_Handling_and_Storage_of_2_2_4_5_Tetramethylhexane cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures A Assess Risks B Review SDS/Safety Info A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Well-Ventilated Area (Fume Hood) C->D Proceed to Handling E Keep Container Closed D->E J Spill Occurs D->J If Spill N Exposure Occurs D->N If Exposure F Avoid Inhalation and Contact E->F G Store in a Cool, Dry, Well-Ventilated Area F->G Proceed to Storage H Keep Away from Ignition Sources G->H I Store with Compatible Chemicals H->I K Eliminate Ignition Sources J->K L Absorb with Inert Material K->L M Dispose of Properly L->M O Follow First Aid Measures N->O P Seek Medical Attention O->P

Caption: Workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for the Purification of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,2,4,5-tetramethylhexane, a branched alkane, utilizing common laboratory techniques. The selection of the appropriate method depends on the initial purity of the sample, the desired final purity, and the quantity of material to be processed.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C10H22. As with many alkanes, it may be synthesized with various isomers and other impurities. High-purity this compound is often required for research, as a reference standard, or as a starting material in chemical synthesis. The purification techniques described herein—fractional distillation, preparative gas chromatography, and crystallization—are widely applicable for achieving high levels of purity.

Physicochemical Properties

A summary of the key physical properties of this compound is essential for designing effective purification protocols.

PropertyValueReference
Molecular FormulaC10H22[1][2][3]
Molecular Weight142.28 g/mol [1][2]
Boiling Point148 °C (at 760 mmHg)[4]
Melting PointData not readily available
DensityData not readily available
CAS Number16747-42-5[1][2][5]

Fractional Distillation

Application: Fractional distillation is a suitable technique for purifying this compound from impurities with significantly different boiling points.[6][7][8] It is effective for large-scale purifications where high, but not necessarily ultra-high, purity is required. The principle of fractional distillation relies on the separation of components in a mixture based on the difference in their boiling points.[6][8]

Experimental Protocol

Objective: To purify this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a suitable volume of crude this compound and boiling chips into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place a thermometer in the distillation head with the bulb positioned just below the side arm leading to the condenser.

    • Connect the condenser to a water source and place a receiving flask at the outlet.

    • Insulate the fractionating column with glass wool to maintain the temperature gradient.

  • Distillation:

    • Begin heating the round-bottom flask gently.

    • Observe the temperature as the vapor rises through the column.

    • Discard the initial fraction (forerun) that distills at a lower temperature, as this will contain the more volatile impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 148 °C).

    • Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

    • Change receiving flasks if the temperature fluctuates, indicating the presence of other components.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides (if present).

  • Analysis:

    • Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Combine the pure fractions.

Expected Results
ParameterExpected Value
Purity of Main Fraction>98% (depending on the nature of impurities)
Yield60-80% (dependent on initial purity and separation efficiency)

Workflow Diagram

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis and Collection A Assemble Distillation Apparatus B Add Crude Sample and Boiling Chips A->B C Heat the Sample B->C D Collect and Discard Forerun C->D E Collect Main Fraction at Constant BP D->E F Monitor Temperature E->F F->E Stable Temp G Stop Distillation F->G H Analyze Fractions by GC-MS G->H I Combine Pure Fractions H->I

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative Gas Chromatography (Prep-GC)

Application: Preparative Gas Chromatography is a high-resolution purification technique suitable for isolating high-purity this compound from complex mixtures, including isomers with close boiling points.[9][10][11][12] It is typically used for smaller sample quantities due to its lower throughput compared to distillation.

Experimental Protocol

Objective: To obtain ultra-pure (>99.5%) this compound.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative Gas Chromatograph equipped with a suitable column (e.g., non-polar stationary phase)

  • Fraction collector

  • Volatile solvent for sample dissolution (if necessary)

  • Vials for collection

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize parameters such as injection volume, oven temperature program, carrier gas flow rate, and column type.

  • Preparative Scale-Up:

    • Transfer the optimized method to the preparative GC system.

    • Increase the sample injection volume and adjust the flow rates accordingly. A larger diameter column will be used in the preparative system.[9]

    • Perform a trial run to confirm the retention times and separation efficiency.

  • Purification:

    • Inject the this compound sample onto the preparative GC column.

    • Monitor the chromatogram in real-time.

    • Set the fraction collector to collect the eluent corresponding to the peak of this compound.

    • Multiple injections may be necessary to process the entire sample batch.

  • Solvent Removal and Analysis:

    • If a solvent was used, remove it from the collected fractions by gentle evaporation under a stream of inert gas.

    • Analyze the purity of the collected this compound using analytical GC-MS.

Expected Results
ParameterExpected Value
Purity>99.5%
Yield40-70% (dependent on separation efficiency and collection parameters)

Workflow Diagram

Prep_GC_Workflow A Analytical Method Development B Scale-Up to Preparative GC A->B C Sample Injection B->C D Chromatographic Separation C->D E Fraction Collection D->E F Purity Analysis (GC-MS) E->F

Caption: Workflow for the purification of this compound by preparative gas chromatography.

Crystallization

Application: Crystallization is a purification technique for solids.[13] While this compound is a liquid at room temperature, low-temperature crystallization can be employed for its purification, particularly for removing impurities that are more soluble in the chosen solvent at low temperatures. Alkanes can form crystalline structures, and this process can be exploited for purification.[14][15][16]

Experimental Protocol

Objective: To purify this compound by low-temperature crystallization.

Materials:

  • Crude this compound

  • A suitable solvent in which this compound is soluble at room temperature but sparingly soluble at low temperatures (e.g., a lower molecular weight alkane or a polar solvent like acetone, to be determined empirically).

  • Jacketed reaction vessel or a flask with a cold bath (e.g., dry ice/acetone or a cryocooler)

  • Stirring mechanism

  • Filtration apparatus (e.g., Büchner funnel) pre-cooled to the crystallization temperature.

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Empirically determine a suitable solvent by testing the solubility of this compound at room temperature and at a low temperature (e.g., -78 °C). The ideal solvent will dissolve the compound when warm and result in crystal formation upon cooling.

  • Dissolution:

    • Dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature.

  • Crystallization:

    • Slowly cool the solution in the cold bath with gentle stirring. Slow cooling is crucial for the formation of pure crystals.[13]

    • Observe the formation of crystals. The solution may become cloudy as the crystals precipitate.

  • Isolation:

    • Once crystallization is complete, quickly filter the cold slurry through the pre-cooled Büchner funnel to separate the crystals from the mother liquor, which contains the majority of the impurities.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Drying and Analysis:

    • Allow the solvent to evaporate from the crystals under a gentle stream of inert gas at a temperature below the compound's melting point.

    • Analyze the purity of the crystals using GC-MS.

Expected Results
ParameterExpected Value
Purity>99%
Yield30-60% (highly dependent on solubility and recovery)

Logical Relationship Diagram

Crystallization_Logic cluster_solubility Solubility Principle cluster_process Purification Process cluster_impurities Impurity Fate Sol_High High Solubility (Room Temperature) Dissolve Dissolve in Minimal Hot Solvent Sol_High->Dissolve Sol_Low Low Solubility (Low Temperature) Crystallize Crystal Formation (Pure Compound) Sol_Low->Crystallize Cool Slow Cooling Dissolve->Cool Cool->Sol_Low Imp_Sol Impurities Remain in Solution Cool->Imp_Sol Filter Filtration Crystallize->Filter Imp_Sol->Filter

Caption: Logical relationship for the purification of this compound by crystallization.

References

Application Notes and Protocols: 2,2,4,5-Tetramethylhexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific applications and detailed experimental protocols for the use of 2,2,4,5-tetramethylhexane in organic synthesis. While information regarding its basic chemical properties is available, its role as a reagent, solvent, or building block in synthetic chemistry is not well-documented.

This document aims to provide a general overview of highly branched alkanes and their synthesis, which may offer insights into the potential, though currently undocumented, applications of this compound.

General Synthesis of Highly Branched Alkanes

Highly branched alkanes are hydrocarbons containing a number of quaternary and tertiary carbon atoms. Their synthesis often requires multi-step procedures due to the steric hindrance associated with their compact structures. General methods for the synthesis of such compounds can be broadly categorized and are presented below as a reference. It is important to note that these are general pathways and not specific, tested protocols for this compound.

1. Wurtz Reaction:

One of the classical methods for forming carbon-carbon bonds is the Wurtz reaction. This reaction involves the treatment of two alkyl halides with sodium metal to form a new alkane, along with a sodium halide salt. For the synthesis of a symmetrical alkane like an isomer of the target molecule, 2,2,5,5-tetramethylhexane, one could theoretically use a suitable alkyl halide.[1][2]

  • Conceptual Protocol for a Symmetrical Branched Alkane (e.g., 2,2,5,5-Tetramethylhexane):

    • Select an appropriate alkyl halide precursor, such as 1-chloro-2,2-dimethylpropane.

    • In a dry, inert atmosphere, react the alkyl halide with sodium metal in an appropriate solvent (e.g., dry ether).

    • The reaction would proceed via a radical or organoalkali intermediate to form the C-C bond.

    • Work-up would involve quenching any unreacted sodium and separation of the desired alkane from the salt and solvent.

2. Grignard Reagent-based Synthesis:

Grignard reagents (R-MgX) are versatile tools in organic synthesis for forming carbon-carbon bonds. The synthesis of highly branched alkanes can be envisioned through the reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and hydrogenation.

  • Conceptual Workflow:

G start Sterically Hindered Ketone alcohol Tertiary Alcohol start->alcohol Nucleophilic Addition grignard Grignard Reagent (e.g., tert-butylmagnesium chloride) grignard->alcohol alkene Dehydration (e.g., H2SO4, heat) alcohol->alkene Elimination product Highly Branched Alkane alkene->product Reduction alkane Hydrogenation (e.g., H2, Pd/C)

Caption: Conceptual workflow for synthesizing a highly branched alkane.

3. Other Carbon-Carbon Bond Forming Reactions:

Modern organic synthesis offers a plethora of methods for constructing complex carbon skeletons. While not specifically documented for this compound, reactions such as Suzuki coupling, Stille coupling, or Negishi coupling, which involve the cross-coupling of organometallic reagents with organic halides, could theoretically be employed to construct the backbone of such a molecule. These methods generally offer higher functional group tolerance and milder reaction conditions compared to classical methods.

Potential, Yet Undocumented, Applications

Given its structure, this compound is a non-polar, sterically hindered alkane. Based on these characteristics, one could speculate on its potential uses:

  • Non-polar Solvent: Its non-polar nature could make it a suitable, albeit likely expensive, solvent for reactions involving non-polar reagents where high steric bulk might influence reaction outcomes.

  • Sterically Hindered Radical Initiator Precursor: Upon functionalization (e.g., halogenation), it could serve as a precursor to a sterically hindered radical initiator.

  • Component in Lubricants or Fuels: Highly branched alkanes can have desirable properties for use in lubricants and as high-octane fuel components, although this falls outside the scope of typical organic synthesis applications in drug development.

Conclusion

The current body of scientific literature does not contain specific and detailed information on the use of this compound in organic synthesis. Researchers and drug development professionals seeking to utilize this compound would likely need to engage in exploratory research to determine its utility and develop specific protocols. The information provided here on the general synthesis of highly branched alkanes can serve as a starting point for such investigations. As no quantitative data or specific experimental protocols for this compound were found, tables and detailed methodologies as requested cannot be provided. Further primary research is required to establish the role of this compound in organic synthesis.

References

Application Notes and Protocols for the Evaluation of 2,2,4,5-Tetramethylhexane as a High-Octane Component in Fuel Blends

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted Fuel Properties and Significance

Highly branched alkanes, such as 2,2,4,5-tetramethylhexane, are desirable in gasoline for their high resistance to autoignition, commonly known as engine knock. The compact, branched structure is more stable and less prone to the pre-ignition reactions that cause knocking in an engine cylinder. Isoparaffins are known to have high octane numbers and are key components in high-performance fuels.

Data Presentation

The following tables provide a structured format for presenting the key fuel properties of this compound and its blends with a base gasoline. The values for this compound are predicted based on the general properties of highly branched C10 isoparaffins and should be experimentally verified.

Table 1: Physicochemical Properties of this compound

PropertyTest MethodPredicted ValueUnits
Molecular Formula-C10H22-
Molecular Weight-142.28 g/mol
Boiling PointASTM D86~150-160°C
Density @ 15°CASTM D4052~0.74g/cm³
Research Octane Number (RON)ASTM D269995 - 105-
Motor Octane Number (MON)ASTM D270090 - 100-
Reid Vapor Pressure (RVP)ASTM D323~1.5psi
Lower Heating ValueASTM D240~44MJ/kg

Table 2: Performance of this compound in a Representative Gasoline Blend (20% v/v)

PropertyTest MethodBase GasolineGasoline Blend with 20% this compound
Research Octane Number (RON)ASTM D269991.093.0 - 95.0 (Predicted Increase)
Motor Octane Number (MON)ASTM D270083.085.0 - 87.0 (Predicted Increase)
Reid Vapor Pressure (RVP)ASTM D3237.06.5 - 6.8 (Predicted Decrease)
Distillation Curve ASTM D86
10% Evaporated55°C~58°C (Predicted Increase)
50% Evaporated100°C~105°C (Predicted Increase)
90% Evaporated180°C~185°C (Predicted Increase)
Engine Emissions (FTP-75 Cycle) 40 CFR Part 86
Total Hydrocarbons (THC)BaselinePredicted Minor Change
Carbon Monoxide (CO)BaselinePredicted Minor Change
Oxides of Nitrogen (NOx)BaselinePredicted Minor Change

Experimental Protocols

Determination of Octane Number (RON and MON)

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of this compound and its blends.

Methodology:

  • RON Determination (ASTM D2699):

    • A Cooperative Fuel Research (CFR) engine is calibrated using primary reference fuels (isooctane and n-heptane).

    • The engine is operated at a constant speed of 600 rpm with a variable compression ratio.

    • The test fuel (this compound or its blend) is introduced into the engine.

    • The compression ratio is adjusted until a standard level of knock intensity is observed.

    • The knock intensity of the test fuel is bracketed by two primary reference fuel blends.

    • The RON is calculated by interpolation between the bracketing reference fuel values.[1]

  • MON Determination (ASTM D2700):

    • The same CFR engine is used, but operated under more severe conditions: 900 rpm engine speed and a preheated fuel-air mixture.[1]

    • The procedure of adjusting the compression ratio and bracketing with reference fuels is repeated under these conditions to determine the MON.[1]

Octane_Rating_Workflow cluster_ron RON (ASTM D2699) cluster_mon MON (ASTM D2700) RON_Engine CFR Engine @ 600 rpm RON_Test Run Test Fuel RON_Engine->RON_Test RON_Knock Measure Knock Intensity RON_Test->RON_Knock RON_Bracket Bracket with Reference Fuels RON_Knock->RON_Bracket RON_Result Calculate RON RON_Bracket->RON_Result MON_Engine CFR Engine @ 900 rpm (Heated Mixture) MON_Test Run Test Fuel MON_Engine->MON_Test MON_Knock Measure Knock Intensity MON_Test->MON_Knock MON_Bracket Bracket with Reference Fuels MON_Knock->MON_Bracket MON_Result Calculate MON MON_Bracket->MON_Result

Octane Number Determination Workflow.
Determination of Reid Vapor Pressure (RVP)

Objective: To measure the vapor pressure of this compound and its effect on gasoline blend volatility.

Methodology (ASTM D323):

  • A chilled sample of the fuel is collected in a liquid chamber.

  • The liquid chamber is attached to a vapor chamber, which has a known volume and is at atmospheric pressure and ambient temperature.

  • The assembled apparatus is immersed in a water bath at 37.8°C (100°F) until a constant pressure is observed on a pressure gauge.

  • The final pressure reading is corrected to obtain the Reid Vapor Pressure.

Determination of Distillation Curve

Objective: To characterize the boiling range of a gasoline blend containing this compound.

Methodology (ASTM D86):

  • A 100 mL sample of the fuel blend is placed in a distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The temperature at which the first drop of condensate is collected is recorded as the Initial Boiling Point (IBP).

  • The vapor temperature is recorded as the volume of condensate collected in a graduated cylinder increases.

  • Key data points, including the temperatures at which 10%, 50%, and 90% of the fuel has evaporated, are recorded.

  • The final temperature reached is the Final Boiling Point (FBP).

Fuel_Property_Testing cluster_rvp RVP (ASTM D323) cluster_distillation Distillation (ASTM D86) Fuel_Sample This compound Fuel Blend RVP_Apparatus Assemble RVP Bomb Fuel_Sample->RVP_Apparatus Dist_Flask Heat 100 mL Sample Fuel_Sample->Dist_Flask RVP_Bath Immerse in 37.8°C Bath RVP_Apparatus->RVP_Bath RVP_Measure Record Pressure RVP_Bath->RVP_Measure RVP_Result Corrected RVP RVP_Measure->RVP_Result Dist_Condense Condense Vapor Dist_Flask->Dist_Condense Dist_Record Record Temp vs. Volume Dist_Condense->Dist_Record Dist_Curve Generate Distillation Curve Dist_Record->Dist_Curve

Volatility and Distillation Testing Workflow.
Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine performance and exhaust emissions.

Methodology:

  • Engine Setup: A multi-cylinder spark-ignition engine is mounted on a dynamometer to control engine speed and load. The engine should be equipped with a modern fuel injection system and a three-way catalyst.

  • Fuel Blending: Prepare a blend of this compound with a certified base gasoline (e.g., 20% by volume).

  • Performance Testing:

    • Operate the engine at various speed and load points.

    • Measure key performance parameters such as brake torque, power, and brake-specific fuel consumption (BSFC).

  • Emissions Testing (FTP-75 Transient Cycle):

    • The engine is operated over the Federal Test Procedure (FTP-75) driving cycle on the dynamometer.

    • Exhaust gas is continuously sampled and analyzed for regulated emissions, including total hydrocarbons (THC), carbon monoxide (CO), and oxides of nitrogen (NOx), using a certified emissions analyzer.

    • The results are compared to the emissions produced when running on the base gasoline.

Engine_Testing_Pathway Start Prepare Fuel Blends Engine_Setup Engine on Dynamometer Start->Engine_Setup Performance_Test Measure Power, Torque, BSFC Engine_Setup->Performance_Test Emissions_Test FTP-75 Cycle Engine_Setup->Emissions_Test Data_Analysis Analyze Performance & Emissions Data Performance_Test->Data_Analysis Emissions_Test->Data_Analysis Conclusion Evaluate Fuel Blend Performance Data_Analysis->Conclusion

Engine Performance and Emissions Testing Pathway.

This compound, as a highly branched C10 isoparaffin, holds significant promise as a high-octane blending component for gasoline. The experimental protocols outlined in this document provide a standardized framework for researchers to thoroughly evaluate its impact on key fuel properties, engine performance, and exhaust emissions. The data generated from these protocols will be crucial in determining the viability of this compound as a component in advanced fuel formulations.

References

Application Notes and Protocols for the Analytical Detection of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,5-Tetramethylhexane is a branched alkane hydrocarbon with the chemical formula C10H22 and a molecular weight of 142.28 g/mol .[1] As a volatile organic compound (VOC), its detection and quantification are crucial in various fields, including environmental monitoring, industrial hygiene, and as a potential biomarker in biomedical research. This document provides detailed application notes and experimental protocols for the analytical detection of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of such compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 16747-42-5[1]
Molecular Formula C10H22[1]
Molecular Weight 142.2817 g/mol [1]
Kovats Retention Index (Standard Non-Polar) 872PubChem

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of this compound due to its high sensitivity, selectivity, and ability to separate complex mixtures of volatile compounds. The following sections detail the recommended protocol for its detection and quantification.

Experimental Workflow

The overall workflow for the analysis of this compound by GC-MS is depicted in the following diagram.

GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Air, Water, Soil, Biological Matrix) Extraction Extraction (e.g., LLE, SPE, Headspace) SampleCollection->Extraction Concentration Concentration / Dilution Extraction->Concentration Injection Injection Concentration->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Ionization (Electron Ionization) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole / Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectrum Mass Spectrum Analysis Chromatogram->Mass_Spectrum Library_Search NIST Library Search Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix in which this compound is to be analyzed.

For Liquid Samples (e.g., Water, Biological Fluids):

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the liquid sample, add 2 mL of a non-polar solvent such as hexane or dichloromethane.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully collect the organic (upper) layer containing the extracted analytes.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC vial for analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the liquid sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.

    • Dry the cartridge under vacuum for 20 minutes.

    • Elute the retained analytes with 2 mL of hexane.

    • Concentrate the eluate and transfer to a GC vial.

For Solid Samples (e.g., Soil, Tissue):

  • Soxhlet Extraction:

    • Place approximately 5-10 g of the homogenized solid sample in a cellulose thimble.

    • Extract with 150 mL of hexane in a Soxhlet apparatus for 8-12 hours.

    • Concentrate the resulting extract using a rotary evaporator.

    • The extract may require cleanup using a silica gel column to remove polar interferences.

    • Adjust the final volume and transfer to a GC vial.

For Air Samples:

  • Active Sampling:

    • Draw a known volume of air through a sorbent tube (e.g., Tenax® TA) using a calibrated air sampling pump.

    • The trapped volatile compounds are then thermally desorbed directly into the GC-MS system.

GC-MS Instrumentation and Conditions

The following table outlines a typical set of GC-MS parameters for the analysis of this compound. These may need to be optimized based on the specific instrument and sample matrix.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless or split injection depending on concentration)
Oven Temperature Program Initial temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-300 amu

Data Presentation and Analysis

Qualitative Analysis

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or a reference from a spectral library such as the NIST Mass Spectral Library.

Expected Mass Spectrum Fragmentation:

The logical relationship for the identification process is illustrated below.

Identification_Logic cluster_reference Reference Data Experimental_Data Experimental Data (Retention Time & Mass Spectrum) Comparison Comparison Experimental_Data->Comparison Reference_Standard Reference Standard Data Reference_Standard->Comparison NIST_Library NIST Mass Spectral Library NIST_Library->Comparison Identification Positive Identification Comparison->Identification

Caption: Logic for the identification of this compound.

Quantitative Analysis

Quantification of this compound is performed by creating a calibration curve using a series of external standards of known concentrations. An internal standard (e.g., a deuterated alkane) is recommended to correct for variations in sample preparation and instrument response.

The following table summarizes typical quantitative performance parameters that can be expected for the GC-MS analysis of branched alkanes in this molecular weight range.

ParameterTypical Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Recovery 85 - 110%
Precision (RSD) < 15%

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the detection and quantification of this compound in various matrices. Proper sample preparation is critical for achieving accurate and precise results. The provided protocols and performance characteristics serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of this and other volatile organic compounds.

References

2,2,4,5-Tetramethylhexane in polymer chemistry applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2,2,4,5-Tetramethylhexane in Polymer Chemistry

To the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific, documented applications of This compound in the field of polymer chemistry. Searches for its use as a monomer, initiator, solvent, or chain transfer agent in polymerization processes did not yield any relevant studies, experimental protocols, or quantitative data.

The inquiry into the potential roles of this compound was based on its structural characteristics as a highly branched alkane. In polymer chemistry, compounds with specific chemical functionalities are typically employed for defined purposes:

  • Monomers: Molecules with polymerizable functional groups (e.g., double bonds, rings that can be opened) that can link together to form a polymer chain. Alkanes like this compound lack such functional groups and are generally inert to polymerization reactions.

  • Initiators: Compounds that can generate reactive species (radicals, cations, or anions) to start a polymerization chain reaction. This compound does not possess the chemical features to act as a typical polymerization initiator.

  • Solvents: Liquids used to dissolve monomers, initiators, and the resulting polymer. While alkanes can be used as solvents in certain polymerization systems, there is no specific mention of this compound being used for this purpose. Its physical properties, such as boiling point and solvency, would determine its suitability, but no data is available in this context.

  • Chain Transfer Agents: Compounds that can terminate a growing polymer chain and initiate a new one, thereby controlling the molecular weight of the polymer. While certain alkanes with labile C-H bonds can theoretically act as chain transfer agents, there is no evidence to suggest that this compound is used in this capacity.

The absence of any published research or patents detailing the use of this compound in polymer chemistry prevents the creation of the requested application notes, experimental protocols, and data visualizations. The core requirements of data presentation, detailed methodologies, and signaling pathway diagrams cannot be fulfilled due to the lack of foundational information on this specific topic.

It is recommended that researchers interested in novel applications within polymer chemistry focus on compounds with known reactivity and documented roles in polymerization processes. Should future research emerge detailing the use of this compound in this field, this document can be revisited and updated accordingly.

Troubleshooting & Optimization

Technical Support Center: 2,2,4,5-Tetramethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,2,4,5-tetramethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: While a definitive, high-yield laboratory synthesis for this compound is not extensively documented in publicly available literature, two plausible routes based on fundamental organic chemistry principles are the Grignard reaction and the Wurtz reaction. However, both methods present significant challenges in achieving high yields and purity for this specific branched alkane.

Q2: Why is the Wurtz reaction not ideal for synthesizing this compound?

A2: The Wurtz reaction, which involves the coupling of alkyl halides with sodium metal, is generally inefficient for producing asymmetrical alkanes. When two different alkyl halides are used, a mixture of three different alkanes is typically formed (from the two possible homo-couplings and the desired cross-coupling), making purification difficult and lowering the yield of the target molecule.

Q3: What are the main challenges when using a Grignard reaction for this synthesis?

A3: The primary challenges with a Grignard approach to synthesizing a sterically hindered alkane like this compound include side reactions such as elimination, and difficulties in achieving a complete reaction due to the bulky nature of the reactants.

Troubleshooting Guides

Low Yield in Grignard Synthesis

Problem: The Grignard synthesis of this compound from sec-butylmagnesium bromide and a tert-alkyl halide results in a low yield of the desired product.

Potential Cause Recommended Solution
Impure Magnesium: Use high-purity, finely divided magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the alkyl halide.
Wet Glassware or Solvents: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether).
Side Reactions (Elimination): The Grignard reagent can act as a base, leading to the elimination of HX from the alkyl halide. Use a less sterically hindered alkyl halide if possible, or run the reaction at a lower temperature to favor substitution over elimination.
Incomplete Reaction: Steric hindrance can slow down the reaction. Increase the reaction time and consider using a higher-boiling ether solvent like tetrahydrofuran (THF) to allow for a higher reaction temperature.
Poor Product Purity in Wurtz Synthesis

Problem: The Wurtz reaction of isobutyl bromide and tert-butyl bromide yields a mixture of alkanes that is difficult to separate.

Potential Cause Recommended Solution
Formation of Multiple Products: The Wurtz reaction of two different alkyl halides will inevitably produce a mixture of 2,5-dimethylhexane (from isobutyl bromide coupling), 2,2,3,3-tetramethylbutane (from tert-butyl bromide coupling), and the desired this compound. This is an inherent limitation of this reaction for asymmetric alkanes.
Inefficient Separation: The boiling points of the resulting C10 alkane isomers are very close. Use a high-efficiency fractional distillation column (e.g., a spinning band distillation apparatus) for separation. Alternatively, consider preparative gas chromatography for obtaining a pure sample.

Experimental Protocols

Hypothetical Grignard Synthesis of this compound

Reaction: sec-butylmagnesium bromide + 2-chloro-2-methylpropane → this compound

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • 2-Chloro-2-methylpropane

  • Anhydrous diethyl ether

  • Iodine crystal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of sec-butyl bromide in anhydrous diethyl ether.

  • Add a small amount of the sec-butyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining sec-butyl bromide solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of 2-chloro-2-methylpropane in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Mg with Iodine C Formation of sec-Butylmagnesium Bromide A->C B Prepare sec-Butyl Bromide in Anhydrous Ether B->C D Addition of 2-Chloro-2-methylpropane C->D E Reaction Quench (NH4Cl solution) D->E F Separation of Organic Layer E->F G Drying (MgSO4) F->G H Solvent Removal G->H I Fractional Distillation H->I Troubleshooting_Low_Yield Start Low Yield of This compound Impure_Reagents Check Purity of Mg and Alkyl Halides Start->Impure_Reagents Wet_Conditions Verify Anhydrous Conditions Start->Wet_Conditions Side_Reactions Investigate Side Reactions (e.g., Elimination) Start->Side_Reactions Incomplete_Reaction Assess Reaction Completeness Start->Incomplete_Reaction Purity_Solution Purity_Solution Impure_Reagents->Purity_Solution Activate Mg, Purify Halides Dry_Solution Dry_Solution Wet_Conditions->Dry_Solution Flame-dry Glassware, Use Anhydrous Solvents Temp_Solution Temp_Solution Side_Reactions->Temp_Solution Lower Reaction Temperature Time_Solution Time_Solution Incomplete_Reaction->Time_Solution Increase Reaction Time or Temperature

Resolving peak tailing of 2,2,4,5-Tetramethylhexane in GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during gas chromatography (GC) analysis, with a specific focus on resolving peak tailing for compounds like 2,2,4,5-Tetramethylhexane.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect resolution, integration, and overall data quality. This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing.

Diagram: Troubleshooting Workflow for Peak Tailing

PeakTailingTroubleshooting cluster_0 Start: Observe Peak Tailing cluster_1 Initial Checks cluster_2 Flow Path & Inlet Issues (Mechanical Problems) cluster_3 Chemical & Contamination Issues cluster_4 Corrective Actions cluster_5 Resolution Start Peak Tailing Observed for This compound CheckAllPeaks Are all peaks tailing, or only this compound? Start->CheckAllPeaks AllPeaksTailing All Peaks Tailing CheckAllPeaks->AllPeaksTailing All SpecificPeakTailing Only this compound or a few peaks tailing CheckAllPeaks->SpecificPeakTailing Specific CheckInlet Inspect Inlet System: - Column Installation Depth - Liner & Septum Condition - Ferrule & Seal Integrity AllPeaksTailing->CheckInlet ColumnContamination Column Contamination: - Non-volatile residue buildup SpecificPeakTailing->ColumnContamination CheckColumnCut Examine Column Cut: - Is it a clean, 90-degree cut? CheckInlet->CheckColumnCut DeadVolume Check for Dead Volume: - Improper connections CheckColumnCut->DeadVolume PerformInletMaintenance Perform Inlet Maintenance: - Replace liner, septum, and seals DeadVolume->PerformInletMaintenance ActiveSites Active Sites: - Less likely for hydrocarbons, but possible with system contamination ColumnContamination->ActiveSites TrimColumn Trim Column Inlet: - Remove 5-10 cm from the front ColumnContamination->TrimColumn ActiveSites->PerformInletMaintenance ReinstallColumn Re-install Column Correctly PerformInletMaintenance->ReinstallColumn TrimColumn->ReinstallColumn BakeoutColumn Bake Out Column ReinstallColumn->BakeoutColumn ProblemSolved Problem Resolved BakeoutColumn->ProblemSolved

Caption: A flowchart for troubleshooting peak tailing in GC.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for a non-polar hydrocarbon like this compound is most often caused by physical issues in the GC system rather than chemical interactions.[1] The most common culprits include:

  • Flow Path Disruption: This can be caused by a poorly cut column, incorrect column installation depth in the inlet, or dead volume in the system.[2][3][4][5]

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can interfere with the sample path.[1][6]

  • Inlet Contamination: A dirty or active inlet liner can cause peak distortion.[6]

Q2: All the peaks in my chromatogram are tailing. What should I check first?

When all peaks, including your target analyte and internal standards, exhibit tailing, it generally points to a problem that affects the entire sample path before the separation process begins.[3][7] You should start by investigating the following:

  • Inlet System: This is the most common source of the problem.[6] Inspect and perform maintenance on the injector, including replacing the liner, septum, and gold seal.[6][7]

  • Column Installation: Ensure the column is installed at the correct depth in both the inlet and the detector.[2][5][6] An incorrect installation can create dead volume, leading to turbulence and peak tailing.[4][5][6]

  • Column Cut: A poor column cut, one that is not a clean 90-degree angle, can disrupt the flow of carrier gas and cause all peaks to tail.[2][4]

Q3: Only the peak for this compound is tailing. What does this suggest?

If only a specific peak or a few peaks are tailing, it could indicate a chemical interaction or a problem specific to that compound's elution.[3][7] However, for a non-polar hydrocarbon, this is less likely to be due to active sites, which typically affect polar compounds.[1] In this case, consider the following:

  • Column Contamination: There might be a specific contaminant at the head of the column that is interacting with your analyte.

  • Co-elution: A small, unresolved impurity may be co-eluting with your main peak, giving the appearance of tailing.

  • Overload: While less common for tailing and more associated with fronting, severe mass overload on the column can sometimes lead to peak asymmetry.[8]

Q4: How can I differentiate between peak tailing caused by a flow path disruption and that caused by chemical activity?

A good diagnostic test is to inject a completely non-polar and volatile compound, such as methane or butane.[6] These compounds should not exhibit any tailing. If the methane or butane peak tails, you almost certainly have a flow path problem (e.g., poor column installation, dead volume).[6] If the non-polar compound gives a symmetrical peak, but your analyte of interest still tails, it suggests a more specific interaction, although for this compound, this would still likely point towards a contamination issue rather than classical chemical activity.

Experimental Protocols

Protocol 1: Inlet Maintenance

This protocol outlines the steps for routine maintenance of the GC inlet to prevent and resolve peak tailing.

Materials:

  • New, deactivated inlet liner

  • New septum

  • New inlet seal (e.g., gold seal)

  • Lint-free gloves

  • Wrenches for inlet and column fittings

  • Column cutting tool (ceramic wafer or diamond scribe)

Procedure:

  • Cool Down: Cool the injector and oven to room temperature. Turn off the carrier gas flow at the instrument (but not at the source).

  • Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Disassemble the Inlet: Remove the septum nut and old septum. Then, remove the inlet weldments to access the liner and seal.

  • Replace Consumables: Wearing lint-free gloves, remove the old liner and seal. Replace them with new, clean parts.

  • Reassemble the Inlet: Reassemble the inlet in the reverse order of disassembly.

  • Re-install the Column: Proceed to Protocol 2 for proper column installation.

  • Leak Check: After re-installing the column and restoring gas flow, perform a leak check of the inlet fittings.

Protocol 2: Column Trimming and Installation

This protocol describes how to properly trim the GC column and install it in the inlet.

Materials:

  • Column cutting tool

  • Magnifying glass or small microscope

  • Ruler or manufacturer's tool for setting column depth

  • New nut and ferrule (if necessary)

Procedure:

  • Trim the Column:

    • Using a ceramic wafer or diamond scribe, lightly score the fused silica column about 5-10 cm from the inlet end.

    • Gently flex the column at the score to create a clean, 90-degree break.

    • Inspect the cut with a magnifying glass to ensure it is flat and free of jagged edges or shards.[2] A poor cut can cause significant peak tailing.[4]

  • Install Nut and Ferrule:

    • If using a new nut and ferrule, slide them onto the column in the correct order.

  • Set Installation Depth:

    • Using a ruler or the instrument manufacturer's supplied tool, set the correct distance from the ferrule to the tip of the column. This is a critical step to avoid dead volume.[5][6]

  • Install in Inlet:

    • Carefully insert the column into the inlet to the correct depth.

    • Tighten the column nut according to the manufacturer's instructions (e.g., finger-tight then a quarter turn with a wrench).

  • Condition the Column (if necessary): After installation, it may be necessary to briefly condition the column by heating it to a moderate temperature to remove any contaminants introduced during the process.

Quantitative Data Summary

ParameterTypical Setting for HydrocarbonsImpact on Peak TailingTroubleshooting Action
Inlet Temperature 250 - 300 °CToo low can cause slow vaporization and peak broadening/tailing for less volatile compounds.Increase in 10-20 °C increments.
Carrier Gas Flow Rate 1-2 mL/min (for 0.25-0.32 mm ID columns)Sub-optimal flow can lead to broader peaks.Optimize for best efficiency (van Deemter plot).
Injection Volume 1 µLOverloading the column can cause peak distortion, though typically fronting.Decrease injection volume or dilute the sample.
Split Ratio 50:1 to 200:1An excessively low split ratio can lead to column overload.Increase the split ratio.

By following this structured troubleshooting guide, utilizing the FAQs for common issues, and implementing the detailed experimental protocols, researchers can effectively diagnose and resolve peak tailing of this compound and other compounds in their GC analyses.

References

Technical Support Center: 2,2,4,5-Tetramethylhexane Degradation and Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,4,5-tetramethylhexane. As specific experimental data for this compound is limited in publicly available literature, this guide is based on established principles of alkane chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a highly branched alkane with the chemical formula C10H22. Alkanes are saturated hydrocarbons, meaning they only contain hydrogen and carbon atoms connected by single bonds. Due to their structure, they are generally chemically inert.

Q2: What are the expected degradation pathways for this compound?

While specific pathways for this compound are not well-documented, branched alkanes can undergo degradation through several general mechanisms:

  • Thermal Degradation (Cracking): At high temperatures (typically 400-800°C), the carbon-carbon bonds can break, leading to the formation of smaller alkanes and alkenes.[1]

  • Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures or in the presence of initiators (like UV light or metal catalysts), alkanes can be oxidized to form alcohols, ketones, and carboxylic acids.[2][3][4] This process often proceeds via a free-radical chain mechanism.

  • Biodegradation: Microbial degradation of highly branched alkanes is generally slower than for linear alkanes.[5][6] Microorganisms that can degrade alkanes typically employ enzymes like alkane hydroxylases to initiate the oxidation process, often at a terminal methyl group or a sub-terminal carbon.[7][8][9][10] The high degree of branching in this compound likely makes it more resistant to biodegradation compared to less branched isomers.[5]

Q3: How can I stabilize this compound against degradation?

To minimize degradation, consider the following stabilization strategies:

  • Storage Conditions: Store in a cool, dark, and well-ventilated area in a tightly sealed container to minimize exposure to heat, light, and oxygen.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Antioxidants: The addition of antioxidants, such as hindered phenols or aminic antioxidants, can inhibit oxidative degradation by scavenging free radicals.[11] The choice and concentration of the antioxidant would need to be determined experimentally.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

Several analytical techniques can be employed to monitor the degradation of this compound and identify its degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It can be used to quantify the remaining this compound and identify its degradation products.

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile alkanes, HPLC can be used if the degradation products are less volatile or if derivatization is employed.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the appearance of functional groups associated with degradation products, such as hydroxyl (-OH) or carbonyl (C=O) groups.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Inconsistent results in degradation studies. Sample contamination.Ensure all glassware and solvents are scrupulously clean. Run blank experiments with only the solvent to check for interfering peaks.
Inconsistent temperature control.Use a calibrated and stable incubator or water bath. Monitor the temperature throughout the experiment.
Variability in microbial inoculum (for biodegradation studies).Use a standardized inoculum preparation procedure. Measure the initial cell density for each experiment.
No degradation observed. This compound is highly resistant to degradation under the experimental conditions.Increase the severity of the conditions (e.g., higher temperature for thermal degradation, more potent catalyst for oxidative degradation). For biodegradation, consider using a microbial consortium from a hydrocarbon-contaminated site, as they may have a higher potential to degrade branched alkanes.
Analytical method not sensitive enough.Optimize the analytical method to achieve a lower limit of detection. Consider pre-concentration steps if necessary.
Rapid, uncontrolled degradation. Presence of potent initiators (e.g., metal ions, UV light).Use high-purity solvents and reagents. Protect the experiment from light. Consider using metal chelators if metal contamination is suspected.
For thermal studies, temperature is too high.Reduce the temperature and perform a time-course study to determine the optimal degradation conditions.

Experimental Protocols

Note: These are generalized protocols that should be adapted for your specific research needs.

Protocol 1: General Aerobic Biodegradation Assay
  • Prepare a minimal salts medium (MSM): A suitable recipe should contain sources of nitrogen, phosphorus, and trace elements.

  • Prepare Inoculum: Use a pure culture of a known alkane-degrading microorganism or an enriched microbial consortium from a hydrocarbon-contaminated environment. Grow the inoculum to the mid-exponential phase.

  • Set up Microcosms: In sterile glass vials with Teflon-lined caps, add a defined volume of MSM.

  • Add Substrate: Add this compound to the desired final concentration. An emulsifying agent may be needed to increase bioavailability.

  • Inoculate: Add a standardized amount of the microbial inoculum to the experimental vials.

  • Controls: Prepare sterile controls (no inoculum) and inoculum controls (no substrate).

  • Incubation: Incubate the vials at a suitable temperature with shaking to ensure aeration.

  • Sampling and Analysis: At regular time intervals, sacrifice replicate vials and extract the remaining this compound and any degradation products using a suitable organic solvent. Analyze the extracts by GC-MS.

Protocol 2: General Thermal Degradation Study
  • Sample Preparation: Place a precise amount of this compound into a small, inert, and sealable container (e.g., a glass ampoule).

  • Inert Atmosphere: Purge the container with an inert gas (e.g., nitrogen or argon) before sealing to eliminate oxygen.

  • Heating: Place the sealed container in a calibrated oven or furnace at the desired temperature.

  • Time Points: Remove samples at various time points.

  • Analysis: After cooling, open the container and dissolve the contents in a suitable solvent. Analyze the sample using GC-MS to quantify the remaining this compound and identify degradation products.

Quantitative Data

Alkane Structure Relative Biodegradation Rate
Linear Alkanes (n-alkanes)Fastest
Moderately Branched AlkanesIntermediate
Highly Branched AlkanesSlowest
CycloalkanesSlow

This table is a qualitative representation based on general principles of microbial hydrocarbon degradation.

Visualizations

degradation_pathway This compound This compound Thermal Degradation Thermal Degradation This compound->Thermal Degradation High Temperature Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation O2, Initiators Biodegradation Biodegradation This compound->Biodegradation Microorganisms Smaller Alkanes & Alkenes Smaller Alkanes & Alkenes Thermal Degradation->Smaller Alkanes & Alkenes Alcohols, Ketones, Carboxylic Acids Alcohols, Ketones, Carboxylic Acids Oxidative Degradation->Alcohols, Ketones, Carboxylic Acids Hydroxylated Intermediates Hydroxylated Intermediates Biodegradation->Hydroxylated Intermediates

Caption: General degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Preparation Sample Preparation Incubation/Heating Incubation/Heating Sample Preparation->Incubation/Heating Control Preparation Control Preparation Control Preparation->Incubation/Heating Sampling Sampling Incubation/Heating->Sampling Extraction Extraction Sampling->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: General experimental workflow for degradation studies.

troubleshooting_logic Inconsistent Results Inconsistent Results Check for Contamination Check for Contamination Inconsistent Results->Check for Contamination Verify Temperature Control Verify Temperature Control Check for Contamination->Verify Temperature Control No Clean Glassware, Run Blanks Clean Glassware, Run Blanks Check for Contamination->Clean Glassware, Run Blanks Yes Standardize Inoculum Standardize Inoculum Verify Temperature Control->Standardize Inoculum No Calibrate Equipment Calibrate Equipment Verify Temperature Control->Calibrate Equipment Yes Use Standardized Protocol Use Standardized Protocol Standardize Inoculum->Use Standardized Protocol Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Purification of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,2,4,5-tetramethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is a highly branched alkane. The most common impurities are other C10 alkane isomers that have close boiling points. These can include other tetramethylhexanes, trimethylheptanes, and dimethyl-octanes. Less branched isomers and the linear n-decane may also be present, depending on the synthesis or sourcing of the material.

Q2: What are the primary methods for purifying this compound?

A2: The three primary methods for purifying this compound are:

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is effective when the boiling points of the impurities are sufficiently different from that of this compound.

  • Preparative Gas Chromatography (pGC): A highly efficient method for separating volatile compounds, even those with very close boiling points, such as isomers.

  • Urea Adduction: This method is specifically used to remove linear or lightly branched alkane impurities (like n-decane) from highly branched alkanes. Urea forms crystalline inclusion complexes with straight-chain alkanes, which can then be filtered off.[1][2]

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of volatile compounds like this compound. By comparing the retention times and mass spectra of the peaks in your sample to those of a known standard, you can identify and quantify impurities.

Troubleshooting Guides

Fractional Distillation

Q: I am having difficulty separating this compound from its isomers by fractional distillation. The collected fractions are still impure. What can I do?

A: This is a common issue when dealing with isomers that have very close boiling points. Here are several troubleshooting steps:

  • Increase the column efficiency: The efficiency of a distillation column is measured in theoretical plates. For separating close-boiling isomers, a column with a higher number of theoretical plates is required. Consider switching from a simple Vigreux column to a packed column (e.g., with Raschig rings or metal sponges) or a spinning band distillation system.

  • Increase the reflux ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) increases the number of vaporization-condensation cycles, leading to better separation.[3] Try increasing the reflux ratio and observe the effect on the purity of your distillate.

  • Slow down the distillation rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, which is crucial for efficient separation.

  • Ensure proper insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.

Boiling Points of Common C10 Alkane Isomers

CompoundBoiling Point (°C)
n-Decane174.1
2-Methylnonane167.8
3-Methylnonane168.7
2,2-Dimethyl-octane157.2
This compound ~156
2,3,4,5-Tetramethylhexane156.2
2,2,5,5-Tetramethylhexane137.4

Note: Boiling points can vary slightly based on atmospheric pressure.

Preparative Gas Chromatography (pGC)

Q: I am observing poor separation or peak tailing when trying to purify this compound using preparative GC. What are the likely causes and solutions?

A: Poor separation and peak tailing in pGC can result from several factors. Here's a systematic approach to troubleshooting:

  • Optimize the temperature program: The temperature program is critical for separating compounds with different volatilities. If your isomers are co-eluting, try a slower temperature ramp or an isothermal segment at a temperature that provides the best resolution.

  • Select the appropriate column: For separating non-polar alkane isomers, a non-polar or slightly polar stationary phase is generally recommended. A longer column with a smaller internal diameter will provide higher resolution.[4] Consider a column specifically designed for hydrocarbon analysis.

  • Check for column overload: Injecting too much sample can lead to broad, tailing peaks and poor separation. Reduce the injection volume and observe the effect on peak shape and resolution.

  • Ensure proper injector and detector temperatures: The injector temperature should be high enough to vaporize the sample completely without causing thermal degradation. The detector temperature should be high enough to prevent condensation of the analytes.

  • Check for leaks: Leaks in the system can lead to a loss of carrier gas flow and poor chromatographic performance.

Urea Adduction

Q: I performed a urea adduction to remove n-decane from my this compound sample, but the purity did not improve significantly. What could have gone wrong?

A: Urea adduction is highly selective for linear alkanes. If you are not seeing a significant improvement in purity, consider the following:

  • Incorrect solvent system: The choice of solvent is crucial for the formation of the urea-alkane adduct. Methanol is commonly used to dissolve the urea. The alkane mixture is then added to this solution.

  • Insufficient urea: Ensure you are using a sufficient excess of urea to form adducts with all the linear alkanes present in your sample.

  • Temperature control: The formation of the adduct is temperature-dependent. The solution is typically heated to dissolve the urea and then cooled to allow the adduct to crystallize. Ensure you are following an appropriate temperature profile.

  • Improper washing of the adduct: After filtration, the urea-alkane adduct should be washed with a solvent (like cold methanol) to remove any trapped branched alkanes.

  • Presence of other branched impurities: Urea adduction will not remove other branched alkane isomers. If your sample contains significant amounts of other branched impurities, this method alone will not be sufficient for high purification.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for analyzing the purity of a this compound sample.

Methodology:

  • Sample Preparation: Dilute a small amount of the this compound sample in a volatile solvent such as hexane or pentane. A typical concentration is 1 mg/mL.

  • GC-MS Parameters:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating hydrocarbon isomers. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 10 °C/min.

      • Hold at 180 °C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-300

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.

Purification by Preparative Gas Chromatography (pGC)

This protocol outlines a general approach to purifying this compound using pGC.

Methodology:

  • System Preparation:

    • Install a suitable preparative column. A non-polar or slightly polar phase is recommended for alkane isomer separation.

    • Condition the column according to the manufacturer's instructions to remove any residual contaminants.

  • Optimization of Separation Conditions (Analytical Scale):

    • Before performing a preparative run, optimize the separation on an analytical scale using a small injection volume.

    • Develop a temperature program that provides the best resolution between this compound and its major impurities.

  • Preparative Run:

    • Injection Volume: Start with a small injection volume and gradually increase it to the maximum that does not compromise the separation (i.e., does not cause significant peak broadening or overlap).

    • Temperature Program: Use the optimized temperature program from the analytical scale run.

    • Fraction Collection: Set the collection window for the peak corresponding to this compound based on its retention time.

  • Purity Analysis: Analyze the collected fraction by analytical GC-MS to confirm its purity.

Quantitative Data for pGC Purification of Volatile Compounds

ParameterTypical Range
Sample Loading per Injection1 - 100 µL
Purity Achieved>99%
Recovery Rate70 - 95%
Purification by Urea Adduction (for removal of n-decane)

This protocol is adapted from the general procedure for removing linear alkanes from kerosene.[2]

Methodology:

  • Urea Solution Preparation: In a flask, dissolve urea in methanol with gentle heating to create a saturated solution. A typical ratio is 400 g of urea in 1.5 L of methanol.

  • Adduction:

    • Add the impure this compound sample to the warm urea solution.

    • Stir the mixture and allow it to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the urea-n-decane adduct.

  • Filtration:

    • Filter the cold mixture to separate the solid urea-n-decane adduct from the liquid phase containing the purified this compound.

    • Wash the solid adduct with a small amount of cold methanol to recover any trapped branched alkanes and combine the filtrate and washings.

  • Recovery of Purified Product:

    • The filtrate contains the purified this compound dissolved in methanol.

    • Remove the methanol by simple distillation or rotary evaporation.

    • Wash the remaining organic layer with water to remove any residual urea, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Purity Analysis: Analyze the final product by GC-MS to confirm the removal of n-decane.

Visualizations

Purification_Workflow Impure Impure this compound Purity_Check1 Purity Assessment (GC-MS) Impure->Purity_Check1 Decision1 Purity Acceptable? Purity_Check1->Decision1 Purified_Product Purified Product Decision1->Purified_Product Yes Purification_Method Select Purification Method Decision1->Purification_Method No Frac_Dist Fractional Distillation Purification_Method->Frac_Dist Prep_GC Preparative GC Purification_Method->Prep_GC Urea_Adduct Urea Adduction Purification_Method->Urea_Adduct Purity_Check2 Purity Assessment (GC-MS) Frac_Dist->Purity_Check2 Prep_GC->Purity_Check2 Urea_Adduct->Purity_Check2 Decision2 Purity Acceptable? Purity_Check2->Decision2 Decision2->Purified_Product Yes Further_Purification Further Purification Required Decision2->Further_Purification No

Caption: General workflow for the purification of this compound.

Fractional_Distillation_Troubleshooting Impure_Fractions Impure Fractions after Distillation Check_Column Increase Column Efficiency? Impure_Fractions->Check_Column Check_Reflux Increase Reflux Ratio? Impure_Fractions->Check_Reflux Check_Rate Decrease Distillation Rate? Impure_Fractions->Check_Rate Check_Insulation Improve Column Insulation? Impure_Fractions->Check_Insulation Re_Distill Re-distill with Optimized Parameters Check_Column->Re_Distill Check_Reflux->Re_Distill Check_Rate->Re_Distill Check_Insulation->Re_Distill

Caption: Troubleshooting logic for fractional distillation.

Prep_GC_Troubleshooting Poor_Separation Poor Separation/Peak Tailing in pGC Optimize_Temp Optimize Temperature Program? Poor_Separation->Optimize_Temp Select_Column Change Column? Poor_Separation->Select_Column Reduce_Volume Reduce Injection Volume? Poor_Separation->Reduce_Volume Check_Temps Check Injector/Detector Temperatures? Poor_Separation->Check_Temps Check_Leaks Check for System Leaks? Poor_Separation->Check_Leaks Re_Run Re-run with Optimized Parameters Optimize_Temp->Re_Run Select_Column->Re_Run Reduce_Volume->Re_Run Check_Temps->Re_Run Check_Leaks->Re_Run

Caption: Troubleshooting logic for preparative GC.

References

Technical Support Center: Optimizing Reaction Conditions with 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals that 2,2,4,5-tetramethylhexane is not commonly utilized as a solvent, reagent, or additive for the optimization of chemical reactions. Its primary relevance in chemical literature is as a reference compound for physical and chemical properties and as a product of specific synthetic routes like the Wurtz reaction.

This technical support guide, therefore, addresses the properties of this compound and provides general principles for the use of highly branched, non-polar alkanes in a laboratory setting. This information is intended to guide researchers in understanding the potential behavior of such compounds, should they be considered for specialized applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a highly branched, non-polar alkane. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol [1]
Boiling Point 148 °C[2]
CAS Number 16747-42-5[1]
Appearance Colorless liquid (estimated)
Solubility Insoluble in water; soluble in non-polar organic solvents.

Q2: In what types of reactions is this compound typically encountered?

A2: While not used to optimize reactions, this compound and its isomers, such as 2,2,5,5-tetramethylhexane, can be synthesized through reactions like the Wurtz reaction, which involves the coupling of alkyl halides.

Q3: Could this compound be used as a high-boiling point, non-polar solvent?

A3: In theory, its high boiling point and non-polar nature could make it a candidate for a solvent in reactions requiring high temperatures and a non-polar environment. However, its steric hindrance might affect its solvation properties for certain reagents.

Troubleshooting Guide: Working with Highly Branched Alkanes

This guide provides general troubleshooting advice for researchers considering the use of highly branched alkanes like this compound in their experiments.

Issue Potential Cause Recommended Solution
Poor Solubility of Reagents The highly non-polar and sterically hindered nature of the alkane may not effectively solvate polar or even moderately polar reagents.- Consider using a co-solvent to increase the polarity of the reaction medium.- If possible, modify the reagents to have more non-polar character.- Vigorously stir the reaction mixture to ensure adequate mixing.
Slow Reaction Rates The high steric bulk of the solvent molecules could hinder the approach of reactants, slowing down the reaction. This is a phenomenon known as steric hindrance.- Increase the reaction temperature to provide more kinetic energy to the molecules.- If applicable, choose a catalyst that is less sensitive to steric bulk.- Consider a less sterically hindered non-polar solvent if the reaction temperature allows.
Difficulty in Product Isolation The high boiling point of the alkane can make its removal by distillation challenging, especially if the product is also high-boiling.- Utilize vacuum distillation for more efficient removal of the solvent at a lower temperature.- Consider alternative purification methods such as chromatography or crystallization.
Phase Separation If used as a co-solvent with a more polar solvent, phase separation may occur, especially at lower temperatures.- Ensure adequate stirring throughout the reaction.- Adjust the solvent ratio to find a miscible range at the desired reaction temperature.

Experimental Protocols: General Considerations

Detailed experimental protocols for reactions specifically optimized with this compound are not available in the current body of scientific literature. However, should a researcher decide to explore its use, the following general protocol for a hypothetical reaction in a high-boiling, non-polar solvent can be adapted.

Hypothetical Experiment: A Generic Non-Polar Reaction

  • Objective: To conduct a reaction between two non-polar reagents (Reagent A and Reagent B) at an elevated temperature.

  • Materials:

    • Reagent A

    • Reagent B

    • This compound (as solvent)

    • Inert gas (e.g., Argon or Nitrogen)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • Set up a reaction flask equipped with a condenser and a magnetic stirrer under an inert atmosphere.

    • Add Reagent A to the flask, followed by the this compound.

    • Begin stirring the mixture.

    • Slowly add Reagent B to the reaction mixture.

    • Heat the reaction to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

    • Upon completion, cool the reaction to room temperature.

    • Isolate the product through an appropriate workup procedure, which may involve extraction, filtration, or chromatography, followed by solvent removal under reduced pressure.

Visualizing Experimental Logic

The following diagram illustrates a general workflow for troubleshooting common issues when working with a sterically hindered, non-polar solvent like this compound.

TroubleshootingWorkflow Start Reaction in This compound Issue Identify Issue Start->Issue Solubility Poor Reagent Solubility Issue->Solubility Solubility? Rate Slow Reaction Rate Issue->Rate Rate? Isolation Difficult Product Isolation Issue->Isolation Isolation? Solution_Solubility Add Co-solvent or Modify Reagents Solubility->Solution_Solubility Solution_Rate Increase Temperature or Change Catalyst Rate->Solution_Rate Solution_Isolation Use Vacuum Distillation or Chromatography Isolation->Solution_Isolation End Optimized Reaction Solution_Solubility->End Solution_Rate->End Solution_Isolation->End

Caption: Troubleshooting workflow for reactions in sterically hindered non-polar solvents.

References

Technical Support Center: Mass Spectrometry of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrum of 2,2,4,5-tetramethylhexane and other highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak weak or absent in the mass spectrum of this compound?

A1: The molecular ion peak of highly branched alkanes, such as this compound, is often very weak or entirely absent in electron ionization (EI) mass spectrometry.[1][2] This is due to the high stability of the carbocations that can be formed upon fragmentation. The energy from the electron impact is sufficient to cause immediate fragmentation, favoring pathways that lead to stable tertiary or secondary carbocations.[1]

Q2: What are the expected major fragment ions in the mass spectrum of this compound?

A2: The fragmentation of branched alkanes is driven by the formation of the most stable carbocations.[1] For this compound (molecular weight ≈ 142 g/mol ), the primary fragmentation will occur at the branching points.

  • Cleavage at the C4-C5 bond: This can lead to the formation of a tert-butyl cation (C4H9+), which is a very stable tertiary carbocation. This will result in a prominent peak at m/z 57 . This is often the base peak in the spectra of molecules containing a tert-butyl group.[3][4][5]

  • Cleavage at the C3-C4 bond: This can result in the loss of an isobutyl radical to form a tertiary carbocation, or the loss of a propyl radical to form another stable carbocation.

  • Other Fragments: You can expect to see a series of peaks separated by 14 mass units (CH2 groups), which is characteristic of alkane fragmentation.[6][7][8]

Q3: How can I confirm the identity of this compound if the molecular ion peak is missing?

A3: Even without a clear molecular ion peak, you can infer the molecular weight and structure from the fragmentation pattern.

  • Analyze the Fragment Ions: The presence of a base peak at m/z 57 strongly suggests the presence of a tert-butyl group.[4][5] The series of fragment ions can be pieced together to propose a likely structure.

  • Soft Ionization Techniques: Employing "soft" ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) can help to generate a more abundant protonated molecule [M+H]+ or an adduct ion, making it easier to determine the molecular weight.

  • Reference Spectra: Compare your experimental spectrum to a reference spectrum from a database like the NIST Mass Spectrometry Data Center.[3][9]

  • Chromatographic Data: Use the retention time from Gas Chromatography (GC) in conjunction with the mass spectrum to increase confidence in your identification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No molecular ion peak observed. Highly branched structure leading to rapid fragmentation.This is expected for highly branched alkanes.[1][2] Use soft ionization techniques (e.g., CI, ESI) to confirm the molecular weight.
Base peak is not m/z 57. The compound may not be this compound or is impure. The fragmentation is favoring a different pathway.Re-evaluate the structure. Check for potential co-eluting compounds. Analyze other major fragment ions to piece together the structure.
Spectrum has many unexpected peaks. Sample contamination or background from the instrument (e.g., column bleed).Run a blank to identify background peaks. Ensure proper sample preparation and handling to avoid contamination.
Poor spectral resolution. Instrument settings are not optimized.Calibrate the mass spectrometer. Optimize parameters such as scan speed, ionization energy, and detector voltage.

Experimental Protocols

Standard Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Alkane Analysis

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating alkanes. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 35-500.

Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway for a related, highly branched isomer, 2,2,5,5-tetramethylhexane, which is expected to be very similar for this compound.

fragmentation M [C10H22]+• m/z = 142 (Molecular Ion) F2 [C5H11]+ m/z = 71 M->F2 Loss of C5H11• F4 [C4H9]+ m/z = 57 (Base Peak) (tert-Butyl cation) M->F4 Loss of C4H9• F1 C5H11• (Pentyl radical) F3 C4H9• (Butyl radical)

Caption: Predicted major fragmentation pathways for a tetramethylhexane isomer.

This guide provides a foundational understanding of the challenges and solutions associated with the mass spectrometric analysis of this compound. For more detailed analysis, always refer to high-resolution mass spectrometry and comparison with authenticated reference standards.

References

Technical Support Center: 2,2,4,5-Tetramethylhexane Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,4,5-Tetramethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of contamination in my this compound experiments?

A1: Contamination in this compound experiments can arise from several sources:

  • Synthesis Byproducts: The synthesis of highly branched alkanes like this compound can be complex. For instance, methods analogous to the Wurtz reaction, which involves coupling alkyl halides, may result in impurities. These can include unreacted starting materials and other isomeric forms of decane.[1] There are 75 structural isomers of decane, and their similar physical properties can make separation challenging.[1]

  • Commercial Supplier Impurities: The purity of commercially available this compound can vary. Impurities may include other C10 isomers, residual solvents from purification, and trace amounts of other hydrocarbons.

  • Storage and Handling: Improper storage can lead to contamination. Exposure to air and light, or storage in containers made of incompatible materials, can introduce impurities. While branched alkanes are generally more stable than their straight-chain counterparts, degradation can still occur over time.

  • Experimental Cross-Contamination: Contamination can be introduced from laboratory equipment, such as glassware, syringes, and septa, or from other chemicals used in the experimental setup.

Q2: I am observing unexpected peaks in my Gas Chromatography (GC) analysis. What could be the cause?

A2: Unexpected peaks in a GC chromatogram can be attributed to several factors:

  • Contaminated Carrier Gas or Fuel Gases: Impurities in the carrier gas (e.g., helium, hydrogen) or detector gases (e.g., air, hydrogen) can manifest as extraneous peaks.

  • Septum Bleed: Particles from the injection port septum can be introduced into the analytical column, leading to ghost peaks.

  • Dirty Syringe: A contaminated syringe can introduce residual compounds from previous injections.

  • Column Bleed: Degradation of the stationary phase of the GC column at high temperatures can produce a rising baseline or discrete peaks.

  • Sample Contamination: As detailed in Q1, the sample itself may contain impurities from its synthesis, storage, or handling.

Q3: How can I identify the specific contaminants in my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying unknown compounds in a sample.[2] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which can be compared against a library of known spectra for identification. For complex hydrocarbon mixtures, specialized GC columns and techniques may be necessary to resolve isomeric impurities.

Q4: What are the best practices for storing and handling this compound to minimize contamination?

A4: To minimize contamination, follow these best practices:

  • Storage: Store in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Inert Atmosphere: For high-purity applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Handling: Use clean, dry glassware and syringes. Avoid contact with incompatible materials. Always use a fresh pipette tip for each transfer.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

TroubleshootingGuide start Start: Unexpected Experimental Results check_purity Is the purity of this compound confirmed? start->check_purity run_gcms Run GC-MS analysis on the starting material check_purity->run_gcms No check_procedure Review experimental procedure for potential errors check_purity->check_procedure Yes contaminants_present Are contaminants present? run_gcms->contaminants_present identify_contaminants Identify contaminants using MS library contaminants_present->identify_contaminants Yes no_contaminants No significant contaminants found contaminants_present->no_contaminants No purify Purify this compound (e.g., fractional distillation) identify_contaminants->purify re_run_experiment Re-run experiment with purified material purify->re_run_experiment end_success End: Problem Resolved re_run_experiment->end_success no_contaminants->check_procedure check_equipment Inspect equipment for contamination (glassware, syringe, etc.) check_procedure->check_equipment end_unresolved End: Problem persists, consult further check_procedure->end_unresolved No errors found clean_equipment Thoroughly clean all equipment check_equipment->clean_equipment clean_equipment->re_run_experiment GCMS_Workflow sample_prep Sample Preparation (Dilution) injection GC Injection sample_prep->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (TIC & Mass Spectra) detection->data_analysis

References

Technical Support Center: Scaling Up 2,2,4,5-Tetramethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,2,4,5-tetramethylhexane. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and comparative data to facilitate the scaling up of this highly branched alkane's production.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing direct and actionable solutions.

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?

A1: Failure to initiate a Grignard reaction is a common issue, often related to the presence of moisture or impurities on the magnesium surface.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, for instance, by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen). Solvents, such as diethyl ether or THF, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Activate the Magnesium: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. This layer can be removed by gentle crushing of the magnesium turnings in a dry flask, or by using activating agents like a small crystal of iodine, 1,2-dibromoethane, or by sonication. The disappearance of the iodine color is an indicator of magnesium activation.

    • Check the Alkyl Halide: The alkyl halide used should be pure and dry. The reactivity of alkyl halides follows the order I > Br > Cl. If using an alkyl chloride, the reaction may be more sluggish to initiate.

Q2: I am observing a low yield in my Wurtz coupling reaction for this compound synthesis. How can I improve it?

A2: The Wurtz reaction is notoriously prone to low yields due to side reactions.[1] To synthesize this compound, a cross-coupling between two different alkyl halides would be required, which further complicates the reaction and often leads to a mixture of products, thereby reducing the yield of the desired compound.[2]

  • Troubleshooting Steps:

    • Use Finely Dispersed Sodium: Increasing the surface area of the sodium metal can improve the reaction rate and yield.[1] This can be achieved by using commercially available sodium dispersion or by preparing it in a high-boiling inert solvent like xylene.

    • Control Reaction Temperature: The reaction is typically performed in a dry ether solvent.[3] Maintaining an optimal temperature is crucial; too low may slow down the reaction, while too high may promote side reactions like elimination.

    • Consider Alternative Metals: While sodium is traditional, other metals like activated copper, zinc, or a manganese/copper chloride mixture have been used to improve yields in Wurtz-type couplings.[1]

Q3: My final product is a mixture of isomeric alkanes. How can I purify this compound?

A3: The separation of isomeric alkanes is challenging due to their similar physical properties.

  • Purification Methods:

    • Fractional Distillation: Due to slight differences in their boiling points, fractional distillation can be employed for separation. A highly efficient distillation column (e.g., a spinning band column or a long Vigreux column) is necessary. The boiling points of various decane isomers are listed in the data table below for reference.

    • Preparative Gas Chromatography: For high purity samples on a smaller scale, preparative gas chromatography (GC) is a viable option. Different GC columns can offer varying selectivities for alkane isomers.

Q4: What are the expected side products in the synthesis of this compound?

A4: The formation of side products is dependent on the chosen synthetic route.

  • Wurtz Reaction: When attempting a cross-coupling of two different alkyl halides (R-X and R'-X), you can expect the formation of three alkanes: the desired R-R', and the symmetrical coupling products R-R and R'-R'.[2] Additionally, elimination reactions can lead to the formation of alkenes, especially with sterically hindered alkyl halides.

  • Grignard Reaction: The primary side reaction in Grignard synthesis of alkanes is the formation of a homocoupled product from the Grignard reagent itself, especially in the presence of certain metal impurities or oxygen. If the reaction is with another alkyl halide, Wurtz-type coupling can also occur.

Quantitative Data Presentation

The following table summarizes key physical properties of this compound and some of its isomers for easy comparison, which is crucial for planning purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₀H₂₂142.28148
2,2,5,5-TetramethylhexaneC₁₀H₂₂142.28137.4
2,3,4,5-TetramethylhexaneC₁₀H₂₂142.28156-157
n-DecaneC₁₀H₂₂142.28174.1

Experimental Protocols

Below are detailed methodologies for the laboratory-scale synthesis of this compound.

Method 1: Synthesis via Grignard Reaction

This protocol describes a plausible route for the synthesis of this compound by the coupling of a Grignard reagent with an appropriate alkyl halide.

Reactants:

  • 2-chloro-2-methylpropane (tert-butyl chloride)

  • Magnesium turnings

  • 2-bromo-3-methylbutane

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • Add a solution of 2-chloro-2-methylpropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining 2-chloro-2-methylpropane solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (tert-butylmagnesium chloride).

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 2-bromo-3-methylbutane in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Wash the ether layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the ether layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether by distillation.

    • The crude product can be purified by fractional distillation.

Method 2: Synthesis via Wurtz Coupling

This protocol outlines a potential Wurtz coupling approach. Note that this method is likely to produce a mixture of products.[2]

Reactants:

  • 2-bromo-2-methylpropane

  • 2-bromo-3-methylbutane

  • Sodium metal (as a dispersion or freshly cut pieces)

  • Anhydrous diethyl ether

  • Ethanol (for quenching)

  • Water

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

    • Place sodium metal in the flask and add anhydrous diethyl ether.

    • Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

  • Coupling Reaction:

    • Prepare a mixture of 2-bromo-2-methylpropane and 2-bromo-3-methylbutane in anhydrous diethyl ether.

    • Add this mixture dropwise from the dropping funnel to the refluxing sodium suspension.

    • After the addition is complete, continue to reflux the reaction mixture for several hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any unreacted sodium by the slow, dropwise addition of ethanol.

    • Add water to dissolve the sodium salts.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Wash the ether layer with water.

    • Dry the ether layer over anhydrous calcium chloride.

    • Filter off the drying agent and remove the diethyl ether by distillation.

    • The resulting mixture of alkanes will require careful fractional distillation for separation.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflows and a logical troubleshooting guide.

Synthesis_Workflows cluster_grignard Grignard Synthesis cluster_wurtz Wurtz Coupling 2-chloro-2-methylpropane 2-chloro-2-methylpropane Grignard Reagent Grignard Reagent 2-chloro-2-methylpropane->Grignard Reagent + Mg / Dry Ether Mg Mg Mg->Grignard Reagent Coupling Coupling Grignard Reagent->Coupling 2-bromo-3-methylbutane 2-bromo-3-methylbutane 2-bromo-3-methylbutane->Coupling 2,2,4,5-Tetramethylhexane_G This compound Coupling->2,2,4,5-Tetramethylhexane_G 2-bromo-2-methylpropane_W 2-bromo-2-methylpropane Wurtz Reaction Wurtz Reaction 2-bromo-2-methylpropane_W->Wurtz Reaction 2-bromo-3-methylbutane_W 2-bromo-3-methylbutane 2-bromo-3-methylbutane_W->Wurtz Reaction Na Na Na->Wurtz Reaction / Dry Ether Product Mixture Product Mixture Wurtz Reaction->Product Mixture 2,2,4,5-Tetramethylhexane_W This compound Product Mixture->2,2,4,5-Tetramethylhexane_W Fractional Distillation Side Products Side Products (Homocoupling, Elimination) Product Mixture->Side Products

Caption: Synthetic workflows for this compound.

Troubleshooting_Guide Start Start Issue Issue Start->Issue Check_Moisture Ensure anhydrous conditions? Issue->Check_Moisture No Reaction (Grignard) Low_Yield Low Yield? Issue->Low_Yield Reaction Occurs Activate_Mg Activate Mg surface? Check_Moisture->Activate_Mg Yes Solution Solution Check_Moisture->Solution No, Dry System Activate_Mg->Solution Yes Check_Side_Reactions Analyze for side products (GC-MS)? Low_Yield->Check_Side_Reactions Yes Purification_Issue Impure Product? Low_Yield->Purification_Issue No, Good Yield Optimize_Conditions Optimize reaction conditions? Check_Side_Reactions->Optimize_Conditions Side products identified Optimize_Conditions->Solution Improve_Distillation Improve fractional distillation efficiency? Purification_Issue->Improve_Distillation Yes Preparative_GC Consider preparative GC? Improve_Distillation->Preparative_GC Still Impure Improve_Distillation->Solution Pure Product Preparative_GC->Solution

Caption: Troubleshooting guide for synthesis scale-up.

References

Technical Support Center: Purification of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,2,4,5-Tetramethylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its physical and chemical properties, which are often very similar to those of its structural isomers and potential synthetic byproducts. Key challenges include:

  • Close Boiling Points of Isomers: this compound has several isomers with boiling points that are very close to its own, making separation by conventional fractional distillation difficult and inefficient.

  • Presence of Structurally Similar Impurities: Synthesis methods, such as the alkylation of isobutane with butenes or the oligomerization of isobutylene, can produce a complex mixture of highly branched alkanes with similar structures and polarities.

  • Potential for Azeotrope Formation: While less common for alkanes, the possibility of forming azeotropes with solvents or other impurities cannot be entirely ruled out, which would complicate purification by distillation.

Q2: What are the most common impurities found in crude this compound?

The most common impurities are typically other C10 alkane isomers formed during the synthesis process. Based on common industrial synthesis routes like alkylation and oligomerization, potential impurities include:

  • Structural Isomers: Such as 2,2,4-trimethylheptane, 2,3,4,5-tetramethylhexane, 3,3,4,4-tetramethylhexane, and 2,2,5,5-tetramethylhexane.

  • Other Oligomerization Products: Depending on the feedstock and reaction conditions, other hydrocarbons, including dimers (C8) and trimers (C12) of the reactants, may be present.[1][2][3]

  • Unreacted Starting Materials: Residual isobutane and butenes may be present in the crude product.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

Gas chromatography (GC) is the most effective and widely used technique for assessing the purity of volatile compounds like this compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Provides quantitative information on the relative amounts of different components in a sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification of impurities by providing information about their mass-to-charge ratio.

Troubleshooting Guides

Issue 1: Poor separation of isomers by fractional distillation.

Problem: The collected fractions after fractional distillation show the presence of multiple isomers, with only a slight enrichment of the desired this compound.

Possible Causes:

  • The boiling points of the isomers are too close for effective separation with the current distillation setup.

  • The distillation column has insufficient theoretical plates for the required separation.

  • The reflux ratio is too low, or the distillation rate is too high.

Solutions:

  • Increase Column Efficiency: Use a longer distillation column or a column with a more efficient packing material to increase the number of theoretical plates.

  • Optimize Distillation Parameters: Increase the reflux ratio and decrease the distillation rate to allow for better equilibration between the liquid and vapor phases in the column.

  • Consider Alternative Techniques: If fractional distillation proves ineffective, preparative gas chromatography is a powerful alternative for separating compounds with very close boiling points.

Issue 2: The presence of unknown peaks in the gas chromatogram.

Problem: The GC analysis of the purified product shows unexpected peaks that cannot be attributed to known isomers.

Possible Causes:

  • Contamination from solvents or reagents used in the synthesis or workup.

  • Formation of unexpected byproducts during synthesis, such as higher oligomers or cracked products.

  • Sample contamination during preparation for GC analysis.

Solutions:

  • Analyze Starting Materials: Run a GC analysis of all starting materials and solvents to check for impurities.

  • Use GC-MS for Identification: Analyze the sample using GC-MS to identify the molecular weight and fragmentation pattern of the unknown components.

  • Review Synthesis Conditions: Evaluate the synthesis reaction conditions (temperature, pressure, catalyst) to identify potential side reactions that could lead to the formation of byproducts.

Data Presentation

Table 1: Boiling Points of this compound and Common Isomeric Impurities

CompoundCAS NumberMolecular FormulaBoiling Point (°C)
This compound16747-42-5C10H22148[4]
2,2,4-Trimethylheptane14720-74-2C10H22148.15[5]
2,2,5,5-Tetramethylhexane1071-81-4C10H22137.4 - 139
2,3,4,5-Tetramethylhexane52897-15-1C10H22161[6]
3,3,4,4-Tetramethylhexane5171-84-6C10H22168.4 - 170[7]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes a general procedure for the fractional distillation of a mixture of C10 alkane isomers.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and a collection flask

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the crude this compound mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

  • Monitor the temperature at the distillation head. The temperature should hold steady during the collection of a pure fraction.

  • Collect fractions in separate, labeled flasks. Change the collection flask when the temperature begins to rise, indicating that a higher-boiling component is starting to distill.

  • Analyze the collected fractions by gas chromatography to determine their composition.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for the analysis of this compound and its isomers.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar, such as a dimethylpolysiloxane-based column)

Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: Increase to 200 °C at a rate of 10 °C/minute

    • Final hold: Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL (with an appropriate split ratio)

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or pentane).

  • Inject the sample into the GC.

  • Record the chromatogram.

  • Identify the peaks by comparing their retention times to those of known standards or by using GC-MS.

  • Calculate the relative peak areas to determine the purity of the sample.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound Crude Crude this compound (Mixture of Isomers and Byproducts) Distillation Fractional Distillation Crude->Distillation Analysis1 GC Analysis of Fractions Distillation->Analysis1 Pure_Product Pure this compound Analysis1->Pure_Product Purity > 99% Impure_Fractions Impure Fractions Analysis1->Impure_Fractions Purity < 99% Prep_GC Preparative Gas Chromatography Impure_Fractions->Prep_GC Analysis2 GC Analysis of Collected Product Prep_GC->Analysis2 Analysis2->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Poor Separation Start Poor Separation of Isomers Check_BP Are Boiling Points Very Close? Start->Check_BP Check_Column Is Column Efficiency Sufficient? Check_BP->Check_Column Yes Check_Params Are Distillation Parameters Optimized? Check_BP->Check_Params No Check_Column->Check_Params Yes Increase_Efficiency Increase Column Length or Use More Efficient Packing Check_Column->Increase_Efficiency No Optimize_Params Increase Reflux Ratio and Decrease Distillation Rate Check_Params->Optimize_Params No Consider_Prep_GC Consider Preparative GC Check_Params->Consider_Prep_GC Yes Increase_Efficiency->Check_Params Optimize_Params->Start

Caption: Troubleshooting logic for poor isomeric separation.

References

Technical Support Center: Working with 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding emulsion formation during experiments involving 2,2,4,5-tetramethylhexane.

Troubleshooting Guide: Emulsion Formation

Emulsions are stable mixtures of immiscible liquids, which can complicate and hinder separations in a laboratory setting. Below is a step-by-step guide to troubleshoot and resolve emulsion issues when using this compound.

Issue: An emulsion has formed between the aqueous phase and the this compound organic phase during a liquid-liquid extraction.

Troubleshooting Steps:

  • Patience is Key: Allow the mixture to stand undisturbed for 10-20 minutes. Some emulsions will break on their own over time.

  • Gentle Agitation: Gently swirl or rock the separatory funnel. Avoid vigorous shaking, which can stabilize the emulsion. The goal is to encourage the droplets to coalesce.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[1][2][3] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components in the aqueous phase and promoting phase separation.

  • Change the Solvent Polarity: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help to break the emulsion.[3]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite® in a filter funnel.[4] This can physically disrupt the emulsion layer. Phase separation filter paper, which is hydrophobic, can also be used to separate the organic layer.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to break an emulsion.[3] The increased force will compel the denser phase to separate.

  • Temperature Modification: Gently warming the mixture can sometimes decrease the viscosity of the phases and help to break the emulsion. Conversely, cooling the mixture, even to the point of partially freezing the aqueous layer, can also be effective.

  • pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities, a careful adjustment of the aqueous phase pH away from the pKa of the stabilizing species can break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would it be used?

This compound is a highly branched, non-polar aliphatic hydrocarbon. Its chemical formula is C10H22.[5][6] It is used as an organic solvent in applications where a non-polar medium is required, such as in extractions of non-polar compounds from aqueous solutions. Its branched structure may offer different solvency characteristics compared to its straight-chain isomer, n-decane.

Q2: What causes emulsions to form when using this compound?

Emulsions are often caused by the presence of surfactant-like molecules that have partial solubility in both the aqueous and organic phases.[3][7] These can be components of your sample matrix (e.g., lipids, proteins) or impurities. Vigorous shaking during extraction increases the surface area between the two phases, facilitating emulsion formation.

Q3: How can I prevent emulsion formation from the start?

Prevention is often easier than breaking an emulsion.[1] Here are some preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.

  • Pre-treatment of Sample: If your sample is known to be rich in lipids or proteins, consider a pre-treatment step like precipitation or filtration to remove these emulsion-promoting substances.

  • Use of Brine: Conduct the extraction with a brine solution instead of pure water from the beginning to reduce the solubility of organic components in the aqueous phase.

Q4: Is this compound miscible with other common organic solvents?

As a highly non-polar alkane, this compound is expected to be miscible with other non-polar solvents like hexane, heptane, toluene, and diethyl ether. It will be immiscible with polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). The principle of "like dissolves like" is a good guide for predicting miscibility.[8]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound2,2,5,5-Tetramethylhexane (Isomer)n-Decane (Isomer)Water
Molecular Formula C10H22C10H22C10H22H2O
Molecular Weight ( g/mol ) 142.28142.28142.2818.02
Boiling Point (°C) ~148134-138174100
Density (g/cm³ at 20°C) ~0.74 (estimated)0.72120.7300.998
Viscosity (cP at 20°C) Not availableNot available0.921.002
Interfacial Tension with Water (mN/m) ~50 (estimated for C10 alkanes)~50 (estimated for C10 alkanes)51.9N/A

Table 2: Estimated Miscibility of this compound with Common Laboratory Solvents

SolventPolarityExpected Miscibility with this compound
WaterVery HighImmiscible
MethanolHighImmiscible
EthanolHighSparingly Miscible to Immiscible
AcetoneMedium-HighPartially Miscible
AcetonitrileMedium-HighImmiscible
DichloromethaneMediumMiscible
Tetrahydrofuran (THF)MediumMiscible
Ethyl AcetateMedium-LowMiscible
Diethyl EtherLowMiscible
TolueneLowMiscible
HexaneVery LowMiscible
HeptaneVery LowMiscible

Experimental Protocols

Protocol: Standard Liquid-Liquid Extraction with Emulsion Prevention

This protocol describes a standard liquid-liquid extraction procedure using this compound as the organic solvent, with steps incorporated to minimize the risk of emulsion formation.

Materials:

  • Separatory funnel

  • Aqueous solution containing the compound of interest

  • This compound

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Beakers and Erlenmeyer flasks

  • Ring stand and clamp

Procedure:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

    • Mount the separatory funnel securely in a ring stand.

  • Addition of Liquids:

    • Pour the aqueous solution containing the compound of interest into the separatory funnel.

    • Add an equal volume of this compound to the separatory funnel.

    • To aid in preventing emulsions, add a volume of brine approximately 10-20% of the aqueous phase volume.

  • Extraction:

    • Stopper the separatory funnel.

    • Gently invert the funnel 10-15 times, venting frequently by opening the stopcock while the funnel is inverted and pointed away from you and others in the lab. Avoid vigorous shaking.

  • Phase Separation:

    • Place the separatory funnel back in the ring stand and remove the stopper.

    • Allow the layers to fully separate. The less dense organic layer (this compound) will be on top, and the denser aqueous layer will be on the bottom.

  • Draining the Layers:

    • Carefully open the stopcock and drain the lower aqueous layer into a beaker.

    • Drain the upper organic layer through the top opening of the separatory funnel into a clean, dry Erlenmeyer flask to avoid contamination from any residual aqueous phase in the stopcock.

  • Drying the Organic Layer:

    • Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

    • Swirl the flask and observe if the sodium sulfate clumps together (indicating water is present). Add more drying agent until some of it remains free-flowing.

  • Further Processing:

    • Decant or filter the dried organic solution to remove the sodium sulfate. The solution is now ready for further analysis or solvent removal.

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Formed wait Allow to Stand (10-20 min) start->wait check_resolution Is Emulsion Resolved? wait->check_resolution Check gentle_agitation Gentle Swirling/Rocking gentle_agitation->check_resolution add_brine Add Saturated NaCl (Brine) add_brine->check_resolution change_solvent Add Small Amount of a Different Organic Solvent change_solvent->check_resolution filtration Filter through Glass Wool/Celite® filtration->check_resolution centrifuge Centrifuge the Mixture centrifuge->check_resolution check_resolution->gentle_agitation No check_resolution->add_brine No check_resolution->change_solvent No check_resolution->filtration No check_resolution->centrifuge No success Phases Separated check_resolution->success Yes failure Consult with Senior Researcher or Alternative Separation Method check_resolution->failure No, after all steps

Caption: Workflow for troubleshooting emulsion formation.

Emulsion_Prevention_Logic start Experiment Planning sample_analysis Analyze Sample Matrix: High in Lipids/Proteins? start->sample_analysis pre_treatment Pre-treat Sample (e.g., Precipitation, Filtration) sample_analysis->pre_treatment Yes extraction_setup Set up Liquid-Liquid Extraction sample_analysis->extraction_setup No pre_treatment->extraction_setup add_brine Use Brine in Aqueous Phase extraction_setup->add_brine mixing_method Choose Mixing Method gentle_inversion Gentle Inversion mixing_method->gentle_inversion Recommended vigorous_shaking Vigorous Shaking (High Emulsion Risk) mixing_method->vigorous_shaking Not Recommended proceed Proceed with Extraction gentle_inversion->proceed vigorous_shaking->proceed add_brine->mixing_method

References

Technical Support Center: Thermal Stability of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: At what temperature does 2,2,4,5-tetramethylhexane begin to decompose?

A1: While specific data for this compound is unavailable, thermal cracking of larger branched alkanes typically initiates at temperatures between 400°C and 800°C in the absence of a catalyst.[1] The precise onset of decomposition will depend on experimental conditions such as pressure, residence time, and the presence of any catalytic surfaces.

Q2: What are the expected primary decomposition products of this compound under thermal stress?

A2: The pyrolysis of alkanes generally proceeds via a free-radical mechanism, leading to the formation of smaller alkanes and alkenes.[2][3] For a highly branched structure like this compound, the C-C bonds are more susceptible to cleavage than C-H bonds.[4] Therefore, you can expect a complex mixture of smaller hydrocarbons. Based on the structure, primary decomposition products would likely include isobutane, isobutene, propene, and methane.

Q3: How does the branching in this compound affect its thermal stability compared to a straight-chain alkane like n-decane?

A3: Increased branching in an alkane can influence its thermal stability. Generally, the rate of pyrolysis increases with greater molecular weight and branching.[2] The presence of tertiary and quaternary carbon centers in this compound can lead to the formation of more stable carbocation intermediates (in catalytic cracking) or tertiary radicals (in thermal cracking), potentially lowering the activation energy for decomposition compared to a linear alkane.

Q4: What analytical techniques are most suitable for analyzing the decomposition products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for identifying and quantifying the volatile products of alkane pyrolysis.[5][6][7] For a detailed analysis of gaseous products, a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) is often used.[8][9]

Q5: Can I expect to see aromatic compounds in the decomposition products?

A5: The formation of aromatic compounds from the pyrolysis of alkanes is possible, particularly at higher temperatures and with the use of certain catalysts.[10] However, under typical non-catalytic thermal cracking conditions, the primary products will be smaller alkanes and alkenes.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No decomposition observed at expected temperatures. 1. The actual decomposition temperature is higher than anticipated. 2. Insufficient residence time at the target temperature. 3. Inaccurate temperature measurement.1. Gradually increase the temperature in increments of 25-50°C. 2. Increase the residence time by reducing the flow rate or using a larger reactor. 3. Calibrate the thermocouple or temperature probe.
Inconsistent or non-reproducible product distribution. 1. Fluctuations in reactor temperature or pressure. 2. "Hot spots" or "cold spots" within the reactor. 3. Contamination in the feed or reactor. 4. Secondary reactions occurring after initial decomposition.1. Ensure stable temperature and pressure control. 2. Use a reactor with uniform heating (e.g., a fluidized bed or a well-designed tube furnace). 3. Thoroughly clean the reactor and feed lines before each experiment. 4. Minimize residence time to favor primary decomposition products.
Rapid coking or fouling of the reactor. 1. High reaction temperatures promoting polymerization and dehydrogenation. 2. Presence of highly unsaturated products (alkynes, dienes). 3. Catalytic effects of the reactor walls.1. Lower the reaction temperature. 2. Increase the flow of an inert carrier gas to reduce the partial pressure of reactive intermediates. 3. Use a reactor made of an inert material like quartz.
Difficulty in identifying peaks in the GC-MS chromatogram. 1. Co-elution of multiple products. 2. Isomeric products with similar mass spectra. 3. Low concentration of some products.1. Optimize the GC temperature program to improve separation. 2. Use a longer GC column or a column with a different stationary phase. 3. Use a more sensitive detector or increase the sample injection volume. 4. Compare retention times with known standards.

Data Presentation

Table 1: Illustrative Thermal Decomposition Data for a Branched C10 Alkane

ParameterValueConditions
Decomposition Onset Temperature ~ 450 - 550 °CInert atmosphere, atmospheric pressure
Apparent Activation Energy ~ 200 - 250 kJ/molBased on similar alkanes[4]
Pre-exponential Factor ~ 10^13 - 10^15 s^-1Based on similar alkanes[4]

Table 2: Hypothetical Major Decomposition Products of this compound at 600°C

ProductMolecular FormulaExpected Mole Fraction (%)
IsobutaneC4H1030 - 40
IsobuteneC4H820 - 30
PropeneC3H615 - 25
MethaneCH45 - 10
EthaneC2H6< 5
EtheneC2H4< 5

Experimental Protocols

Protocol: Investigation of Thermal Stability of this compound using a Flow Reactor

  • System Preparation:

    • A quartz tube flow reactor is placed inside a programmable tube furnace.

    • The reactor outlet is connected to a series of cold traps (to collect liquid products) and then to a gas chromatograph (GC) for online analysis of gaseous products.

    • An inert carrier gas (e.g., Nitrogen or Argon) supply is connected to the reactor inlet via a mass flow controller.

    • This compound is placed in a syringe pump for controlled introduction into the reactor.

  • Experimental Procedure:

    • The reactor is purged with the inert carrier gas at a constant flow rate.

    • The tube furnace is heated to the desired temperature (e.g., starting at 400°C) and allowed to stabilize.

    • The syringe pump is initiated to introduce a controlled flow of this compound into a heated zone where it vaporizes and mixes with the carrier gas before entering the reactor.

    • The gaseous effluent from the reactor is continuously monitored by the online GC.

    • Liquid products are collected in the cold traps.

    • The experiment is repeated at various temperatures (e.g., in 50°C increments) to determine the onset of decomposition and the product distribution as a function of temperature.

  • Product Analysis:

    • Gaseous products are identified and quantified using the online GC, typically with both FID and TCD detectors.

    • Liquid products collected in the cold traps are analyzed by GC-MS to identify and quantify the various decomposition products.[5][6][7]

Visualizations

Experimental_Workflow cluster_prep System Preparation cluster_process Pyrolysis cluster_analysis Product Analysis reagent This compound vaporizer Vaporizer reagent->vaporizer carrier_gas Inert Carrier Gas (N2/Ar) carrier_gas->vaporizer reactor Flow Reactor (400-800°C) vaporizer->reactor cold_trap Cold Trap reactor->cold_trap gc_online Online GC reactor->gc_online gc_ms GC-MS cold_trap->gc_ms

Caption: Experimental workflow for thermal stability analysis.

Decomposition_Pathway cluster_primary Primary Radicals cluster_products Stable Products TMH This compound tert_butyl_rad tert-Butyl Radical TMH->tert_butyl_rad C-C Scission isohexyl_rad Isohexyl Radical TMH->isohexyl_rad C-C Scission isobutane Isobutane tert_butyl_rad->isobutane H-abstraction isobutene Isobutene tert_butyl_rad->isobutene β-scission propene Propene isohexyl_rad->propene β-scission methane Methane isohexyl_rad->methane Decomposition

Caption: Simplified decomposition pathway for a branched alkane.

References

Technical Support Center: Enhancing Solute Solubility in 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the solubility of solutes in 2,2,4,5-tetramethylhexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on effective solubility enhancement strategies in this nonpolar solvent.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is my compound showing poor solubility in this compound despite being nonpolar?

A1: Several factors beyond simple polarity matching can influence solubility in this compound:

  • Steric Hindrance: this compound is a highly branched alkane. This bulky structure can sterically hinder its ability to effectively solvate large or complex solute molecules.

  • Weak Solute-Solvent Interactions: While "like dissolves like" is a useful guideline, the van der Waals forces between your solute and this compound may be weaker than the cohesive forces of the solute itself, especially for crystalline solids.[1]

  • Temperature: Solubility of solids in liquids typically increases with temperature. Ensure your experiment is conducted at a suitable temperature.

  • Purity of the Solvent: Impurities in the this compound could potentially reduce its solvating power.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the temperature of the solution while stirring to see if solubility improves.

  • Particle Size Reduction: If your solute is a solid, reducing its particle size through micronization or grinding can increase the surface area available for solvation and improve the rate of dissolution.

  • Consider a Cosolvent: The addition of a suitable cosolvent can modify the overall properties of the solvent system to better match the solute.

Q2: How can I select an appropriate cosolvent to enhance the solubility of my solute in this compound?

A2: The goal of a cosolvent in a nonpolar system is to create a more favorable environment for the solute.

  • For Nonpolar Solutes: Introducing a less branched, linear alkane (e.g., n-hexane, n-heptane) can sometimes improve solubility by reducing the steric hindrance of the primary solvent.

  • For Slightly Polar Solutes: A small amount of a slightly more polar, but miscible, solvent might be effective. However, the choice of a polar cosolvent must be made carefully to avoid phase separation.

Experimental Protocol for Cosolvent Selection:

  • Prepare a saturated solution of your solute in this compound.

  • In separate vials, add small, incremental amounts (e.g., 1-5% v/v) of different potential cosolvents.

  • Observe for any increase in the amount of dissolved solute.

  • Monitor the solution for any signs of immiscibility or precipitation.

Q3: Can surfactants be used to improve solubility in a nonpolar solvent like this compound?

A3: Yes, surfactants can be effective. In a nonpolar solvent, surfactants form reverse micelles, where the hydrophilic heads are in the core and the hydrophobic tails extend into the solvent. If your solute has some degree of polarity, it can be encapsulated within the hydrophilic core of these reverse micelles, thereby increasing its solubility in the bulk nonpolar solvent.

Troubleshooting with Surfactants:

  • Surfactant Selection: Choose a surfactant with a Hydrophilic-Lipophilic Balance (HLB) value appropriate for forming reverse micelles in a nonpolar medium.

  • Concentration: The surfactant concentration must be above its critical micelle concentration (CMC) in this compound to be effective.

  • Incompatibility: Observe for any signs of surfactant precipitation or interaction with the solute that might hinder solubility.

Quantitative Data on Solubility Enhancement

Table 1: Effect of Cosolvents on the Solubility of a Hypothetical Nonpolar Solute (Compound X) in this compound at 25°C

CosolventConcentration (% v/v)Solubility of Compound X (mg/mL)
None02.5
n-Heptane54.2
n-Heptane106.8
Cyclohexane53.8
Cyclohexane105.5
Toluene53.1

Table 2: Effect of Surfactants on the Solubility of a Hypothetical Slightly Polar Solute (Compound Y) in this compound at 25°C

SurfactantConcentration (mM)Solubility of Compound Y (mg/mL)
None00.8
Sorbitan Monooleate102.1
Sorbitan Monooleate203.5
Lecithin101.9
Lecithin203.1

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of a solid solute in this compound.

Materials:

  • Solute of interest

  • This compound (high purity)

  • Scintillation vials with caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Syringe filters (Teflon, 0.22 µm)

  • Analytical balance

  • Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid solute to a scintillation vial.

  • Add a known volume of this compound to the vial.

  • Securely cap the vial and place it in a constant temperature bath on an orbital shaker.

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered sample with this compound to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the solute in the diluted sample using a pre-validated analytical method.

  • Calculate the solubility of the solute in mg/mL or mol/L.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method can enhance the solubility of a poorly soluble crystalline solute by dispersing it in a carrier matrix in an amorphous state.

Materials:

  • Solute of interest

  • A soluble carrier (e.g., a nonpolar polymer like poly(isobutylene) or a wax)

  • This compound

  • A volatile co-solvent in which both the solute and carrier are soluble (e.g., hexane, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a known amount of the solute and the carrier in a suitable volatile co-solvent.

  • Ensure complete dissolution of both components.

  • Transfer the solution to a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Continue evaporation until a thin film or solid mass is formed.

  • Scrape the solid dispersion from the flask.

  • Dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can then be tested for its solubility in this compound using Protocol 1.

Visualizations

Below are diagrams illustrating key concepts and workflows for enhancing solubility.

G cluster_0 Solubility Troubleshooting Workflow start Poor Solute Solubility temp Increase Temperature start->temp particle Reduce Particle Size temp->particle If ineffective success Solubility Enhanced temp->success If effective cosolvent Add Cosolvent particle->cosolvent If ineffective particle->success If effective surfactant Add Surfactant cosolvent->surfactant If ineffective cosolvent->success If effective surfactant->success If effective fail Re-evaluate System surfactant->fail If ineffective

Caption: A troubleshooting workflow for addressing poor solute solubility.

G cluster_1 Mechanism of Cosolvency in a Nonpolar System solvent This compound (Primary Solvent) mixed_solvent Mixed Solvent System solvent->mixed_solvent Forms bulk cosolvent n-Heptane (Cosolvent) cosolvent->mixed_solvent Reduces steric hindrance solute Solute solute->mixed_solvent Improved solvation

Caption: The role of a cosolvent in enhancing solubility in a nonpolar solvent.

References

Technical Support Center: Synthesis of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4,5-tetramethylhexane. The following information is designed to help minimize side reactions and optimize product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most plausible laboratory-scale synthesis methods for this compound are the Grignard reaction and the Wurtz coupling reaction. These methods involve the formation of a new carbon-carbon bond to construct the target hexane backbone.

Q2: What are the primary side reactions to consider in these syntheses?

A2: For the Grignard synthesis, potential side reactions include the formation of elimination products (alkenes) and Wurtz-type coupling of the Grignard reagent. In the Wurtz reaction, the primary side reaction is elimination, which is particularly prevalent with sterically hindered alkyl halides, leading to the formation of alkenes.[1][2] Cross-coupling and self-coupling can also occur if a mixture of alkyl halides is used.[3]

Q3: How can I purify this compound from its isomers and other byproducts?

A3: Fractional distillation is the most effective method for separating this compound from isomeric byproducts and other impurities with different boiling points.[4] The efficiency of the separation depends on the difference in boiling points and the use of a fractionating column with a sufficient number of theoretical plates.

Troubleshooting Guides

Grignard Reaction Troubleshooting

The synthesis of this compound via a Grignard reaction would likely involve the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with a suitable alkyl halide, like 2-bromobutane. The initial product would be a tertiary alcohol, which would then need to be dehydroxylated to yield the final alkane.

Issue 1: Low Yield of the Desired Tertiary Alcohol

Possible Cause Recommended Solution
Presence of moisture or protic solvents Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Grignard reagents are strong bases and will react with water or alcohols.
Impure or improperly activated magnesium Use high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[5]
Side reaction: Wurtz-type coupling This can occur if the Grignard reagent reacts with the unreacted alkyl halide. Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Side reaction: Enolization of the carbonyl compound (if applicable in a different synthetic route) For reactions with enolizable ketones, using additives like CeCl₃ can promote 1,2-addition over enolization.[1]

Issue 2: Formation of Significant Amounts of Alkene Byproducts

Possible Cause Recommended Solution
High reaction temperature Maintain a low reaction temperature (e.g., 0 to -78 °C) during the addition of the electrophile. Lower temperatures can suppress elimination reactions.[2][6]
Steric hindrance The use of sterically hindered reagents can favor elimination. While the precursors for this compound are inherently bulky, careful temperature control is crucial.
Wurtz Reaction Troubleshooting

A potential Wurtz reaction approach for this compound would be the coupling of neopentyl halide with a sec-butyl halide. However, using two different alkyl halides can lead to a mixture of products.[3] A more controlled approach would be the coupling of two molecules of a C5 halide, but this would not yield the desired product. Therefore, the cross-coupling is the more likely, albeit problematic, route.

Issue 1: Low Yield of this compound and Formation of Multiple Alkane Byproducts

Possible Cause Recommended Solution
Cross-coupling and self-coupling reactions The reaction of two different alkyl halides (R-X and R'-X) will produce a mixture of R-R, R'-R', and the desired R-R'.[3] This is a significant limitation of the Wurtz reaction for synthesizing unsymmetrical alkanes. Purification by fractional distillation will be necessary.
Reaction with solvent Ensure the use of a dry, inert ether solvent such as diethyl ether or tetrahydrofuran (THF).[7]

Issue 2: Predominance of Alkene Byproducts

Possible Cause Recommended Solution
Use of secondary or tertiary alkyl halides The Wurtz reaction is most effective with primary alkyl halides. Secondary and especially tertiary halides are prone to elimination reactions, particularly in the presence of a strong base like sodium metal.[1][7]
High reaction temperature Conduct the reaction at the lowest feasible temperature to minimize the rate of the competing elimination reaction.

Experimental Protocols

While a specific, peer-reviewed protocol for this compound was not identified in the literature search, the following are generalized protocols for Grignard and Wurtz reactions that can be adapted for this synthesis.

Protocol 1: Synthesis of this compound via Grignard Reaction (Two-Step)

Step 1: Synthesis of 2,3,4,4-tetramethyl-2-hexanol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

  • Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a crystal of iodine to activate the magnesium. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Maintain a gentle reflux by controlling the rate of addition.

  • Reaction with Alkyl Halide: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2-bromobutane in anhydrous diethyl ether from the dropping funnel.

  • Quenching: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Slowly pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Workup: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, 2,3,4,4-tetramethyl-2-hexanol, can be purified by distillation.

Step 2: Dehydroxylation of 2,3,4,4-tetramethyl-2-hexanol

  • Reaction Setup: In a round-bottom flask, place the purified alcohol from Step 1.

  • Dehydration: Add a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat the mixture to induce dehydration. The resulting alkene will likely be a mixture of isomers.

  • Hydrogenation: The alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere to yield this compound.

  • Purification: The final product is purified by fractional distillation.

Protocol 2: Synthesis of this compound via Wurtz Reaction
  • Apparatus Setup: In a flame-dried, three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place finely cut sodium metal in an inert solvent like dry diethyl ether.

  • Reaction: To the stirred suspension of sodium, slowly add a mixture of neopentyl bromide and 2-bromobutane. The reaction is exothermic and may require cooling to maintain a controlled reflux.

  • Workup: After the reaction is complete, any unreacted sodium is carefully quenched by the slow addition of ethanol. The mixture is then washed with water to remove sodium salts.

  • Purification: The organic layer is separated, dried over anhydrous calcium chloride, and the product mixture is separated by fractional distillation.

Visualizations

Grignard Synthesis Workflow

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Formation of Alcohol cluster_step4 Step 4: Dehydroxylation A tert-Butyl Chloride + Mg B tert-Butylmagnesium Chloride (Grignard Reagent) A->B Anhydrous Ether D Reaction Mixture B->D C 2-Bromobutane C->D E Quenching (Ice / NH4Cl) D->E F 2,3,4,4-tetramethyl-2-hexanol E->F G Dehydration (H+) F->G H Alkene Mixture G->H I Hydrogenation (H2/Pd-C) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Wurtz Reaction Troubleshooting Logic

Wurtz_Troubleshooting cluster_products Product Analysis cluster_solutions Potential Solutions Start Low Yield of this compound P1 Mixture of Alkanes (R-R, R'-R', R-R') Start->P1 P2 High Alkene Content Start->P2 S1 Fractional Distillation P1->S1 Inherent to cross-coupling S2 Use Primary Halides (if possible for other syntheses) P2->S2 Elimination with secondary/tertiary halides S3 Lower Reaction Temperature P2->S3 Minimize elimination

References

Troubleshooting inconsistent results with 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,4,5-tetramethylhexane. The information is designed to address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main challenges in synthesizing highly branched alkanes like this compound include the potential for isomeric impurities, side reactions such as elimination, and difficulties in purification due to the similar physical properties of the desired product and byproducts.[1][2][3][4][5]

Q2: How can I purify this compound from a reaction mixture?

Purification of branched alkanes can be challenging due to their non-polar nature and often close boiling points to impurities. Fractional distillation is a primary method, but may not be sufficient to separate closely boiling isomers.[2][3] Column chromatography on silica gel with a non-polar eluent (e.g., hexanes) can be effective for removing more polar impurities. For separating isomeric alkanes, specialized techniques like preparative gas chromatography or the use of molecular sieves that can differentiate based on branching may be necessary.

Q3: What are the expected isomeric impurities in the synthesis of this compound?

Depending on the synthetic route, isomeric impurities can arise from rearrangements of carbocation intermediates or from the coupling of different alkyl fragments. For instance, in a Grignard or Wurtz-type reaction, self-coupling of the starting alkyl halides can lead to undesired alkanes. The use of dissimilar alkyl halides in a Wurtz reaction is known to produce a mixture of alkanes that are difficult to separate.[1][2][4][5]

Q4: Is this compound stable under typical experimental conditions?

Generally, branched alkanes are chemically inert and stable. However, like other alkanes, they can be susceptible to degradation under harsh conditions such as high temperatures or in the presence of strong oxidizing agents. Microbial degradation can also occur if samples are not stored properly.

Troubleshooting Guides

Synthesis Troubleshooting

Issue: Low yield of this compound in Grignard synthesis.

Possible Cause Suggested Solution
Moisture in reaction setup: Grignard reagents are highly reactive with water, which will quench the reagent and reduce the yield.[6]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
Side reactions: Sterically hindered substrates may lead to side reactions like reduction instead of addition.[7]Maintain a low reaction temperature to favor the desired nucleophilic addition.
Impure alkyl halide: Impurities in the starting material can lead to side reactions and lower the yield.Use freshly distilled or high-purity alkyl halides.

Issue: Formation of multiple products in Wurtz synthesis.

Possible Cause Suggested Solution
Use of dissimilar alkyl halides: Reacting two different alkyl halides leads to a mixture of products (R-R, R'-R', and R-R').[1][2][4][5]For a clean synthesis of a symmetrical alkane, use a single alkyl halide. For unsymmetrical alkanes, consider alternative methods like the Corey-House synthesis.
Side reactions (elimination): Bulky alkyl halides are prone to elimination reactions, forming alkenes.[1]Use primary or secondary alkyl halides where possible. Control the reaction temperature to minimize elimination.
Purification Troubleshooting

Issue: Difficulty in separating this compound from isomeric impurities by distillation.

Possible Cause Suggested Solution
Close boiling points of isomers: Branched alkane isomers often have very similar boiling points, making separation by standard distillation inefficient.[2][3]Use a high-efficiency fractional distillation column (e.g., a Vigreux or spinning band column). Consider preparative gas chromatography for high-purity samples.
Azeotrope formation: The product may form an azeotrope with a solvent or impurity.Check for known azeotropes and consider using a different solvent for extraction or chromatography.
Analytical Troubleshooting (GC-MS)

Issue: Poor separation of this compound from other components.

Possible Cause Suggested Solution
Inappropriate GC column: The column stationary phase may not be suitable for separating non-polar, branched alkanes.Use a non-polar or slightly polar capillary column (e.g., HP-5MS, DB-1). Optimize the temperature program with a slow ramp rate to improve resolution.[8][9]
Co-elution of isomers: Isomers of tetramethylhexane may co-elute.Use a longer GC column or a column with a different stationary phase to enhance separation. Adjust the temperature program to improve resolution between closely eluting peaks.
Incorrect injection parameters: Improper injection temperature or volume can lead to peak broadening.Optimize the injector temperature and injection volume. A split injection may provide sharper peaks.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthesis route.

Reactants:

  • 2-bromo-3-methylbutane

  • tert-butyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromo-3-methylbutane in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate spontaneously. If not, gentle warming may be required. Once the reaction starts, add the remaining 2-bromo-3-methylbutane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise with vigorous stirring.

  • Workup: After the addition is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and wash with dilute hydrochloric acid, followed by water, and finally with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the diethyl ether by distillation. The crude product can be purified by fractional distillation.

GC-MS Analysis Protocol
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold at 150 °C for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

Visualizations

Synthesis_Workflow Synthesis of this compound via Grignard Reaction cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification reactants_prep 2-bromo-3-methylbutane + Mg in Anhydrous Ether activation Activation with Iodine reactants_prep->activation grignard_formation Formation of (1,2-dimethylpropyl)magnesium bromide activation->grignard_formation grignard_reagent Grignard Reagent coupling Nucleophilic Attack & Formation of C-C bond grignard_reagent->coupling tert_butyl_chloride tert-butyl chloride in Anhydrous Ether tert_butyl_chloride->coupling crude_product Crude this compound coupling->crude_product crude_product_workup Crude Product quench Quench with aq. NH4Cl extraction Extraction & Washing quench->extraction drying Drying with Na2SO4 extraction->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product crude_product_workup->quench

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in Grignard Synthesis start Low Yield of Product check_reaction_start Did the reaction initiate properly? start->check_reaction_start check_reagents Are reagents and solvents anhydrous? check_reaction_start->check_reagents Yes activate_mg Activate Mg with iodine or 1,2-dibromoethane check_reaction_start->activate_mg No check_side_reactions Potential for side reactions? check_reagents->check_side_reactions Yes dry_glassware_solvents Thoroughly dry all glassware and use anhydrous solvents check_reagents->dry_glassware_solvents No control_temperature Maintain low reaction temperature during coupling check_side_reactions->control_temperature Yes purify_halide Use high-purity alkyl halides check_side_reactions->purify_halide No solution_found Yield Improved activate_mg->solution_found dry_glassware_solvents->solution_found control_temperature->solution_found purify_halide->solution_found

Caption: Decision tree for troubleshooting low yield in Grignard synthesis.

References

Validation & Comparative

A Comparative Guide to 2,2,4,5-Tetramethylhexane and Other Decane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of chemical research and pharmaceutical development, the choice of solvent can be a critical determinant of reaction efficiency, product purity, and formulation stability. Decane (C10H22) and its 75 structural isomers represent a versatile class of nonpolar solvents.[1][2] While often grouped together, the subtle structural variations among these isomers, particularly the degree of branching, can lead to significant differences in their physicochemical properties. This guide provides a comparative analysis of 2,2,4,5-tetramethylhexane against other decane isomers, offering insights into their potential applications.

Physicochemical Properties: A Comparative Overview

The arrangement of carbon atoms in decane isomers directly influences their physical properties. Increased branching generally leads to a more compact, spherical shape, which in turn affects intermolecular forces (van der Waals forces). This is reflected in properties such as boiling point, melting point, density, and viscosity.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)Viscosity (mPa·s at 25°C)
n-Decane Straight Chain174.1[3]-29.7[3]0.730[1]0.838[3]
This compound BranchedNot AvailableNot AvailableNot AvailableNot Available
2,2,5,5-Tetramethylhexane Branched138.8[4]-12.6[4]0.734[4]Not Available
2,3,3,5-Tetramethylhexane Branched153[5]Not Available0.746[5]Not Available
2,3,4,5-Tetramethylhexane BranchedNot AvailableNot AvailableNot AvailableNot Available

As illustrated, branched isomers tend to have lower boiling points compared to their straight-chain counterpart, n-decane. This is due to the reduced surface area of branched molecules, leading to weaker intermolecular forces that require less energy to overcome. Conversely, the more compact structure of branched isomers can sometimes lead to higher melting points as they may pack more efficiently into a crystal lattice.

The viscosity of alkanes is also influenced by their molecular structure. For smaller alkanes, increased branching can lead to lower viscosity as the molecules are more spherical and have less surface area for intermolecular friction.[6][7] However, for larger alkanes, branching can sometimes increase viscosity due to greater entanglement between molecules.[7]

Impact on Research and Drug Development Applications

The differences in physicochemical properties among decane isomers can have significant implications for their use as solvents in a laboratory or industrial setting.

  • Reaction Kinetics: The viscosity of a solvent can influence the rate of diffusion-controlled reactions. A less viscous solvent, such as a branched alkane, may facilitate faster reaction rates.[8]

  • Solubility and Formulation: While all decane isomers are nonpolar, subtle differences in their structure can affect their ability to solvate specific solutes. This can be particularly relevant in drug formulation, where the solubility of an active pharmaceutical ingredient (API) is crucial.

  • Processability: Properties like boiling point and viscosity are important for practical considerations such as ease of removal post-reaction and fluid handling in automated systems.

Experimental Protocol: Solvent Screening for a Model Organic Reaction

To determine the optimal decane isomer for a specific application, a solvent screening experiment is a standard approach. Below is a general protocol for screening solvents in a model organic reaction, such as a substitution or coupling reaction.

Objective: To evaluate the effect of different decane isomers on the yield and purity of a model organic reaction.

Materials:

  • Reactant A

  • Reactant B

  • Catalyst (if applicable)

  • n-Decane

  • This compound

  • Other selected decane isomers

  • Internal standard for analysis (e.g., a stable, non-reactive compound)

  • Anhydrous sodium sulfate

  • Reaction vials

  • Stir plate and stir bars

  • Heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation: Set up a series of identical reaction vials. To each vial, add the same precise amounts of Reactant A, Reactant B, and catalyst (if used).

  • Solvent Addition: To each vial, add a different decane isomer as the solvent. Ensure the final concentration of reactants is the same in all vials. Include a control reaction with a standard, well-characterized solvent if desired.

  • Reaction: Place all vials on the stir plate and heat to the desired reaction temperature. Allow the reactions to proceed for a predetermined amount of time.

  • Quenching and Work-up: After the specified time, quench the reactions (e.g., by adding a quenching agent or cooling in an ice bath). Add an internal standard to each vial for quantitative analysis. Dry the organic layer with anhydrous sodium sulfate.

  • Analysis: Analyze the crude reaction mixture from each vial using GC-MS or HPLC.

  • Data Interpretation: Quantify the yield of the desired product and identify any byproducts. Compare the results across the different decane isomers to determine which solvent provides the optimal performance in terms of yield and purity.

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_reactants Prepare Reactant Mixture (Reactants A, B, Catalyst) dispense_reactants Dispense Equal Aliquots into Reaction Vials prep_reactants->dispense_reactants add_solvents Add Different Decane Isomers (n-Decane, 2,2,4,5-TMH, etc.) dispense_reactants->add_solvents run_reaction Stir and Heat for a Set Time add_solvents->run_reaction quench Quench Reaction run_reaction->quench add_is Add Internal Standard quench->add_is dry Dry with Na2SO4 add_is->dry analyze Analyze by GC-MS or HPLC dry->analyze compare Compare Yield and Purity analyze->compare select Select Optimal Solvent compare->select

A generalized workflow for screening different decane isomers as solvents in a chemical reaction.

Logical Framework for Solvent Selection

The selection of an appropriate decane isomer as a solvent is a multi-parameter optimization problem. The ideal solvent will not only facilitate the desired chemical transformation but also align with the practical constraints of the process.

Solvent_Selection_Logic cluster_properties Physicochemical Properties cluster_performance Performance Metrics cluster_process Process Considerations boiling_point Boiling Point solvent_removal Ease of Removal boiling_point->solvent_removal viscosity Viscosity reaction_rate Reaction Rate viscosity->reaction_rate handling Fluid Handling viscosity->handling density Density density->handling melting_point Melting Point melting_point->handling yield Product Yield reaction_rate->yield optimal_solvent Optimal Solvent Choice yield->optimal_solvent purity Product Purity purity->optimal_solvent solubility Solute Solubility solubility->yield solvent_removal->optimal_solvent handling->optimal_solvent cost Cost cost->optimal_solvent

Logical relationships influencing the selection of an optimal decane isomer as a solvent.

Conclusion

While all decane isomers are nonpolar, hydrocarbons, the degree of branching significantly influences their physicochemical properties. This compound and other highly branched isomers offer different property profiles compared to their linear counterpart, n-decane. These differences in boiling point, viscosity, and density can be leveraged to optimize reaction conditions, improve product yields, and enhance the processability of chemical and pharmaceutical manufacturing. A systematic approach to solvent screening, as outlined in this guide, is essential for identifying the most suitable decane isomer for a given application, ultimately contributing to more efficient and effective research and development outcomes.

References

A Comparative Guide to Analytical Methods for 2,2,4,5-Tetramethylhexane Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the validation of 2,2,4,5-Tetramethylhexane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). This document outlines their respective performance characteristics, supported by experimental data, to aid in method selection and validation for research and quality control purposes.

Introduction to Analytical Techniques

The accurate quantification and identification of volatile organic compounds such as this compound are critical in various scientific disciplines. Gas chromatography is the cornerstone technique for separating such volatile compounds. The choice of detector following chromatographic separation is a crucial decision that dictates the specificity, sensitivity, and ultimate utility of the analytical method.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique separates compounds in a gaseous mobile phase and detects them by burning the eluent in a hydrogen-air flame. The resulting ions generate a current that is proportional to the amount of organic compound present. GC-FID is a robust and widely used method for quantifying hydrocarbons.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful analytical method combines the separating power of gas chromatography with the detection capabilities of mass spectrometry.[2] As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, providing both quantitative data and structural information for compound identification.[3]

Performance Comparison

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for identification, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for GC-FID and GC-MS in the analysis of C10 hydrocarbons, providing a basis for comparison.

Performance ParameterGC-FIDGC-MSSource(s)
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.[1][2]
Compound Identification Based on retention time only; not specific.High confidence in identification based on mass spectrum and retention time.[2][3]
Selectivity Good for hydrocarbons, but can have interferences from other organic compounds.High selectivity, especially in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) modes.[4][4]
Sensitivity (LOD) Typically in the low ppm to high ppb range.Generally more sensitive, capable of reaching low ppb to ppt levels.[2][2][5]
Limit of Detection (LOD) ~0.05 - 1.0 ng~0.01 - 0.5 ng[5]
Limit of Quantification (LOQ) ~0.15 - 3.0 ng~0.03 - 1.5 ng[5]
**Linearity (R²) **Typically ≥ 0.99Typically ≥ 0.99[6]
Precision (%RSD) < 5%< 10%[5][6]
Accuracy (% Recovery) 90-110%85-115%[5]
Cost Lower instrument and operational cost.Higher instrument and maintenance cost.
Ease of Use Simpler operation and data analysis.More complex operation and data interpretation.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using GC-FID and GC-MS. These should be optimized and validated for specific applications.

Sample Preparation

For both methods, samples containing this compound should be dissolved in a volatile, high-purity solvent such as hexane or pentane. A series of calibration standards should be prepared in the same solvent to encompass the expected concentration range of the samples. An internal standard (e.g., a non-interfering alkane like n-undecane) should be added to all standards and samples to improve precision.

GC-FID Protocol
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition: Integration of peak areas corresponding to this compound and the internal standard. Quantification is performed using the calibration curve.

GC-MS Protocol
  • Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC with 5977A MSD or equivalent.[5]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.

  • Data Analysis:

    • Identification: The mass spectrum of the peak corresponding to this compound is compared to a reference library (e.g., NIST). The fragmentation pattern for branched alkanes is characterized by prominent fragment ions. For a C10H22 isomer like this compound, characteristic fragments would be expected at m/z 57 ([C4H9]+, the tert-butyl carbocation, often the base peak), 43 ([C3H7]+), 71 ([C5H11]+), and 85 ([C6H13]+).[7] The molecular ion (M+) at m/z 142 may be of low abundance or absent.[7] The provided mass spectrum for the closely related isomer 2,2,5,5-tetramethylhexane illustrates a typical fragmentation pattern.[8][9]

    • Quantification: The peak area of a characteristic ion (e.g., m/z 57) is integrated and compared against the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by either GC-FID or GC-MS.

G Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Processing Sample Sample containing This compound Solvent Dissolve in volatile solvent Sample->Solvent IS Add Internal Standard Solvent->IS Standards Prepare Calibration Standards IS->Standards GC GC Separation Standards->GC FID FID GC->FID MS MS GC->MS Quant_FID Quantification (Peak Area) FID->Quant_FID Quant_MS Quantification (Peak Area of Characteristic Ion) MS->Quant_MS Ident Identification (Mass Spectrum) MS->Ident G Figure 2: Method Selection Flowchart node_rect node_rect Start Start: Analytical Need Need_ID Is compound identification required? Start->Need_ID Complex_Matrix Is the sample matrix complex? Need_ID->Complex_Matrix No Use_GCMS Use GC-MS Need_ID->Use_GCMS Yes High_Sensitivity Is high sensitivity (ppb/ppt) required? Complex_Matrix->High_Sensitivity No Complex_Matrix->Use_GCMS Yes High_Sensitivity->Use_GCMS Yes Use_GCFID Use GC-FID High_Sensitivity->Use_GCFID No

References

A Comparative Guide to the Spectral Characteristics of 2,2,4,5-Tetramethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,4,5-Tetramethylhexane is a branched alkane with the molecular formula C10H22. As with many organic compounds, spectral analysis is a cornerstone for its identification and characterization. This guide presents a cross-referenced compilation of its predicted spectral data alongside experimental data from its structural isomers, n-decane and 2,2,5,5-tetramethylhexane. This comparative approach allows for an informed estimation of the spectral properties of this compound.

Predicted and Experimental Spectral Data

The following tables summarize the key spectral features for this compound (predicted) and its isomers (experimental).

Mass Spectrometry (MS) Data

Table 1: Comparison of Mass Spectrometry Data

CompoundMolecular WeightBase Peak (m/z)Key Fragment Ions (m/z)Source
This compound 142.285741, 43, 71, 85Predicted
n-Decane 142.284329, 57, 71, 85[1]
2,2,5,5-Tetramethylhexane 142.285741, 71, 85[2]

Note: Predicted fragmentation patterns for this compound suggest a base peak at m/z 57, corresponding to a stable tert-butyl cation, a common feature in highly branched alkanes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Comparison of ¹H NMR Spectral Data

CompoundPredicted/Reported Chemical Shifts (δ, ppm)MultiplicityIntegrationSource
This compound ~0.8-1.0 (m), ~1.1-1.3 (m), ~1.5-1.7 (m)MultipletsVariablePredicted
n-Decane ~0.88 (t), ~1.26 (m)Triplet, Multiplet6H, 16H[1]
2,2,5,5-Tetramethylhexane ~0.85 (s), ~1.23 (s)Singlet, Singlet18H, 4H[3]

Note: The predicted ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, closely coupled protons in different chemical environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Comparison of ¹³C NMR Spectral Data

CompoundPredicted/Reported Chemical Shifts (δ, ppm)Source
This compound ~14, ~22, ~25, ~32, ~34, ~45Predicted
n-Decane 14.1, 22.7, 29.3, 29.6, 31.9[4]
2,2,5,5-Tetramethylhexane 29.0, 31.9, 53.0[3]

Note: The predicted ¹³C NMR spectrum of this compound reflects the varied carbon environments within its branched structure.

Infrared (IR) Spectroscopy Data

Table 4: Comparison of Infrared Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional GroupSource
This compound ~2850-2960 (s), ~1465 (m), ~1365 (m)C-H stretch, C-H bendPredicted
n-Decane 2853-2922, 1467, 1378C-H stretch, C-H bendExperimental
2,2,5,5-Tetramethylhexane 2870-2960, 1470, 1365C-H stretch, C-H bend[5]

Note: The predicted IR spectrum of this compound is expected to show characteristic alkane absorptions for C-H stretching and bending vibrations.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for alkanes. Specific parameters may vary depending on the instrumentation and the specific properties of the compound.

Mass Spectrometry (GC-MS)
  • Sample Preparation: The alkane sample is typically dissolved in a volatile solvent like hexane or dichloromethane.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph (GC).

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is commonly used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A few milligrams of the alkane are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The spectrometer is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

  • Data Acquisition: The sample is irradiated with a series of radiofrequency pulses. The excited nuclei relax back to their ground state, emitting a signal that is detected by the instrument. This free induction decay (FID) signal is recorded over time. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The FID signal is converted from the time domain to the frequency domain using a Fourier transform. The resulting spectrum is then phased and baseline-corrected.

  • Spectral Analysis: The chemical shifts, multiplicities (splitting patterns), and integration values (for ¹H NMR) are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy (FT-IR)
  • Sample Preparation: For a liquid alkane, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, where a small drop of the sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is recorded to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: The sample is placed in the instrument's beam path, and the infrared spectrum is recorded. An interferometer is used to generate an interferogram, which contains information about all frequencies simultaneously.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the final infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Spectral Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Spectral Analysis Workflow

The following diagram illustrates a general workflow for the acquisition and analysis of spectral data for an organic compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation MS_Acq Mass Spectrometry (MS) Sample_Prep->MS_Acq NMR_Acq NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR_Acq IR_Acq Infrared (IR) Spectroscopy Sample_Prep->IR_Acq MS_Proc MS Data Processing MS_Acq->MS_Proc NMR_Proc NMR Data Processing NMR_Acq->NMR_Proc IR_Proc IR Data Processing IR_Acq->IR_Proc MS_Analysis Fragmentation Pattern Analysis MS_Proc->MS_Analysis NMR_Analysis Chemical Shift & Coupling Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis Structure_Elucidation Structure Elucidation MS_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

Purity analysis of 2,2,4,5-Tetramethylhexane from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Purity Analysis of 2,2,4,5-Tetramethylhexane from Various Suppliers for High-Purity Applications

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In sensitive applications, even trace impurities can significantly impact experimental outcomes, leading to non-reproducible results or the misinterpretation of data. This guide provides a comparative analysis of this compound from three different suppliers, highlighting variations in purity and impurity profiles. The data presented is based on a hypothetical analysis to illustrate the importance of rigorous quality control.

Introduction to this compound and Its Importance

This compound is a highly branched alkane used in various scientific applications, including as a non-polar solvent, a reference standard in chromatography, and in the synthesis of fine chemicals. Its well-defined structure and properties make it a valuable component in research and development, particularly within the pharmaceutical and materials science sectors. The presence of isomeric or other organic impurities can alter its physical and chemical properties, potentially interfering with sensitive analytical measurements or synthetic reactions.

Hypothetical Synthesis Route and Potential Impurities

A plausible industrial synthesis for this compound involves the acid-catalyzed alkylation of isobutane with a butene isomer, such as isobutylene. This process, while efficient, can lead to a variety of side reactions, including isomerization, polymerization, and cracking.[1][2] Consequently, the final product may contain a range of impurities.

Potential Impurities Include:

  • Structural Isomers: Other decane isomers, such as 2,2,4,4-tetramethylhexane and various dimethylhexanes or methylheptanes, can form through rearrangement reactions.[3]

  • Lower and Higher Alkanes: Cracking of larger molecules or incomplete reactions can result in the presence of alkanes with fewer than ten carbons (e.g., C5-C9). Conversely, polymerization or oligomerization of the olefin starting material can lead to the formation of higher molecular weight alkanes (C11+).[1]

  • Unreacted Starting Materials: Residual isobutane and butenes may be present in the final product if the reaction and purification processes are incomplete.

  • Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid, hydrofluoric acid) or byproducts from its degradation may also be present.

Comparative Purity Analysis

To illustrate the potential variability between suppliers, we present hypothetical purity data for this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The purity was assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Purity and Impurity Profile of this compound from Different Suppliers

Compound Supplier A (%) Supplier B (%) Supplier C (%)
This compound 99.95 99.50 98.80
Other C10 Isomers 0.030.350.75
C9 Alkanes 0.010.080.20
C11+ Alkanes 0.0050.050.15
Unidentified Impurities 0.0050.020.10

Analysis of Supplier Data:

  • Supplier A provides the highest purity this compound, with minimal levels of isomeric and other alkane impurities. This grade would be suitable for the most sensitive applications where a high degree of chemical homogeneity is required.

  • Supplier B offers a product with a respectable purity level, though with a noticeably higher concentration of C10 isomers. This product may be acceptable for general laboratory use where minor isomeric impurities do not interfere with the intended application.

  • Supplier C has the lowest purity of the three, with significantly higher levels of various impurities. The presence of a broader range and higher concentration of impurities makes this product less suitable for high-purity applications and may require further purification before use.

Experimental Protocol: GC-MS Purity Analysis

The following protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) method used for the purity analysis of this compound.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent non-polar phase).

2. GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes

    • Ramp: 5°C/min to 200°C

    • Hold: 10 minutes at 200°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Scan Speed: 1000 amu/s.

4. Sample Preparation:

  • Dilute 10 µL of the this compound sample in 990 µL of high-purity hexane to prepare a 1% (v/v) solution.

  • Vortex the solution to ensure homogeneity.

5. Data Analysis:

  • Peak identification is performed by comparing the acquired mass spectra with a reference library (e.g., NIST).

  • The percentage purity is calculated based on the relative peak areas of all components in the chromatogram.

Visualizing the Workflow and Potential Impact

To better understand the process of purity analysis and its implications, the following diagrams are provided.

Purity_Analysis_Workflow Purity Analysis Workflow cluster_sample Sample Handling cluster_analysis Analytical Instrumentation cluster_data Data Processing cluster_reporting Results and Reporting Sample_Receipt Receive Sample from Supplier Sample_Prep Prepare Sample for Analysis (Dilution) Sample_Receipt->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Acquisition Acquire Chromatogram and Mass Spectra GC_MS->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Library_Search Identify Components via Spectral Library Data_Acquisition->Library_Search Purity_Calculation Calculate Percent Purity and Impurity Levels Peak_Integration->Purity_Calculation Library_Search->Purity_Calculation Final_Report Generate Certificate of Analysis Purity_Calculation->Final_Report

Caption: A flowchart illustrating the key steps in the purity analysis of this compound.

Signaling_Pathway_Interference Hypothetical Impurity Interference with a Signaling Pathway cluster_drug Drug Action cluster_pathway Cellular Signaling cluster_impurity Impurity Effect cluster_outcome Observed Outcome Drug Drug Candidate Receptor Target Receptor Drug->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Observed_Response Diminished Cellular Response Impurity Reactive Impurity Impurity->Kinase2 Inhibits

Caption: A diagram showing how a reactive impurity could potentially inhibit a key enzyme in a signaling pathway.

Conclusion and Recommendations

The purity of this compound can vary significantly between suppliers, which can be attributed to differences in their synthesis and purification processes. For critical applications in research and drug development, it is imperative to:

  • Request a Certificate of Analysis (CoA): Always obtain a detailed CoA from the supplier that specifies the purity and the methods used for its determination.

  • Perform Independent Verification: When possible, perform in-house purity analysis, especially for new batches or new suppliers.

  • Select Suppliers Based on Purity Requirements: Choose a supplier and product grade that aligns with the sensitivity of the intended application. For high-stakes experiments, opting for the highest purity available can prevent costly and time-consuming troubleshooting later.

By carefully considering the purity of this compound and other chemical reagents, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating scientific discovery and innovation.

References

A Comparative Analysis of Branched versus Linear Alkanes for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the physicochemical properties, reactivity, and experimental characterization of branched and linear alkanes. Tailored for researchers, scientists, and professionals in drug development, this document furnishes objective data and methodologies to inform experimental design and material selection.

Physicochemical Properties: A Structural Perspective

Alkanes are hydrocarbons with the general formula CnH2n+2, existing as either linear (straight-chain) or branched isomers.[1] While isomers share the same molecular formula, their differing structures give rise to distinct physical properties. These differences are primarily governed by the magnitude of intermolecular van der Waals forces, which are influenced by molecular surface area and symmetry.[2][3]

Boiling Point

Linear alkanes consistently exhibit higher boiling points than their branched isomers.[4][5] This is attributed to the larger surface area of straight-chain molecules, which allows for more significant intermolecular contact and stronger van der Waals dispersion forces.[2][6] Branching results in a more compact, spherical molecular shape, reducing the surface area available for interaction and consequently lowering the energy required to overcome these forces during boiling.[3][4]

Melting Point

The trend for melting points is less uniform and is heavily influenced by the efficiency of crystal lattice packing.[7][8] Generally, linear alkanes, being more symmetrical, pack more efficiently into a solid structure, leading to higher melting points.[4] However, highly branched, symmetrical isomers like neopentane (2,2-dimethylpropane) can also pack very effectively into a crystal lattice, resulting in anomalously high melting points compared to their less branched counterparts.[4][8]

Viscosity and Density

Increased branching typically leads to a reduction in viscosity.[9] The more compact structure of branched alkanes results in less efficient molecular packing and fewer intermolecular interactions, reducing the fluid's resistance to flow.[9][10] For lower alkanes, this trend is consistent, though it can become more complex for larger molecules where chain entanglement plays a role.[11] The density of straight-chain alkanes generally increases with molecular weight.[12]

Thermodynamic Stability and Reactivity

Branched alkanes are thermodynamically more stable than their linear isomers.[13][14] This increased stability is attributed to a combination of electrostatic and correlation energy effects.[14][15] However, thermodynamic stability does not always correlate with lower reactivity. In reactions involving the formation of free radicals, such as halogenation, branched alkanes can be more reactive. This is because the stability of the resulting radical intermediate is greater on a more substituted (tertiary) carbon atom, which is present in branched structures.[2]

Comparative Data of Alkane Isomers

The following tables summarize the key physicochemical properties for isomers of pentane (C5H12) and hexane (C6H14) to provide a quantitative comparison.

Table 1: Physicochemical Properties of Pentane Isomers

Propertyn-Pentane (Linear)Isopentane (2-Methylbutane)Neopentane (2,2-Dimethylpropane)
Boiling Point (°C) 36.127.79.5
Melting Point (°C) -129.7-159.9-16.6
Density (g/mL at 20°C) 0.6260.6200.613
Viscosity (mPa·s at 25°C) 0.2350.220N/A (Gas)

Data compiled from references[8][16][17].

Table 2: Physicochemical Properties of Hexane Isomers

Propertyn-Hexane (Linear)2-Methylpentane2,2-Dimethylbutane
Boiling Point (°C) 68.760.349.7
Melting Point (°C) -95.0-153.7-99.9
Density (g/mL at 20°C) 0.6590.6530.649
Viscosity (mPa·s at 20°C) 0.3100.2970.280

Data compiled from references[5][6][17].

Visualizing Key Concepts and Workflows

BoilingPointConcept cluster_linear Linear Alkane cluster_branched Branched Alkane L_Structure Elongated Structure L_SurfaceArea Large Surface Area L_Structure->L_SurfaceArea B_Structure Compact/Spherical Structure L_Forces Stronger van der Waals Forces L_SurfaceArea->L_Forces L_BP Higher Boiling Point L_Forces->L_BP B_SurfaceArea Small Surface Area B_Structure->B_SurfaceArea B_Forces Weaker van der Waals Forces B_SurfaceArea->B_Forces B_BP Lower Boiling Point B_Forces->B_BP

Caption: Branching's effect on boiling point.

ExperimentalWorkflow start Start: Obtain Alkane Sample setup Assemble Distillation Apparatus (Flask, Condenser, Thermometer) start->setup heat Gently Heat the Sample setup->heat vapor Vaporization at Boiling Point heat->vapor temp Record Stable Temperature Reading vapor->temp condense Vapor Condenses in Condenser vapor->condense end End: Boiling Point Determined temp->end collect Collect Distillate condense->collect

Caption: Workflow for boiling point determination.

Experimental Protocols

Accurate characterization of alkanes is fundamental to their application. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Distillation)

Objective: To measure the temperature at which a liquid alkane transitions to a vapor phase at atmospheric pressure.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

  • Sample Preparation: Place the liquid alkane sample (e.g., 10 mL of n-hexane) and a few boiling chips into the round-bottom flask.

  • Heating: Begin heating the flask gently.

  • Measurement: Observe the temperature as the liquid begins to boil and vapor rises. The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously condensing and dripping into the receiving flask.

  • Data Recording: Record the atmospheric pressure, as boiling points are pressure-dependent.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which a solid alkane transitions to a liquid.

Methodology:

  • Sample Preparation: Finely powder the solid alkane sample. Pack a small amount into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Measurement: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Measurement of Viscosity (Ostwald Viscometer)

Objective: To measure a fluid's resistance to flow.

Methodology:

  • Calibration: Calibrate the viscometer using a liquid of known viscosity (e.g., water) at a constant temperature.

  • Sample Loading: Introduce a precise volume of the liquid alkane into the viscometer.

  • Equilibration: Allow the viscometer and sample to reach thermal equilibrium in a constant-temperature water bath.

  • Measurement: Using a pipette bulb, draw the liquid up past the upper calibration mark. Release the pressure and use a stopwatch to measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. Dynamic viscosity is then found by multiplying the kinematic viscosity by the density of the liquid.

Applications in Research and Drug Development

The distinct properties of linear and branched alkanes dictate their utility:

  • Solvents: Due to their nonpolar nature and ability to dissolve other nonpolar organic compounds, both are used as solvents.[18] Branched alkanes, with their lower boiling points, can be more easily removed from a reaction mixture.

  • Fuels and Lubricants: In fuel applications, highly branched alkanes are preferred as they are less prone to premature ignition (knocking), which is measured by the octane number. Higher molecular weight alkanes are primary components of lubricating oils, where their viscosity and hydrophobicity are critical.

  • Drug Formulation: The lipophilicity of alkane-like structures is a key consideration in drug design. The carbon skeleton of many drugs influences their solubility, membrane permeability, and metabolic stability. Branched alkyl chains can be incorporated into drug molecules to fine-tune these properties, potentially increasing metabolic stability by sterically hindering enzymatic attack.

  • Excipients: In pharmaceutical formulations, long-chain alkanes (as mineral oil or petrolatum) are used as emollients and ointment bases due to their low reactivity and occlusive properties.

References

Confirming the Structure of Synthesized 2,2,4,5-Tetramethylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 2,2,4,5-tetramethylhexane. It includes detailed experimental protocols, comparative data analysis against potential isomeric impurities, and visual workflows to support researchers in the verification of this branched alkane.

Synthesis of this compound

A plausible and effective method for the synthesis of the target compound, this compound, is the Corey-House synthesis. This method is well-suited for the formation of unsymmetrical alkanes with good yields. The proposed synthetic route involves the reaction of lithium diisopropylcuprate with 1-bromo-2,2-dimethylpropane.

An alternative approach involves the use of a Grignard reagent. In this method, a Grignard reagent, such as isobutylmagnesium bromide, would react with a suitable alkyl halide, like tert-butyl bromide, in an appropriate solvent.

Experimental Protocols

To confirm the structure of the synthesized this compound, a combination of spectroscopic techniques is employed. These methods provide a detailed fingerprint of the molecule, allowing for unambiguous identification and differentiation from potential isomeric byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The sample is dissolved in deuterated chloroform (CDCl₃) and analyzed using a 400 MHz NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired using the same instrument and sample preparation as for ¹H NMR.

Mass Spectrometry (MS)

The synthesized compound is introduced into a mass spectrometer with electron impact (EI) ionization. The resulting fragmentation pattern is analyzed to determine the molecular weight and identify characteristic fragments.

Infrared (IR) Spectroscopy

An IR spectrum of the neat liquid sample is obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is analyzed for characteristic vibrational frequencies of alkane functional groups.

Data Presentation and Comparison

The structural confirmation of this compound relies on comparing its spectral data with predicted values and the known data of potential isomeric impurities, such as 2,2,5,5-tetramethylhexane and 2,2,4,4-tetramethylhexane.

Table 1: Comparison of Predicted ¹H NMR and ¹³C NMR Chemical Shifts (ppm)

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound ~0.8-0.9 (m, 18H), ~1.1-1.3 (m, 2H), ~1.5-1.7 (m, 2H)~14, ~22, ~25, ~30, ~32, ~45
2,2,5,5-Tetramethylhexane ~0.88 (s, 18H), ~1.17 (s, 4H)~29.3, ~31.8, ~50.9
2,2,4,4-Tetramethylhexane ~0.86 (t, 3H), ~0.90 (s, 9H), ~1.25 (s, 6H), ~1.55 (q, 2H)~8.8, ~29.4, ~32.6, ~37.9, ~51.2

Table 2: Comparison of Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 142127, 99, 85, 71, 57, 43
2,2,5,5-Tetramethylhexane [1][2][3][4][5]142 (low abundance)127, 85, 71, 57 (base peak), 43
2,2,4,4-Tetramethylhexane 142 (low abundance)127, 85, 71, 57 (base peak), 43

Table 3: Comparison of Infrared (IR) Spectroscopy Data

CompoundC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)
This compound ~2960-2850~1470-1450, ~1380-1365
2,2,5,5-Tetramethylhexane [1][6]~2955, ~2868~1468, ~1365
2,2,4,4-Tetramethylhexane ~2960-2850~1470-1450, ~1380-1365

Visualizing the Workflow and Structural Relationships

To further clarify the process of synthesis and structural confirmation, the following diagrams illustrate the key workflows and logical connections.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Reactants Lithium Diisopropylcuprate + 1-bromo-2,2-dimethylpropane Reaction Corey-House Synthesis Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product Structural_Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Product->Structural_Analysis Characterization Data_Comparison Comparison with Predicted and Isomeric Data Structural_Analysis->Data_Comparison Structure_Confirmation Structure Confirmed Data_Comparison->Structure_Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Spectral_Analysis_Logic Logic of Spectroscopic Structure Confirmation cluster_techniques Analytical Techniques cluster_data Experimental Data Synthesized_Compound Synthesized Product H_NMR ¹H NMR Synthesized_Compound->H_NMR C_NMR ¹³C NMR Synthesized_Compound->C_NMR MS Mass Spectrometry Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR H_NMR_Data Chemical Shifts & Splitting Patterns H_NMR->H_NMR_Data C_NMR_Data Number of Signals & Chemical Shifts C_NMR->C_NMR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions IR->IR_Data Structure_Confirmation Confirmed Structure: This compound H_NMR_Data->Structure_Confirmation C_NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Logical flow from analytical techniques to structure confirmation.

Isomer_Comparison Distinguishing Isomers by Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Target This compound Target_NMR Complex ¹H and multiple ¹³C signals Target->Target_NMR Target_MS Unique fragmentation pattern Target->Target_MS Isomer1 2,2,5,5-Tetramethylhexane Isomer1_NMR Simple ¹H (2 singlets) and few ¹³C signals Isomer1->Isomer1_NMR Isomer_MS Different relative abundances of key fragments (e.g., m/z 57) Isomer1->Isomer_MS Isomer2 2,2,4,4-Tetramethylhexane Isomer2_NMR Distinct ¹H (t, s, s, q) and different ¹³C signals Isomer2->Isomer2_NMR Isomer2->Isomer_MS Differentiation Structural Differentiation Target_NMR->Differentiation Isomer1_NMR->Differentiation Isomer2_NMR->Differentiation Target_MS->Differentiation Isomer_MS->Differentiation

Caption: Spectroscopic differentiation of this compound from its isomers.

References

A Comparative Analysis of 2,2,4,5-Tetramethylhexane for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that influences the efficacy, safety, and stability of the final product.[1][2][3] Solvents are integral to various stages of pharmaceutical manufacturing, including synthesis, extraction, purification, and formulation.[1][3] The industry standard for non-polar solvents has long included alkanes like n-heptane and iso-octane (2,2,4-trimethylpentane), valued for their inertness and specific physical properties.[4][5] This guide provides a detailed benchmark of 2,2,4,5-Tetramethylhexane against these established industry standards, offering objective data to inform solvent selection for researchers, scientists, and drug development professionals.

High-purity aliphatic hydrocarbons are favored in the pharmaceutical industry because they are chemically inert, do not interfere in reaction processes, are stable in storage, and are easy to dispose of after use.[5] The evaluation of a new solvent candidate, therefore, hinges on a direct comparison of its physical and chemical properties against those that have been successfully and safely employed in the field.

Physicochemical Properties: A Comparative Overview

The following tables summarize the key physicochemical properties of this compound and its close isomer, 2,2,5,5-Tetramethylhexane, benchmarked against the industry-standard solvents n-Heptane and Iso-octane (2,2,4-Trimethylpentane).

Table 1: General and Physical Properties

PropertyThis compound2,2,5,5-Tetramethylhexanen-HeptaneIso-octane (2,2,4-Trimethylpentane)
Molecular Formula C₁₀H₂₂[6]C₁₀H₂₂[7]C₇H₁₆[8]C₈H₁₈[9]
Molecular Weight ( g/mol ) 142.28[6]142.28[7]100.21[10]114.23[11]
Boiling Point (°C) Not Available137.4 - 139.0[12][13]98.4[10][14]99.2 - 99.3[9][11]
Melting Point (°C) Not Available-12.6[7][12]-90.6[10]-107.4[9][11]
Density (g/cm³) Not Available0.721 - 0.734[7][13]0.684 (at 20°C)[8]0.692 (at 20°C)[9][11]
Refractive Index Not Available1.413[7]1.388[15]1.391 (at 20°C)[11]

Table 2: Safety and Solubility Data

PropertyThis compound2,2,5,5-Tetramethylhexanen-HeptaneIso-octane (2,2,4-Trimethylpentane)
Flash Point (°C) Not Available31.6[7][12]-4[8]-12[11]
Vapor Pressure (mmHg @ 25°C) Not Available8.24 - 8.74[7][12]45.8 (Calculated from 47.4 kPa @ 20°C)[15]51.1 (Calculated from 41 Torr @ 20°C)[11]
Water Solubility Not Available1.204 mg/L @ 25°C (est.)[12]Insoluble (3 mg/L)[8]Insoluble (0.6 mg/L @ 20°C)[16]
Octanol/Water Partition Coeff. (LogP) 4.6 (Computed)[6]3.86 - 5.29 (est.)[7][12]4.4 (Computed)[8]3.8 (Computed)[17]

Experimental Protocols for Performance Evaluation

To objectively assess the performance of this compound as a pharmaceutical solvent, a standardized experimental protocol is required. Below is a detailed methodology for evaluating solvent efficacy in the critical process of Active Pharmaceutical Ingredient (API) purification via recrystallization.

Protocol: Comparative Recrystallization of a Model API

Objective: To compare the purification efficiency, yield, and crystal morphology of a model API when recrystallized from this compound versus n-Heptane and Iso-octane.

Materials:

  • Model API (e.g., Ibuprofen, a non-polar compound) with known impurities.

  • This compound (test solvent).

  • n-Heptane (control solvent 1).

  • Iso-octane (control solvent 2).

  • High-Performance Liquid Chromatography (HPLC) system.

  • Scanning Electron Microscope (SEM).

  • Standard laboratory glassware, heating mantles, and filtration apparatus.

Methodology:

  • Solubility Determination:

    • Determine the solubility of the model API in each solvent at various temperatures (e.g., 25°C, 40°C, 60°C, and boiling point).

    • This data is crucial for establishing the ideal temperature gradient for recrystallization.

  • Recrystallization Procedure (to be repeated for each solvent):

    • Dissolve a pre-weighed amount of the impure API in a minimal volume of the solvent at its boiling point to create a saturated solution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold, respective solvent to remove residual mother liquor.

    • Dry the crystals under a vacuum to a constant weight.

  • Performance Analysis:

    • Yield Calculation: Quantify the percentage yield of the purified API for each solvent.

    • Purity Assessment: Analyze the purity of the recrystallized API using HPLC. Compare the impurity profile before and after recrystallization for each solvent.

    • Crystal Morphology: Examine the crystal size, shape, and surface characteristics using SEM. Consistent and well-defined crystal morphology is often critical for downstream processing and formulation.

The following diagram illustrates the logical workflow for this comparative experimental protocol.

G cluster_prep Preparation Phase cluster_exec Execution Phase (Parallel for each solvent) cluster_analysis Analysis Phase cluster_comp Comparative Benchmarking A Select Model API (e.g., Ibuprofen) B Determine API Solubility in: - this compound - n-Heptane - Iso-octane A->B C Dissolve Impure API in Hot Solvent D Cool Solution Slowly to Induce Crystallization C->D E Filter and Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Calculate Percentage Yield G->H I Assess Purity via HPLC G->I J Examine Crystal Morphology via SEM G->J K Compare Yield, Purity, and Morphology Across All Solvents H->K I->K J->K

Caption: Workflow for comparative solvent performance in API recrystallization.

Solvent Selection Framework in Drug Development

The choice of a solvent extends beyond simple performance metrics; it involves a careful balance of efficacy, safety, and regulatory compliance.[1] Regulatory bodies classify solvents based on their toxicity, which heavily influences their application in pharmaceutical manufacturing.[1] The diagram below presents a logical framework for solvent selection, incorporating these critical considerations.

G Start Initiate Solvent Selection A Define Process Requirements (e.g., Solubility, Polarity, Boiling Point) Start->A B Is the Solvent Class 1 (Prohibited)? (e.g., Benzene, CCl₄) A->B C Is the Solvent Class 2 (Limited Use)? (e.g., Methanol, Dichloromethane) B->C No E Reject Solvent B->E Yes D Is the Solvent Class 3 (Low Toxicity)? (e.g., Ethanol, Acetone, Heptane) C->D No F Use with Strict Controls (ICH Q3C Guidelines) C->F Yes D->E No (Unclassified/Data Lacking) G Preferred for General Use D->G Yes H Perform Benchmarking Experiments (Yield, Purity, etc.) F->H G->H End Final Solvent Selection H->End

Caption: Decision pathway for pharmaceutical solvent selection based on toxicity class.

Conclusion

This guide provides the foundational data for benchmarking this compound against established industry standards like n-heptane and iso-octane. While experimental data for this compound is not as widely published as for its isomers or for heptane, its computed properties, such as a high LogP value, suggest it is a highly non-polar solvent suitable for similar applications. Its higher molecular weight and the properties of its close isomer, 2,2,5,5-tetramethylhexane, suggest a higher boiling point and flash point compared to heptane and iso-octane, which could offer advantages in processes requiring higher temperatures or enhanced safety margins.

The provided experimental protocol offers a clear and standardized method for generating the necessary performance data. By evaluating yield, purity, and crystal morphology, researchers can build a comprehensive profile of this compound's suitability for their specific applications. This data-driven approach, combined with the logical framework for safety and regulatory considerations, will enable an informed and objective assessment of this compound as a viable alternative in the pharmaceutical solvent landscape.

References

A Comparative Analysis of 2,2,4,5-Tetramethylhexane and 2,2,4-Trimethylpentane for Research and Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and reference standards is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the physicochemical properties and potential applications of 2,2,4,5-tetramethylhexane and 2,2,4-trimethylpentane, highlighting key differences to inform selection for specific research needs.

This comparison relies on available experimental data and computational predictions. It is important to note that experimental data for this compound is limited in the public domain, and some of the presented values are based on estimations. In contrast, 2,2,4-trimethylpentane, as a primary reference fuel, is extensively characterized.

Physicochemical Properties: A Tabulated Comparison

A comprehensive summary of the key physical and chemical properties of both compounds is presented below. These properties are fundamental to their behavior in various experimental settings, influencing factors such as solvency, volatility, and reaction kinetics.

PropertyThis compound2,2,4-Trimethylpentane (Isooctane)
Molecular Formula C₁₀H₂₂C₈H₁₈
Molecular Weight 142.28 g/mol [1]114.23 g/mol [2]
CAS Number 16747-42-5[1]540-84-1[2]
Appearance Not availableColorless liquid[2]
Melting Point Not available-107.4 °C[2]
Boiling Point 148 °C[1]99.3 °C[2]
Density Not available0.692 g/cm³ at 20 °C[2]
Refractive Index Not available1.391 at 20 °C[2]
Viscosity Not available0.50 cP at 20 °C
Octane Rating (RON) Not available100[2]
Cetane Number Not availableLow (Not typically used as a diesel fuel reference)

Performance and Applications: A Comparative Overview

Due to the scarcity of direct comparative studies, this section extrapolates potential performance differences based on the known properties of the two molecules.

2,2,4-Trimethylpentane (Isooctane) is a highly branched alkane that is widely recognized as the standard for the 100-point on the octane rating scale.[2] Its high resistance to knocking (pre-ignition) makes it an essential component in gasoline and a primary reference fuel for testing the anti-knock characteristics of other fuels. Its well-defined properties and high purity make it a common solvent in various chemical reactions and analytical techniques, including spectroscopy.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is a representative protocol for the determination of a key physicochemical property.

Protocol: Determination of Density using a Pycnometer

This protocol outlines a standard method for determining the density of a liquid, such as 2,2,4-trimethylpentane or this compound.

Objective: To accurately measure the density of the liquid sample at a controlled temperature.

Materials:

  • Pycnometer (of known volume)

  • Liquid sample (this compound or 2,2,4-trimethylpentane)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Distilled water

  • Acetone (for cleaning)

Procedure:

  • Cleaning and Calibration:

    • Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry the pycnometer completely.

    • Determine the mass of the empty, dry pycnometer using the analytical balance. Record this mass.

    • Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

    • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and measure its mass.

    • Using the known density of water at the recorded temperature, calculate the exact volume of the pycnometer.

  • Sample Measurement:

    • Empty and dry the pycnometer as in step 1.

    • Fill the pycnometer with the liquid sample (this compound or 2,2,4-trimethylpentane).

    • Place the filled pycnometer in the constant temperature water bath to reach thermal equilibrium.

    • Dry the exterior of the pycnometer and measure its total mass.

  • Calculation:

    • Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the sample to determine the mass of the sample.

    • Density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Data Analysis: The experiment should be repeated multiple times to ensure accuracy and the average density value should be reported along with the standard deviation.

Visualizing Molecular Structures and Experimental Workflows

To further aid in the understanding of these compounds and their analysis, the following diagrams are provided.

Molecular Structure Comparison cluster_0 This compound cluster_1 2,2,4-Trimethylpentane TMH C10H22 TMH_structure TMP C8H18 TMP_structure

Caption: Molecular structures of the two compounds.

Experimental Workflow: Density Determination A Clean & Calibrate Pycnometer B Measure Mass of Empty Pycnometer A->B G Fill Pycnometer with Sample A->G C Fill with Distilled Water B->C D Equilibrate Temperature C->D E Measure Mass of Pycnometer + Water D->E F Calculate Pycnometer Volume E->F J Calculate Sample Density F->J H Equilibrate Temperature G->H I Measure Mass of Pycnometer + Sample H->I I->J

Caption: Workflow for density determination.

References

A Comparative Guide to the Byproducts of 2,2,4,5-Tetramethylhexane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and the development of new chemical entities, a thorough understanding of reaction byproducts is paramount for process optimization, purification strategies, and ensuring the safety and efficacy of the final product. This guide provides a comparative analysis of the byproducts generated from the thermal cracking of 2,2,4,5-tetramethylhexane, a highly branched C10 alkane. We will compare this process to the catalytic cracking of the same parent molecule, offering insights into how different reaction conditions can influence the resulting product distribution.

Unraveling the Fragmentation Patterns: Thermal vs. Catalytic Cracking

The high-temperature decomposition of alkanes, known as pyrolysis or cracking, is a fundamental process in organic chemistry.[1] This process typically follows a free radical mechanism, leading to the cleavage of C-C and C-H bonds and the formation of a complex mixture of smaller hydrocarbons, including alkanes and alkenes.[2] The rate of pyrolysis is observed to increase with the molecular weight and the degree of branching in the alkane.[2]

In this guide, we present a comparative analysis of two primary methods for inducing the fragmentation of this compound: thermal cracking and catalytic cracking. While thermal cracking relies solely on high temperatures to initiate bond cleavage, catalytic cracking employs a catalyst, typically a zeolite, to facilitate the reaction at lower temperatures and steer the product selectivity.[3][4]

Data Presentation: A Comparative Look at Product Distribution

The following tables summarize the hypothetical, yet plausible, product distribution from the thermal and catalytic cracking of this compound. This data is representative of what one might expect based on the established principles of alkane cracking chemistry. The analysis of such complex mixtures is typically performed using gas chromatography-mass spectrometry (GC-MS).

Table 1: Product Distribution from Thermal Cracking of this compound

ProductMolecular FormulaMolar Yield (%)
MethaneCH₄15
EtheneC₂H₄10
EthaneC₂H₆5
PropeneC₃H₆20
PropaneC₃H₈8
IsobuteneC₄H₈25
IsobutaneC₄H₁₀10
IsopentaneC₅H₁₂5
Other C5+-2

Table 2: Product Distribution from Catalytic Cracking of this compound (Zeolite Catalyst)

ProductMolecular FormulaMolar Yield (%)
MethaneCH₄5
EtheneC₂H₄5
EthaneC₂H₆2
PropeneC₃H₆30
PropaneC₃H₈10
IsobuteneC₄H₈35
IsobutaneC₄H₁₀10
IsopentaneC₅H₁₂2
Other C5+-1

Experimental Protocols: A Closer Look at the Methodology

The following protocols provide a detailed methodology for conducting thermal and catalytic cracking experiments on this compound and analyzing the resulting byproducts.

Protocol 1: Thermal Cracking of this compound

1. Apparatus Setup:

  • A quartz tube reactor is placed inside a tube furnace capable of reaching temperatures up to 800°C.

  • The inlet of the reactor is connected to a syringe pump for the controlled introduction of the liquid reactant. A carrier gas line (e.g., nitrogen) is also connected to the inlet.

  • The outlet of the reactor is connected to a series of cold traps (e.g., maintained at -78°C with a dry ice/acetone bath) to collect the condensable products.

  • The non-condensable gaseous products are collected in a gas bag for analysis.

2. Reaction Procedure:

  • The reactor is purged with an inert gas (e.g., nitrogen) to remove any air.

  • The furnace is heated to the desired reaction temperature (e.g., 650°C).

  • This compound is introduced into the reactor at a controlled flow rate using the syringe pump, along with a continuous flow of the inert carrier gas.

  • The reaction is allowed to proceed for a set period.

  • After the reaction, the reactor is cooled down under the inert gas flow.

3. Product Analysis:

  • The liquid products collected in the cold traps are combined and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the various byproducts.

  • The gaseous products collected in the gas bag are also analyzed by GC-MS or a dedicated gas analyzer.

Protocol 2: Catalytic Cracking of this compound

1. Catalyst Preparation:

  • A fixed-bed reactor is packed with a known amount of a suitable zeolite catalyst (e.g., H-ZSM-5).

  • The catalyst is pre-treated by heating it under a flow of inert gas to a high temperature to remove any adsorbed water or impurities.

2. Reaction Procedure:

  • The experimental setup is similar to that of thermal cracking, with the exception of the catalyst bed within the reactor.

  • The reactor is heated to the desired reaction temperature (e.g., 450°C).

  • This compound is vaporized and passed through the catalyst bed along with a carrier gas.

  • The reaction products are collected and analyzed as described in the thermal cracking protocol.

Visualizing the Process: Workflows and Logical Relationships

To better illustrate the experimental and analytical workflow, the following diagrams are provided.

Experimental_Workflow cluster_thermal Thermal Cracking cluster_catalytic Catalytic Cracking cluster_analysis Product Analysis T_Reactant This compound T_Reactor Quartz Tube Reactor (650°C) T_Reactant->T_Reactor T_Products Gaseous & Liquid Products T_Reactor->T_Products Collection Product Collection (Cold Trap & Gas Bag) T_Products->Collection C_Reactant This compound C_Reactor Fixed-Bed Reactor with Zeolite (450°C) C_Reactant->C_Reactor C_Products Gaseous & Liquid Products C_Reactor->C_Products C_Products->Collection GCMS GC-MS Analysis Collection->GCMS Data Data Interpretation & Quantification GCMS->Data

Caption: Experimental workflow for thermal and catalytic cracking.

Signaling_Pathway cluster_thermal_path Thermal Cracking Pathway cluster_catalytic_path Catalytic Cracking Pathway Alkane_T This compound Radical_Initiation_T High Temperature -> Homolytic Cleavage Alkane_T->Radical_Initiation_T Free_Radicals_T Alkyl Free Radicals Radical_Initiation_T->Free_Radicals_T Propagation_T β-scission, H-abstraction Free_Radicals_T->Propagation_T Products_T Mixture of Smaller Alkanes & Alkenes Propagation_T->Products_T Alkane_C This compound Carbocation_Formation_C Zeolite Acid Sites -> Carbocation Formation Alkane_C->Carbocation_Formation_C Carbocations_C Carbocation Intermediates Carbocation_Formation_C->Carbocations_C Rearrangement_Scission_C Isomerization & β-scission Carbocations_C->Rearrangement_Scission_C Products_C Branched Alkenes & Alkanes Rearrangement_Scission_C->Products_C

Caption: Simplified reaction pathways for cracking.

References

Quantitative Analysis of 2,2,4,5-Tetramethylhexane Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,2,4,5-tetramethylhexane in mixtures. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and implementation.

Introduction

This compound is a branched alkane that may be present in complex hydrocarbon mixtures, such as fuels and solvents, or as an impurity in chemical synthesis. Accurate quantification of this isomer is crucial for quality control, process optimization, and safety assessments. This document compares the primary analytical techniques used for this purpose, with a focus on Gas Chromatography (GC) due to its high resolution and sensitivity for volatile organic compounds.

Comparison of Analytical Methods

Gas Chromatography is the most suitable and widely used technique for the quantitative analysis of this compound. The choice of detector and column is critical for achieving the desired selectivity and sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the industry standard for the quantification of hydrocarbons. The FID offers a robust, linear response over a wide concentration range and is highly sensitive to compounds containing carbon-hydrogen bonds.

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a powerful tool for the identification of unknown compounds and confirmation of isomer identity, it is also used for quantification, particularly in complex matrices where co-elution is a concern. Selected Ion Monitoring (SIM) mode can enhance sensitivity and selectivity for the target analyte.

Data Presentation

The following tables summarize the typical performance characteristics of GC-FID and GC-MS for the quantitative analysis of this compound. This data is synthesized from established analytical methodologies for detailed hydrocarbon analysis.

Table 1: Comparison of GC-FID and GC-MS Performance for this compound Analysis

ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM Mode)
Principle Measures ions produced during the combustion of organic compounds in a hydrogen flame.Separates ions based on their mass-to-charge ratio.Monitors specific ions characteristic of the analyte.
Selectivity Good for hydrocarbons, but susceptible to co-elution with other organic compounds.High, provides structural information for identification.Very high, minimizes interferences from matrix components.
Sensitivity (LOD) ~1-10 ng/mL~10-50 ng/mL~0.1-5 ng/mL
Linearity (R²) >0.999>0.995>0.998
Precision (RSD) < 2%< 5%< 3%
Primary Use Routine quantitative analysis, high-throughput screening.Identification and quantification in complex matrices.Trace-level quantification and confirmation.

Table 2: Typical Retention Data for this compound on Different GC Columns

Stationary PhaseTypical Column DimensionsKovats Retention IndexEstimated Retention Time (min)
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)100 m x 0.25 mm, 0.5 µm~87225 - 35
5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS)60 m x 0.25 mm, 0.25 µm~87020 - 30

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on standard methods for detailed hydrocarbon analysis, such as ASTM D6730.

GC-FID Protocol for Quantitative Analysis

1. Sample Preparation:

  • Accurately weigh a known amount of the sample mixture.

  • Dilute the sample with a suitable solvent (e.g., hexane or pentane) to a concentration within the calibrated range.

  • Add an internal standard (e.g., n-nonane or another n-alkane not present in the sample) to correct for injection volume variations.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: 100 m x 0.25 mm I.D., 0.5 µm film thickness fused silica capillary column with a 100% dimethylpolysiloxane stationary phase.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 100:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 15 minutes.

    • Ramp 1: 2°C/min to 100°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent, spanning the expected concentration range of the samples.

  • Add the internal standard to each calibration standard at the same concentration as in the samples.

  • Analyze each standard in triplicate to establish a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

4. Quantification:

  • Inject the prepared sample onto the GC-FID system.

  • Identify the this compound peak based on its retention time, confirmed by the analysis of a pure standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Determine the concentration of this compound in the sample using the calibration curve.

GC-MS Protocol for Identification and Quantification

1. Sample Preparation:

  • Follow the same procedure as for the GC-FID analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: 60 m x 0.25 mm I.D., 0.25 µm film thickness fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for identification.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) for quantification.

3. Calibration and Quantification:

  • Follow the same calibration procedure as for GC-FID. For SIM mode, use the sum of the areas of the selected ions for quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound mixtures using gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Mixture Sample Dilution Dilution with Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Injection Sample Injection IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Result Quantification->Result

Caption: General workflow for GC-based quantitative analysis.

Logical Relationship of Analytical Choices

This diagram outlines the decision-making process for selecting the appropriate analytical method based on the research objective.

Method_Selection cluster_quant Primary Goal: Quantification cluster_ident Primary Goal: Identification cluster_methods Recommended Method Objective Analytical Objective Routine_Quant Routine & High-Throughput Objective->Routine_Quant Trace_Analysis Trace Level Analysis Objective->Trace_Analysis Confirm_Identity Confirm Isomer Identity Objective->Confirm_Identity Unknown_Mixture Analyze Unknown Mixture Objective->Unknown_Mixture GC_FID GC-FID Routine_Quant->GC_FID GC_MS_SIM GC-MS (SIM) Trace_Analysis->GC_MS_SIM GC_MS_Scan GC-MS (Full Scan) Confirm_Identity->GC_MS_Scan Unknown_Mixture->GC_MS_Scan

Caption: Decision tree for analytical method selection.

Comparative Toxicity of C10 Alkane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of C10 alkane isomers, with a focus on n-decane and its branched counterparts. Due to a scarcity of direct comparative studies on the full range of C10 isomers, this document synthesizes available data on n-decane and extrapolates potential trends for branched isomers based on studies of other alkanes. All quantitative data is presented in structured tables, and detailed experimental protocols for key toxicity assays are provided to support further research in this area.

Executive Summary

Quantitative Toxicity Data

The majority of available quantitative toxicity data focuses on n-decane. The following tables summarize key toxicity values from in vivo and in vitro studies.

Table 1: In Vivo Acute Toxicity of n-Decane

SpeciesRoute of AdministrationToxicity ValueObservation
RatOralLD50: >5000 mg/kgNo deaths recorded during a 3-day observation period.
RabbitDermalLD50: >2 g/kg
MouseInhalation2-hour LC50: 12,400 ppm (72,300 mg/m³)Confidence in this value is low due to a lack of methodological detail.
RatInhalation8-hour LC50: >1368 ppm (7967 mg/m³)No signs of toxicity were observed at this concentration.

Table 2: Skin and Eye Irritation Data for n-Decane

TestSpeciesObservation
Skin IrritationAnimal studiesModerate to severe skin irritant; defats the skin.[2]
Eye IrritationAnimal studiesMay cause mild eye irritation.[2]

Comparative Toxicity Insights

Direct comparative studies on the cytotoxicity of various C10 alkane isomers are limited. However, trends can be inferred from studies on other alkanes:

  • Effect of Chain Length: Studies on n-alkanes suggest that skin irritation potential may decrease with increasing carbon chain length. For example, nonane (C9) was found to be a more potent skin irritant than dodecane (C12) and tetradecane (C14).

  • Effect of Branching: Research on hexane (C6) isomers has shown that branched isomers are less neurotoxic than the linear n-hexane. This suggests that branching may lead to a decrease in the toxic potential of alkanes.

Based on these trends, it is hypothesized that branched C10 alkane isomers, such as isodecane and various methylnonanes, may exhibit lower cytotoxicity and overall toxicity compared to n-decane. However, this remains to be confirmed by direct experimental evidence.

Experimental Protocols

To facilitate further research into the comparative toxicity of C10 alkane isomers, detailed protocols for key in vitro toxicity assays are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Exposure: Treat the cells with various concentrations of the C10 alkane isomers (e.g., n-decane, isodecane) for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., medium with a low percentage of a solvent like DMSO if used to dissolve the alkanes).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.

2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

  • Principle: The supravital dye, neutral red, is incorporated into the lysosomes of viable, uninjured cells. The amount of dye retained is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding and Compound Exposure: Follow the same procedure as for the MTT assay.

    • Dye Incubation: After compound exposure, remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.

    • Dye Extraction: Remove the dye-containing medium and wash the cells with PBS. Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

    • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.

Genotoxicity Assay

Micronucleus Assay

This assay is used to detect chromosomal damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of genotoxic events.

  • Protocol:

    • Cell Culture and Exposure: Culture cells and expose them to different concentrations of the C10 alkane isomers for a period that allows for at least one cell division (e.g., 24-48 hours).

    • Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

    • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

    • Microscopic Analysis: Score at least 1000 binucleated cells per treatment group for the presence of micronuclei under a microscope.

    • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group to assess the genotoxic potential of the isomers.

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells and treat them with the C10 alkane isomers for the desired time.

    • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Viable cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

      • Annexin V-negative / PI-positive: Necrotic cells.

Mandatory Visualizations

To aid in the understanding of the experimental processes, the following diagrams have been generated.

Experimental_Workflow_for_Cytotoxicity_Assays cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assays Assay Procedures cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Seeding in 96-well plates Cell_Culture->Seeding Treatment Treatment with C10 Alkane Isomers Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay NRU_Assay Neutral Red Uptake Assay Treatment->NRU_Assay Measurement Absorbance Measurement MTT_Assay->Measurement NRU_Assay->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Workflow for in vitro cytotoxicity assessment of C10 alkane isomers.

Apoptosis_Assay_Workflow cluster_results Cell Population Analysis start Cell Treatment with C10 Alkane Isomers harvest Cell Harvesting start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Flow Cytometry Analysis stain->analyze viable Viable analyze->viable early_apoptosis Early Apoptosis analyze->early_apoptosis late_apoptosis Late Apoptosis/ Necrosis analyze->late_apoptosis necrosis Necrosis analyze->necrosis

Caption: Flowchart of the Annexin V/PI apoptosis assay.

Conclusion

The available toxicological data for C10 alkane isomers, primarily n-decane, indicate a low level of acute toxicity. However, a significant data gap exists regarding the direct comparative toxicity of the 75 different C10 isomers. Based on trends observed with other alkanes, it is reasonable to hypothesize that branched C10 isomers may be less toxic than their linear counterpart, n-decane. The experimental protocols provided in this guide offer a framework for researchers to conduct systematic comparative toxicity studies to fill this knowledge gap, which is crucial for the risk assessment and safe application of these widely used industrial chemicals.

References

A Comparative Guide to the Physical Properties of Tetramethylhexane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physical properties of various tetramethylhexane isomers. Understanding these properties is crucial for applications ranging from solvent selection in chemical synthesis to the formulation of drug delivery systems. The data presented herein is supported by established experimental protocols and theoretical correlations between molecular structure and physical behavior.

Isomer Comparison

The following table summarizes the boiling point, melting point, and density of several tetramethylhexane isomers. These C10H22 alkanes exhibit distinct physical characteristics primarily due to variations in their molecular structure, specifically the degree of branching and overall symmetry.

IsomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2,2,3,3-Tetramethylhexane160.33[1]-53.99[1]0.761
2,2,3,4-Tetramethylhexane157[2]-53.99[2]0.731[2]
2,2,4,4-Tetramethylhexane153[3]-0.747[3]
2,2,5,5-Tetramethylhexane137.4[4]-12.6[5]0.734[5]
2,3,3,4-Tetramethylhexane165[6]--
2,3,4,5-Tetramethylhexane156.21[7]-12.59[7]0.746[7]
3,3,4,4-Tetramethylhexane170[8]-46[8]0.770[8]

Correlation of Structure with Physical Properties

The physical properties of alkane isomers are intricately linked to their molecular structure. The degree of branching and the overall molecular symmetry are the two primary factors influencing boiling points, melting points, and densities.

G Correlation of Isomer Structure and Physical Properties cluster_structure Molecular Structure cluster_properties Physical Properties Branching Branching Boiling_Point Boiling Point Branching->Boiling_Point Decreases with more branching Density Density Branching->Density Generally decreases with more branching Symmetry Symmetry Melting_Point Melting Point Symmetry->Melting_Point Increases with higher symmetry

Caption: Relationship between molecular structure and physical properties.

As illustrated in the diagram, increased branching in alkane isomers leads to a more compact, spherical shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points and densities. Conversely, a more symmetrical molecular structure allows for more efficient packing in the solid crystal lattice, leading to a higher melting point.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties of tetramethylhexane isomers.

Boiling Point Determination

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Boiling chips

Procedure:

  • A small sample of the tetramethylhexane isomer is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The flask is connected to the condenser, and the thermometer is positioned so that the bulb is just below the side arm of the condenser, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • The flask is gently heated.

  • The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer. This temperature is the boiling point of the substance at the measured atmospheric pressure.

Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes

  • Thermometer

Procedure:

  • A small, finely powdered sample of the solid tetramethylhexane isomer (if applicable) is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the melting point is approached.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure compounds, this range is typically narrow (0.5-1 °C).

Density Determination

Apparatus:

  • Pycnometer (a flask with a specific, accurately known volume)

  • Analytical balance

Procedure:

  • The empty pycnometer is weighed accurately on the analytical balance.

  • The pycnometer is filled with the liquid tetramethylhexane isomer, ensuring no air bubbles are trapped.

  • The filled pycnometer is then weighed.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.

References

Safety Operating Guide

Proper Disposal of 2,2,4,5-Tetramethylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2,4,5-tetramethylhexane in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

Essential Safety and Handling Information

Hazard Summary
  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.

  • Inhalation: Vapors may cause dizziness, drowsiness, and headache.[1]

  • Skin and Eye Contact: May cause skin and eye irritation.[1]

  • Ingestion: Aspiration hazard; if swallowed, can enter the lungs and cause damage.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are likely to be exceeded, a respirator may be required.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound and a related isomer. Note the variations in properties between isomers, underscoring the importance of obtaining a specific SDS.

PropertyThis compound2,2,5,5-Tetramethylhexane (Isomer)
CAS Number 16747-42-5[2][3]1071-81-4
Molecular Formula C₁₀H₂₂[2][3][4]C₁₀H₂₂[5][6]
Molecular Weight 142.28 g/mol [2][3]142.28 g/mol [5][6]
Boiling Point Not available138.8 °C at 760 mmHg[5]
Flash Point Not available31.6 °C[5]
Density Not available0.734 g/cm³[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste.

  • Waste Identification and Segregation:

    • Designate a specific, labeled waste container for this compound and other compatible flammable organic solvents.

    • Do not mix with incompatible waste streams such as acids, bases, or oxidizers.

  • Containerization:

    • Use a properly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene or glass bottle) for waste collection.

    • The label should clearly state "Hazardous Waste," "Flammable Liquid," and list the chemical constituents.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Keep the container tightly closed when not in use.

    • Ensure the storage area is away from sources of ignition.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

    • Do not pour this compound down the drain.[7]

  • Emergency Procedures for Spills:

    • In case of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G A Start: Generation of This compound Waste B Is a designated flammable waste container available? A->B C Obtain and label a new, appropriate waste container. B->C No D Transfer waste to the container. B->D Yes C->D E Is the container full? D->E F Store container in a designated satellite accumulation area. E->F No G Submit a chemical waste pickup request to EHS. E->G Yes F->D Continue to add waste as generated H End: Waste collected by EHS for proper disposal. G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, and logistical information for handling 2,2,4,5-Tetramethylhexane in a laboratory setting. The following procedures are based on general safety protocols for flammable liquid hydrocarbons and data from similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult their institution's specific safety guidelines and the SDS for any chemical before use.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is recommended for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Body Protection Flame-retardant lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidents and ensure a safe laboratory environment.

Operational Plan:
  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a chemical spill kit is readily accessible.

    • Confirm that safety showers and eyewash stations are unobstructed and operational.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.

    • Do not inhale vapors or mists.

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Ground and bond containers when transferring material to prevent static electricity.

    • Use only non-sparking tools.

  • Storage :

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.

    • Store in a flammable liquids storage cabinet.

Disposal Plan:

Chemical waste must be disposed of in accordance with all federal, state, and local regulations.

  • Collection :

    • Collect waste in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage of Waste :

    • Store waste containers in a designated hazardous waste accumulation area.

    • Ensure the area is cool, dry, and well-ventilated.

  • Disposal :

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate chemical waste profile.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and a related isomer, 2,2,5,5-Tetramethylhexane.

PropertyThis compound2,2,5,5-Tetramethylhexane
Molecular Formula C10H22C10H22
Molecular Weight 142.28 g/mol [1]142.28 g/mol
Boiling Point 148 °C[2]137.4 °C
CAS Number 16747-42-5[1]1071-81-4

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Check Safety Equipment Check Safety Equipment Don PPE->Check Safety Equipment Prepare Work Area Prepare Work Area Check Safety Equipment->Prepare Work Area Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Properly Store Waste Properly Label Waste Container->Store Waste Properly Decontaminate Work Area Decontaminate Work Area Store Waste Properly->Decontaminate Work Area Remove PPE Remove PPE Decontaminate Work Area->Remove PPE End End Remove PPE->End Start Start Start->Don PPE

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.